molecular formula C7H8N2O B043242 4-Methylnicotinamide CAS No. 7250-52-4

4-Methylnicotinamide

Katalognummer: B043242
CAS-Nummer: 7250-52-4
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: SXKLOQCGXUTBNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylnicotinamide is a potent and cell-permeable small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. By competitively inhibiting NAMPT, this compound effectively depletes intracellular NAD+ levels, disrupting essential cellular processes such as energy metabolism, DNA repair, and cell signaling. This mechanism makes it an invaluable research tool for studying the role of NAD+-dependent pathways in various diseases, particularly in oncology. Researchers utilize this compound to investigate cancer cell viability, proliferation, and to sensitize tumor cells to genotoxic agents like chemotherapy and radiation. Its application extends to metabolic studies, where it helps elucidate the connection between NAD+ metabolism, mitochondrial function, and age-related disorders. Provided as a high-purity compound, it is ideal for in vitro cell culture models and biochemical assays to advance the understanding of metabolic vulnerabilities in disease pathogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKLOQCGXUTBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222815
Record name 4-Methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-52-4
Record name 4-Methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7250-52-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxamide, 4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Unexplored Isomer: A Technical Guide to 4-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and current understanding of 4-Methylnicotinamide (4-MeN), a lesser-known isomer of the well-studied 1-Methylnicotinamide (1-MNA). While research on 4-MeN is not as extensive as its counterpart, this document collates the available technical data, including its synthesis, enzymatic interactions, and analytical methodologies. This guide also draws comparisons to 1-MNA to provide a broader context within the field of nicotinamide metabolism and its implications for drug discovery and development.

Discovery and Differentiation from 1-Methylnicotinamide

Interest in methylated metabolites of nicotinamide (a form of vitamin B3) dates back to the 1940s with the identification of 1-Methylnicotinamide (1-MNA) in urine.[1] The enzyme responsible for its formation, Nicotinamide N-methyltransferase (NNMT), was first partially purified in 1951.[1] this compound, an isomer of 1-MNA, has been identified as a substrate for NNMT, but also for another enzyme, amine N-methyltransferase (ANMT).[2] This dual substrate specificity distinguishes it from 1-MNA and suggests potentially different biological roles and tissue-specific metabolism. While 1-MNA is primarily a product of hepatic NNMT, 4-MeN has been proposed as a selective substrate for brain ANMT, given the absence of NNMT in the brain.[2]

Synthesis of this compound

Several synthetic routes for this compound have been reported in the literature. These methods typically start from commercially available precursors.

Reported Synthetic Precursors for this compound:

Starting MaterialReagents and ConditionsApproximate YieldReference
4-Methylnicotinic acid hydrochlorideNot specified in abstract~76%[3]
4-Methylnicotinic acidNot specified in abstract~49%[3]
4-MethylnicotinonitrileNot specified in abstract~86%[3]
Methyl 4-methylnicotinateNot specified in abstractNot specified[3]

Note: The specific reagents and reaction conditions for these syntheses are detailed in the cited literature.

More recent advancements in green chemistry have focused on enzymatic synthesis of nicotinamide derivatives, which may be applicable to the production of 4-MeN.[4]

Quantitative Data: Enzymatic Activity

This compound has been characterized as a substrate for Nicotinamide N-methyltransferase (NNMT). A fluorometric assay was developed to measure NNMT activity using 4-MeN, revealing key kinetic parameters.

Table 1: Michaelis-Menten Constants (Km) for NNMT Substrates

SubstrateApparent Km (mM)Relative Activity (compared to Nicotinamide)Enzyme Source
This compound0.19~1.5xRat liver 9000 x g supernatant
Nicotinamide0.131.0xRat liver 9000 x g supernatant

Data sourced from a study establishing a fluorometric assay for NNMT.[5]

Experimental Protocols

Fluorometric Assay for Nicotinamide N-methyltransferase (NNMT) Activity using this compound

This protocol describes a method for determining NNMT activity by quantifying the formation of 1,4-dimethylnicotinamide from this compound.[5]

Materials:

  • Rat liver 9000 x g supernatant (as enzyme source)

  • This compound (substrate)

  • S-Adenosyl-L-methionine (methyl donor)

  • Phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • 4-Methoxybenzaldehyde

  • Aqueous alkali solution

  • Fluorometer

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing phosphate buffer, S-adenosyl-L-methionine, this compound, and the enzyme preparation (rat liver supernatant).

    • Incubate the mixture at 37°C for a defined period.

    • Stop the reaction by adding TCA.

  • Fluorometric Quantification:

    • To the reaction mixture, add 4-methoxybenzaldehyde and an aqueous alkali solution.

    • Heat the mixture to develop fluorescence.

    • Measure the fluorescence of the resulting 1,4-dimethylnicotinamide product using a fluorometer.

  • Quantification:

    • The concentration of the product is determined by comparing its fluorescence to a standard curve of 1,4-dimethylnicotinamide. The lower limit of determination for 1,4-dimethylnicotinamide in the enzymatic reaction mixture is 100 pmol.[5]

Signaling and Metabolic Pathways

While specific signaling pathways directly modulated by this compound have not been elucidated, its role as a substrate for methyltransferases places it within the broader context of nicotinamide and one-carbon metabolism.

Enzymatic_Methylation_of_4_MeN cluster_NNMT NNMT Pathway (e.g., Liver) cluster_ANMT ANMT Pathway (e.g., Brain) SAM1 S-Adenosylmethionine (SAM) NNMT Nicotinamide N-methyltransferase (NNMT) SAM1->NNMT Methyl Donor SAH1 S-Adenosylhomocysteine (SAH) MeN4_1 This compound MeN4_1->NNMT MeN14 1,4-Dimethylnicotinamide NNMT->SAH1 NNMT->MeN14 SAM2 S-Adenosylmethionine (SAM) ANMT Amine N-methyltransferase (ANMT) SAM2->ANMT Methyl Donor SAH2 S-Adenosylhomocysteine (SAH) MeN4_2 This compound MeN4_2->ANMT MeN14_2 1,4-Dimethylnicotinamide ANMT->SAH2 ANMT->MeN14_2

Enzymatic methylation of this compound.

The diagram above illustrates the known enzymatic reactions involving this compound. It serves as a substrate for both NNMT, predominantly found in the liver, and ANMT, which is present in tissues like the brain and spleen.[2] In both reactions, S-Adenosylmethionine acts as the methyl donor, resulting in the formation of 1,4-Dimethylnicotinamide and S-Adenosylhomocysteine.

To understand the broader context, the following diagram shows the central role of nicotinamide metabolism.

Nicotinamide_Metabolism cluster_main Nicotinamide Metabolism NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Salvage Pathway NNMT NNMT NAM->NNMT MNA1 1-Methylnicotinamide (1-MNA) AOX Aldehyde Oxidase (AOX) MNA1->AOX MeN4 This compound MeN4->NNMT ANMT ANMT MeN4->ANMT MeN14 1,4-Dimethylnicotinamide NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNATs NMN->NMNAT NAD NAD+ Pyridones Oxidized Metabolites (e.g., 2-PY, 4-PY) NAMPT->NMN NNMT->MNA1 NNMT->MeN14 ANMT->MeN14 NMNAT->NAD AOX->Pyridones

Overview of Nicotinamide Metabolism.

This pathway highlights the central role of Nicotinamide (NAM). It can either enter the NAD+ salvage pathway via the action of Nicotinamide phosphoribosyltransferase (NAMPT) or be methylated by Nicotinamide N-methyltransferase (NNMT) to form 1-MNA.[1] 1-MNA is then further metabolized by aldehyde oxidase to pyridones for excretion.[1] this compound is shown as a substrate for both NNMT and ANMT, leading to the formation of 1,4-Dimethylnicotinamide.

Biological Activity and Future Perspectives

The biological activity of this compound remains largely unexplored. Its primary significance in the current literature is as a tool to probe the activity and substrate specificity of methyltransferases.[2][5] The fact that it is a better substrate for NNMT than nicotinamide itself, and its potential as a selective substrate for brain ANMT, suggests that 4-MeN could have unique physiological or pharmacological effects that warrant further investigation.

In contrast, 1-MNA, once considered an inactive metabolite, is now known to possess a range of biological activities, including anti-thrombotic, anti-inflammatory, and endothelial-protective effects.[1][6] These effects are often mediated through pathways involving cyclooxygenase-2 (COX-2) and prostacyclin.[6] Whether 4-MeN or its metabolite, 1,4-dimethylnicotinamide, share any of these activities is an open question for future research.

For drug development professionals, the differential metabolism of 4-MeN compared to 1-MNA could be of interest. The potential for tissue-specific methylation, particularly in the brain, could be exploited in the design of novel therapeutics targeting neurological disorders. Further research is needed to elucidate the metabolic fate of 4-MeN in vivo, its potential biological targets, and any associated signaling pathways.

Conclusion

This compound is an intriguing but understudied molecule in the landscape of nicotinamide metabolism. While the available data is limited, it is clearly distinguished from its well-known isomer, 1-Methylnicotinamide, by its interactions with multiple methyltransferases and its potential for tissue-specific metabolism. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further explore the synthesis, metabolism, and biological functions of this unique compound. Future investigations into the pharmacology and signaling pathways associated with this compound may uncover novel therapeutic opportunities.

References

An In-depth Technical Guide to the Biochemical Properties and Function of 1-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query specified "4-Methylnicotinamide." However, the vast body of scientific literature focuses on 1-Methylnicotinamide (1-MNA) , the biologically active metabolite of nicotinamide (Vitamin B3). This compound is a distinct chemical entity with limited available data on its biochemical functions. Therefore, this guide will focus on the extensively studied and functionally significant 1-Methylnicotinamide .

Introduction

1-Methylnicotinamide (1-MNA) is a quaternary pyridinium cation that was historically considered an inactive urinary metabolite of nicotinamide.[1] Emerging research has redefined its role, revealing it as a pleiotropic molecule with significant regulatory functions in cellular metabolism and signaling.[2] It is synthesized endogenously in the liver and other tissues via the enzymatic action of Nicotinamide N-methyltransferase (NNMT).[3] This guide provides a comprehensive overview of the biochemical properties, biological functions, and key experimental methodologies associated with 1-MNA for researchers, scientists, and professionals in drug development.

Biochemical and Physical Properties

The fundamental properties of 1-Methylnicotinamide and its related isomer, this compound, are summarized below.

Table 2.1: Physicochemical Properties of Methylnicotinamide Isomers
Property1-Methylnicotinamide (1-MNA)This compound
Synonyms N1-Methylnicotinamide, Trigonellamide4-Methyl-3-pyridinecarboxamide
CAS Number 3106-60-3[3]7250-52-4
Molecular Formula C₇H₉N₂O⁺C₇H₈N₂O
Molecular Weight 137.16 g/mol [1]136.15 g/mol
Melting Point Not Available102-105 °C
Boiling Point Not Available294.1 °C at 760 mmHg
Water Solubility 855 mg/mL[4]Not Available
logP -3.7 (Predicted)[4]1.37 (Predicted)
IUPAC Name 3-Carbamoyl-1-methylpyridin-1-ium4-methylpyridine-3-carboxamide[5]

Biosynthesis and Metabolism

1-MNA is a central molecule in the catabolism of nicotinamide. Its formation is a key regulatory step in NAD⁺ metabolism.

The primary route for 1-MNA synthesis is the methylation of nicotinamide, catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT).[3] This reaction uses S-adenosylmethionine (SAM) as the methyl donor, producing 1-MNA and S-adenosyl-L-homocysteine (SAH).[6] 1-MNA can be further metabolized by aldehyde oxidase (AOX) into two main products: N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methyl-4-pyridone-3-carboxamide (4-PYR), which are then excreted in the urine.[6]

SAM S-Adenosyl methionine (SAM) NNMT Nicotinamide N-methyltransferase (NNMT) SAM->NNMT Nicotinamide Nicotinamide (NAM) Nicotinamide->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH S-Adenosyl-L- homocysteine (SAH) NNMT->SAH AOX Aldehyde Oxidase (AOX) MNA->AOX Metabolites Metabolites (2-PYR, 4-PYR) AOX->Metabolites Oxidation Excretion Urinary Excretion Metabolites->Excretion

Figure 1: Biosynthesis and metabolism pathway of 1-Methylnicotinamide (1-MNA).

Core Biological Functions and Signaling Pathways

Once considered inert, 1-MNA is now recognized for its diverse biological activities, particularly in the cardiovascular and metabolic systems.

Regulation of NAD⁺ Metabolism and SIRT1 Activity

1-MNA acts as a feedback inhibitor of its own synthesis by inhibiting NNMT.[2] This inhibition spares the nicotinamide pool, making it available for the NAD⁺ salvage pathway, which is the primary route for NAD⁺ synthesis in mammals.[3] By optimizing the levels of NAD⁺, a critical coenzyme for sirtuins, 1-MNA indirectly influences the activity of enzymes like SIRT1, a key regulator of cellular processes including metabolism, stress resistance, and aging.

cluster_0 NNMT Cycle cluster_1 NAD+ Salvage Pathway Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage Increased Availability MNA 1-MNA NNMT->MNA MNA->NNMT Feedback Inhibition NAD NAD+ NAD_Salvage->NAD SIRT1 SIRT1 NAD->SIRT1 Activates Cellular_Functions Cellular Functions (Metabolism, Stress Resistance) SIRT1->Cellular_Functions Regulates

Figure 2: 1-MNA's regulatory role in NAD+ metabolism and SIRT1 activity.

Vascular Protective and Anti-Thrombotic Effects

1-MNA demonstrates significant vasoprotective properties. It enhances the bioavailability of nitric oxide (NO), a critical molecule for vasodilation, by regulating the activity of endothelial nitric oxide synthase (eNOS).[3] Furthermore, 1-MNA exhibits anti-thrombotic and anti-inflammatory activity by stimulating the production of prostacyclin (PGI₂), a potent inhibitor of platelet aggregation, through a mechanism involving cyclooxygenase-2 (COX-2).[3][7]

MNA 1-Methylnicotinamide (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Stimulates eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Stimulates PGI2 Prostacyclin (PGI2) Synthesis COX2->PGI2 Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits Inflammation Inflammation PGI2->Inflammation Reduces NO Nitric Oxide (NO) Bioavailability eNOS->NO Vasodilation Vasodilation NO->Vasodilation Promotes

Figure 3: Vascular protective and anti-thrombotic pathways of 1-MNA.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and effects of 1-MNA from various studies.

Table 5.1: In Vitro Activity of 1-MNA
ParameterValueSpecies/SystemReference
NNMT Inhibition (IC₅₀)9.0 ± 0.6 µMIn vitro enzymatic assay[2]
NO Release Stimulation0.5 - 10.0 µmol/LCultured Human Endothelial Cells[8]
Table 5.2: In Vivo Effects of 1-MNA Administration
ModelTreatment Dose & DurationKey FindingPlasma ConcentrationReference
Hypertriglyceridemic Rats100 mg/kg/day (p.o.) for 4 weeksPrevented impairment of NO-dependent vasodilation; reduced plasma triglycerides.3-6 fold increase in 1-MNA and its metabolites.[9]
Diabetic Rats100 mg/kg/day (p.o.)Prevented impairment of NO-dependent vasodilation.Not specified[9]
Atherosclerosis (apoE/LDLR⁻/⁻ mice)N/A (endogenous)Endogenous 1-MNA levels increased with atherosclerosis progression.0.30 to 1.08 µmol/L (vs. 0.17 µmol/L in control)[10]
Thrombolysis (Rats)3-100 mg/kg (i.v.)Dose-dependent thrombolytic response.Not specified[7]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the function of 1-MNA.

Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits for high-throughput screening of NNMT inhibitors, using 1-MNA as a control.[11][12]

  • Principle: NNMT methylates nicotinamide using SAM, producing SAH and 1-MNA. SAH is then hydrolyzed by SAH hydrolase to yield homocysteine. The free thiol group of homocysteine reacts with a thiol-detecting probe to generate a fluorescent signal. Inhibitors of NNMT will reduce this signal.

  • Materials:

    • Recombinant human NNMT enzyme

    • NNMT Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl)

    • S-adenosylmethionine (SAM)

    • Nicotinamide (NAM)

    • SAH Hydrolase

    • Thiol-Detecting Probe (e.g., ThioGlo™)

    • 1-MNA (as a positive control inhibitor)

    • 96-well black, flat-bottom microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a master reaction mix containing NNMT Assay Buffer, SAH hydrolase, and the thiol-detecting probe. Prepare a substrate solution with SAM and NAM in assay buffer. Prepare serial dilutions of the test compound and 1-MNA control.

    • Assay Reaction:

      • Add 50 µL of the reaction mix to the wells of the 96-well plate.

      • Add 25 µL of the test compound, 1-MNA control, or vehicle control to the respective wells.

      • Add 25 µL of diluted recombinant NNMT enzyme to all wells except a "no-enzyme" background control.

      • Pre-incubate the plate at 37°C for 10-15 minutes.

      • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Measurement: Incubate the plate at 37°C for 60 minutes, protected from light. Measure the fluorescence intensity at the appropriate wavelengths (e.g., Ex/Em = 392/482 nm).

    • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Start Start Prep_Reagents Prepare Reaction Mix, Substrates, and Inhibitors Start->Prep_Reagents Dispense_Mix Dispense Reaction Mix to 96-well plate Prep_Reagents->Dispense_Mix Add_Inhibitor Add Test Compound / Vehicle Control Dispense_Mix->Add_Inhibitor Add_Enzyme Add NNMT Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Initiate Initiate reaction with Substrate Solution Pre_Incubate->Initiate Incubate Incubate at 37°C (60 min) Initiate->Incubate Measure Measure Fluorescence (Ex/Em = 392/482 nm) Incubate->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze End End Analyze->End

Figure 4: Experimental workflow for the fluorometric NNMT inhibition assay.

Endothelium-Dependent Vasodilation Assay

This protocol describes a method to assess the effect of 1-MNA on vascular function using isolated aortic rings.[9]

  • Principle: The ability of a substance to relax a pre-constricted blood vessel ring is measured. Relaxation dependent on acetylcholine (ACh) but not sodium nitroprusside (SNP) or S-nitroso-N-acetyl-penicillamine (SNAP) indicates an endothelium-dependent, NO-mediated mechanism.

  • Materials:

    • Thoracic aorta from rats

    • Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

    • Phenylephrine (PE) or other vasoconstrictor

    • Acetylcholine (ACh)

    • S-nitroso-N-acetyl-penicillamine (SNAP, an NO donor)

    • 1-MNA

    • Organ bath system with isometric force transducers

  • Procedure:

    • Tissue Preparation: Isolate the thoracic aorta and cut it into 2-3 mm rings, taking care not to damage the endothelium.

    • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂.

    • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g, washing with fresh buffer every 15-20 minutes.

    • Pre-constriction: Constrict the rings with a submaximal concentration of phenylephrine to achieve a stable plateau.

    • Treatment: Once a stable contraction is achieved, incubate the rings with the desired concentration of 1-MNA or vehicle for a specified period (e.g., 30 minutes).

    • Relaxation Curve: Generate a cumulative concentration-response curve by adding increasing concentrations of acetylcholine to measure endothelium-dependent relaxation.

    • Control Curve: In separate rings, after pre-constriction, generate a concentration-response curve to SNAP to assess endothelium-independent relaxation.

    • Data Analysis: Express relaxation as a percentage of the pre-constriction induced by phenylephrine. Compare the concentration-response curves for ACh in the presence and absence of 1-MNA.

SIRT1 Activity Assay (Fluorometric)

This is a generalized protocol based on commercially available kits for measuring SIRT1 deacetylase activity.[13]

  • Principle: The assay utilizes a short peptide substrate containing an acetylated lysine residue linked to a fluorophore. In its acetylated state, the fluorescence is quenched. SIRT1 deacetylates the lysine, making the peptide susceptible to a developer solution that cleaves the peptide and releases the fluorophore, resulting in a quantifiable increase in fluorescence.

  • Materials:

    • Purified recombinant SIRT1 enzyme

    • SIRT1 Assay Buffer

    • Fluorogenic acetylated peptide substrate

    • NAD⁺

    • Developer solution

    • Nicotinamide (as an inhibitor control)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Reaction Setup: To the wells of a 96-well plate, add SIRT1 Assay Buffer, NAD⁺, and the fluorogenic substrate.

    • Add Compound/Enzyme: Add the test compound (e.g., potential activators or inhibitors) or vehicle control. Add purified SIRT1 enzyme to initiate the reaction. Include a "no-enzyme" control.

    • First Incubation: Incubate the plate at 37°C for 45-60 minutes.

    • Development: Add the developer solution to each well.

    • Second Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measurement: Measure fluorescence at the appropriate wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).

    • Data Analysis: Subtract the "no-enzyme" control fluorescence from all readings. Compare the fluorescence signals from wells with test compounds to the vehicle control to determine inhibition or activation.

COX-2 Activity Assay (Measurement of PGE₂)

This protocol outlines a method to determine the effect of 1-MNA on COX-2 activity by measuring its product, prostaglandin E₂ (PGE₂), in stimulated macrophages.[14]

  • Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. The effect of 1-MNA on the production of PGE₂ in the cell culture supernatant is then quantified using an enzyme immunoassay (EIA) or ELISA.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

    • Cell culture medium (e.g., RPMI 1640 with 5% FCS)

    • Lipopolysaccharide (LPS)

    • 1-MNA

    • PGE₂ EIA or ELISA kit

  • Procedure:

    • Cell Culture: Plate macrophages in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere.

    • Stimulation and Treatment: Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence of various concentrations of 1-MNA or vehicle control.

    • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

    • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial EIA or ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Express the results as the percentage of PGE₂ production relative to the LPS-stimulated control cells.

Conclusion

1-Methylnicotinamide has transitioned from being considered a simple metabolic waste product to a recognized bioactive molecule with significant regulatory roles in health and disease. Its influence on fundamental cellular processes, including NAD⁺ homeostasis, endothelial function, and inflammatory pathways, makes it a compelling subject for ongoing research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and drug development professionals to further investigate the therapeutic potential of this intriguing endogenous metabolite.

References

physicochemical properties of 4-Methylnicotinamide for research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the physicochemical properties of 4-Methylnicotinamide, including experimental protocols and its role in biological pathways.

This compound, a derivative of nicotinamide (Vitamin B3), is a compound of increasing interest in biomedical research. Its structural similarity to nicotinamide and its metabolites suggests a potential role in various physiological processes, particularly in the regulation of NAD+ metabolism. This guide summarizes its key physicochemical characteristics, provides detailed methodologies for its analysis, and explores its biological significance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation in experimental settings. A summary of these properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O[1][2]
Molecular Weight 136.15 g/mol [1][3][2]
CAS Number 7250-52-4[1][3]
Melting Point 102-105 °C[1]
Boiling Point 294.1 °C at 760 mmHg (Predicted)[1]
Density 1.157 g/cm³[1]
logP 1.373[1]
pKa 14.75 ± 0.50 (Predicted)
Appearance White to Off-White Solid

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized experimental protocols applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range.[2][4][5][6]

Boiling Point Determination (Capillary Method)

For liquid compounds, the boiling point is a characteristic physical property. While this compound is a solid at room temperature, this method is applicable for determining the boiling point of its liquid phase.

Methodology:

  • Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath or Thiele tube).

  • Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube. The heating is then stopped.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7][8][9]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent (typically water or a water-cosolvent mixture). The ionic strength of the solution is kept constant using an inert salt like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[1][10][11][12][13]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically octanol and water, and is an indicator of its hydrophobicity.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[14][15][16][17][18]

Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of this compound and its metabolites in complex biological matrices.

HPLC Analysis of Nicotinamide Derivatives

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, urine, cell extracts) are typically subjected to protein precipitation (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation to remove insoluble material. The supernatant may be further diluted.[19][20]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile), run in either isocratic or gradient elution mode.[21][22][23]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound is a common detection method. For enhanced sensitivity and selectivity, fluorescence detection can be employed after post-column derivatization.[21][24]

LC-MS/MS Analysis of Nicotinamide Metabolites

Methodology:

  • Sample Preparation: Similar to HPLC, sample preparation involves protein precipitation and extraction. The use of isotopically labeled internal standards (e.g., N-Methylnicotinamide-d4) is recommended for accurate quantification.[21][25][26]

  • Chromatographic Separation: Separation is typically achieved on a reversed-phase or HILIC column with a gradient elution using a mobile phase containing a volatile buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent.[19][27][28][29]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of this compound) and monitoring for a specific product ion generated through collision-induced dissociation. This provides high specificity and sensitivity.[19][25]

Biological Significance and Signaling Pathways

While direct studies on this compound are emerging, its biological role can be inferred from the well-established functions of its parent compound, nicotinamide, and the closely related metabolite, N¹-methylnicotinamide (1-MNA). These compounds are central to the NAD+ salvage pathway, which is critical for maintaining cellular NAD+ levels. NAD+ is an essential coenzyme for numerous metabolic reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are key regulators of cellular processes including gene expression, DNA repair, and stress response.[30][31][32]

The methylation of nicotinamide to form methylnicotinamides is catalyzed by nicotinamide N-methyltransferase (NNMT). This process can influence the overall NAD+ pool by diverting nicotinamide away from the salvage pathway.[30]

Involvement in the NAD+ Salvage Pathway

NAD_Salvage_Pathway NAM Nicotinamide (NAM) MNA This compound NAM->MNA NNMT NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD Sirtuins_PARPs Sirtuins, PARPs NAD->Sirtuins_PARPs Sirtuins_PARPs->NAM Regeneration

Caption: The NAD+ salvage pathway illustrating the conversion of nicotinamide.

Potential Interaction with Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular regulation. Nicotinamide is a known inhibitor of sirtuin activity. The methylation of nicotinamide to this compound could potentially modulate this inhibitory effect, thereby influencing sirtuin-mediated pathways. Some studies suggest that the methylation of nicotinamide is a necessary step for sirtuin-mediated lifespan extension in some model organisms.[26][33][34][35][36][37]

Sirtuin_Interaction NAM Nicotinamide (NAM) SIRT1 SIRT1 NAM->SIRT1 Inhibition MNA This compound MNA->SIRT1 Modulation? Cellular_Processes Cellular Processes (e.g., Gene Silencing, DNA Repair) SIRT1->Cellular_Processes Deacetylation

Caption: Potential modulation of SIRT1 activity by this compound.

Experimental Workflow Diagrams

Workflow for Physicochemical Property Determination

Physicochemical_Workflow cluster_0 Property Determination Start This compound Sample Melting_Point Melting Point (Capillary Method) Start->Melting_Point Boiling_Point Boiling Point (Capillary Method) Start->Boiling_Point pKa pKa (Potentiometric Titration) Start->pKa logP logP (Shake-Flask Method) Start->logP Data_Analysis Data Analysis & Reporting Melting_Point->Data_Analysis Boiling_Point->Data_Analysis pKa->Data_Analysis logP->Data_Analysis

Caption: General workflow for determining key physicochemical properties.

Workflow for LC-MS/MS Quantification in Biological Samples

LCMS_Workflow cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Sample Preparation (Protein Precipitation, Extraction) Sample->Extraction LC_Separation LC Separation (Reversed-Phase/HILIC) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data Acquisition & Quantification MS_Detection->Quantification

Caption: A typical workflow for quantifying this compound in biological matrices.

References

4-Methylnicotinamide: An Endogenous Metabolite of Nicotinamide with Diverse Physiological Roles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinamide (4-MeNA), also known as 1-methylnicotinamide (MNA), is a primary and biologically active metabolite of nicotinamide (a form of vitamin B3). Long considered an inactive byproduct of nicotinamide metabolism, recent scientific evidence has unveiled its significant and diverse physiological and pharmacological activities. This technical guide provides an in-depth overview of 4-MeNA, focusing on its biosynthesis, physiological functions, and implications in various disease states. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways.

Introduction

Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular redox reactions and a substrate for various enzymes involved in signaling pathways.[1] The metabolism of nicotinamide is a tightly regulated process, and one of the key enzymes in this pathway is nicotinamide N-methyltransferase (NNMT).[2] NNMT catalyzes the methylation of nicotinamide to produce this compound (4-MeNA).[2] While this process was initially viewed as a clearance mechanism for excess nicotinamide, it is now understood that 4-MeNA itself is a bioactive molecule with a range of effects, particularly on the cardiovascular and inflammatory systems.[3][4] This guide will explore the current understanding of 4-MeNA, from its biochemical synthesis to its potential as a therapeutic target and biomarker.

Biosynthesis of this compound

The primary pathway for the endogenous production of 4-MeNA is the methylation of nicotinamide, a reaction catalyzed by the cytosolic enzyme Nicotinamide N-Methyltransferase (NNMT; EC 2.1.1.1).[2] This enzymatic reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor, yielding 4-MeNA and S-adenosylhomocysteine (SAH).[5]

The expression of NNMT is most abundant in the liver, but it is also found in other tissues, including adipose tissue, kidney, and various cancer cells.[2][6] The activity of NNMT is a critical regulator of both nicotinamide and SAM homeostasis, thereby influencing NAD+ biosynthesis and cellular methylation potential.[5]

Enzymatic Reaction and Kinetics

The methylation of nicotinamide by NNMT follows a sequential binding mechanism, where SAM binds to the enzyme first, followed by nicotinamide.[7] After the transfer of the methyl group, 4-MeNA is released, followed by the release of SAH.[7]

The kinetic parameters of NNMT can vary between species. For the human enzyme, the Michaelis constant (Km) for nicotinamide is approximately 430 µM, suggesting that the enzyme is not typically saturated under normal physiological conditions.[6]

Table 1: Kinetic Parameters of Nicotinamide N-Methyltransferase (NNMT)

SpeciesSubstrateKm (µM)VmaxReference
HumanNicotinamide~430-[6]
HumanNicotinamide~200-[1]
MouseNicotinamide--[8]
RabbitNicotinamide--[8]

Note: Vmax values are often dependent on enzyme concentration and specific assay conditions and are not consistently reported in the literature.

Diagram 1: Biosynthesis of this compound

Nicotinamide Nicotinamide NNMT Nicotinamide N-Methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT Four_MeNA This compound (4-MeNA) NNMT->Four_MeNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH

Caption: Enzymatic conversion of nicotinamide to 4-MeNA by NNMT.

Quantitative Data: Concentrations of this compound

The concentration of 4-MeNA in biological fluids and tissues is a key indicator of NNMT activity and nicotinamide metabolism. Its levels can be influenced by diet, disease state, and genetic factors.

Table 2: Plasma/Serum Concentrations of this compound (4-MeNA)

SpeciesConditionMatrixConcentration RangeReference
HumanHealthySerum2.500 - 80.00 ng/mL[9]
HumanInsulin ResistancePlasmaCorrelated with degree of insulin resistance[10][11]
HumanType 2 DiabetesPlasmaSignificantly higher than controls[10]
HumanIdiopathic Pulmonary HypertensionPlasmaElevated compared to healthy controls[12]
RatBasalPlasma4 - 120 ng/mL[13]

Table 3: Tissue Distribution and Concentration of this compound (4-MeNA)

SpeciesTissueConcentrationReference
RatLiverDetected[2]
RatKidneyDetected[2]
RatSpleenDetected[2]
RatBrainDetected[2]

Note: Quantitative tissue concentration data for 4-MeNA is limited in the publicly available literature. The presence of NNMT activity in these tissues suggests local production of 4-MeNA.

Physiological Roles and Signaling Pathways

4-MeNA is now recognized as a bioactive molecule with significant effects on the vasculature and inflammatory processes. Its primary mechanism of action appears to be mediated through the release of prostacyclin (PGI2).[4]

Cardiovascular Effects
  • Anti-thrombotic Activity: 4-MeNA has demonstrated dose-dependent and sustained thrombolytic and anti-thrombotic effects in vivo.[4][14] This action is attributed to the inhibition of platelet-dependent thrombosis.[4]

  • Endothelial Function: 4-MeNA is believed to be an endogenous activator of prostacyclin production, which plays a crucial role in maintaining vascular homeostasis and endothelial function.[4]

Diagram 2: 4-MeNA and Prostacyclin Signaling Pathway

cluster_platelet Platelet Four_MeNA This compound (4-MeNA) Endothelial_Cell Endothelial Cell Four_MeNA->Endothelial_Cell Activates COX2 Cyclooxygenase-2 (COX-2) Endothelial_Cell->COX2 Upregulates PGI2_Synthase Prostacyclin Synthase COX2->PGI2_Synthase Produces Arachidonic Acid for PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 IP_Receptor IP Receptor PGI2->IP_Receptor Binds to Platelet Platelet AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Inhibit_Aggregation Inhibition of Platelet Aggregation PKA->Inhibit_Aggregation

Caption: 4-MeNA stimulates prostacyclin release, leading to vasodilation and anti-platelet effects.

Involvement in Disease

Elevated levels of NNMT and consequently 4-MeNA have been associated with several pathological conditions:

  • Cancer: Increased NNMT expression is observed in various cancers and is linked to tumor progression.[15][16] The STAT3 signaling pathway has been identified as a key regulator of NNMT expression in cancer cells.[15][16]

  • Metabolic Diseases: Upregulation of NNMT in adipose tissue is associated with insulin resistance and obesity.[10][11] Plasma 4-MeNA concentrations correlate with the degree of insulin resistance.[10]

  • Cardiovascular Diseases: The NNMT-4-MeNA pathway is activated in conditions like pulmonary hypertension and atherosclerosis, potentially as a compensatory mechanism due to the vasoprotective effects of 4-MeNA.[12]

Diagram 3: 4-MeNA in Cancer Signaling (STAT3 Pathway)

cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus NNMT_Gene NNMT Gene pSTAT3->NNMT_Gene Binds to Promoter NNMT_mRNA NNMT mRNA NNMT_Gene->NNMT_mRNA Transcription NNMT_Protein NNMT Protein NNMT_mRNA->NNMT_Protein Translation Four_MeNA This compound (4-MeNA) NNMT_Protein->Four_MeNA Produces Tumor_Progression Tumor Progression Four_MeNA->Tumor_Progression Contributes to

Caption: STAT3 activation upregulates NNMT expression, leading to increased 4-MeNA production in cancer.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 4-MeNA in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram 4: LC-MS/MS Workflow for 4-MeNA Quantification

Sample_Collection 1. Sample Collection (Plasma/Serum) Protein_Precipitation 2. Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer and Evaporation Centrifugation->Supernatant_Transfer Reconstitution 5. Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation 6. LC Separation (e.g., HILIC or Reversed-Phase) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis and Quantification MS_Detection->Data_Analysis

References

An In-depth Technical Guide on the Role of 1-Methylnicotinamide in NAD+ Metabolism and the Salvage Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a substrate for key signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The maintenance of cellular NAD+ pools is crucial for cellular health, and its decline is associated with aging and various pathologies. The NAD+ salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary route for NAD+ biosynthesis in mammals. A key enzyme in this metabolic junction is Nicotinamide N-methyltransferase (NNMT), which methylates NAM to produce 1-Methylnicotinamide (1-MNA). While historically considered an inert metabolite destined for excretion, recent evidence has illuminated 1-MNA's active role as a modulator of NAD+ metabolism. This guide provides a comprehensive technical overview of 1-MNA's function, detailing its impact on the NAD+ salvage pathway, its interaction with key enzymes, and its broader physiological implications. We present quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to support further research and drug development in this area.

A note on nomenclature: The compound of focus is commonly referred to as 1-Methylnicotinamide (1-MNA) or N'-Methylnicotinamide in scientific literature, with the CAS Number 114-33-0.[1][2][3] For clarity and consistency, this document will use the term 1-Methylnicotinamide (1-MNA).

The NAD+ Salvage Pathway and the Role of NNMT

The NAD+ salvage pathway is the primary mechanism for maintaining cellular NAD+ levels. It begins with the conversion of nicotinamide (NAM), a product of NAD+-consuming enzymes like sirtuins and PARPs, back into nicotinamide mononucleotide (NMN). This reaction is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway.[4] NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to form NAD+.

Nicotinamide N-methyltransferase (NNMT) represents a competing pathway for NAM. NNMT catalyzes the methylation of NAM, using S-adenosylmethionine (SAM) as a methyl donor, to form 1-MNA and S-adenosylhomocysteine (SAH).[5] This action effectively diverts NAM away from the NAD+ salvage pathway. The expression and activity of NNMT are thus critical regulators of NAD+ homeostasis. 1-MNA is further oxidized by aldehyde oxidase (AO) to 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted in the urine.[5][6]

1-Methylnicotinamide as a Modulator of NAD+ Metabolism

1-MNA's primary role in modulating NAD+ metabolism stems from its ability to act as a feedback inhibitor of NNMT.[7] By inhibiting NNMT, 1-MNA reduces the methylation of NAM, thereby increasing the intracellular pool of NAM available for the NAD+ salvage pathway. This leads to a greater flux of NAM towards NMN synthesis by NAMPT, ultimately boosting intracellular NAD+ levels. This positions 1-MNA as an indirect NAD+ augmenting agent.

Beyond its indirect role in NAD+ synthesis, 1-MNA has been shown to have direct biological activities. It has demonstrated anti-inflammatory and anti-thrombotic properties.[8][9] Furthermore, some studies suggest that 1-MNA can directly stabilize and upregulate the expression of SIRT1, a key NAD+-dependent deacetylase involved in longevity and metabolic regulation.[10][11]

Quantitative Data

The following tables summarize key quantitative data related to 1-MNA and its impact on relevant enzymes and metabolites. Direct comparative data is limited, and experimental conditions vary between studies.

Table 1: Inhibitory Activity of 1-MNA on NNMT

Compound Target IC50 Value Reference

| 1-Methylnicotinamide (1-MNA) | NNMT | 9.0 ± 0.6 μM |[12] |

Table 2: Pharmacokinetic Parameters of Nicotinamide and its Metabolites

Compound Species Dose and Route Tmax Cmax t1/2 Reference
Nicotinamide Human 6 g (oral) 0.73 - 3 h 0.7 - 1.1 µmol/mL ~7 - 9 h [13]
Nicotinamide Rat 120 mg/kg (oral) 0.5 - 4 h 96,000 ± 31,500 ng/mL - [14]

| 1-Methylnicotinamide | Human (CSF) | Nicotinamide (oral) | 12 months | 3.1 µM | - |[15] |

Table 3: Effects of NAD+ Precursors on NAD+ Levels

Compound Model System Dose/Concentration Duration Tissue/Cell Type Fold Increase in NAD+ Reference
Nicotinamide Riboside (NR) Healthy Adults 1000 mg/day 8 weeks Whole Blood Dose-dependent increase [16]
Nicotinamide (NAM) Human Fibroblasts 5 mM 24 h Fibroblasts ~2-fold [17]

| 1-Methylnicotinamide (1-MNA) | THP-1 human monocytic cells | - | - | THP-1 cells | No increase |[16] |

Experimental Protocols

Quantification of 1-MNA and NAD+ by HPLC

This protocol provides a general framework for the simultaneous quantification of 1-MNA and NAD+ in biological samples using reverse-phase high-performance liquid chromatography (HPLC).

5.1.1 Sample Preparation (from cells)

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 0.5 mL of 0.6 M perchloric acid (HClO4) to each well to lyse the cells and precipitate proteins.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate (K2CO3).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

5.1.2 HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 7.0)

  • Mobile Phase B: 100% Methanol (HPLC grade)

  • Flow Rate: 1 mL/min

  • Gradient:

    • 0-5 min: 100% A

    • 5-6 min: Linear gradient to 95% A / 5% B

    • 6-11 min: 95% A / 5% B

    • 11-13 min: Linear gradient to 85% A / 15% B

    • 13-23 min: 85% A / 15% B

    • 23-24 min: Linear gradient to 100% A

    • 24-30 min: 100% A

  • Detection: UV absorbance at 261 nm for NAD+ and a secondary wavelength appropriate for 1-MNA (e.g., 264 nm).

  • Quantification: Generate a standard curve with known concentrations of NAD+ and 1-MNA to quantify the amounts in the samples.[18][19]

NNMT Enzyme Activity Assay (Fluorometric)

This protocol describes a fluorometric assay to measure NNMT activity by detecting the production of S-adenosylhomocysteine (SAH).

5.2.1 Materials

  • Recombinant human NNMT enzyme

  • Nicotinamide (substrate)

  • S-Adenosylmethionine (SAM) (co-factor)

  • NNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.6, 1 mM DTT)

  • SAH detection kit (utilizing a thiol-detecting probe)

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

5.2.2 Procedure

  • Prepare serial dilutions of a test inhibitor and a positive control inhibitor (e.g., 1-MNA).

  • In a 96-well plate, add the NNMT assay buffer, the test inhibitor or control, and the recombinant NNMT enzyme to each well.

  • Initiate the reaction by adding nicotinamide and SAM to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and add the SAH detection reagents according to the manufacturer's protocol. This typically involves an enzymatic step to convert SAH to homocysteine, which then reacts with a fluorescent probe.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[12][20]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Sirtuin Activity Assay (Fluorometric)

This protocol measures sirtuin (e.g., SIRT1) activity by detecting the deacetylation of a fluorogenic substrate.

5.3.1 Materials

  • SIRT1 Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich) containing:

    • Sirtuin Assay Buffer

    • Fluorogenic acetylated peptide substrate (e.g., p53-AFC)

    • NAD+

    • Developer solution

    • SIRT1 enzyme (positive control)

    • Trichostatin A (HDAC inhibitor)

  • Cell or tissue lysate containing sirtuins

  • 96-well black microplate

  • Microplate reader capable of fluorescence detection

5.3.2 Procedure

  • Prepare cell or tissue lysates according to the kit's instructions.

  • In a 96-well plate, add the Sirtuin Assay Buffer, the lysate or recombinant SIRT1, the fluorogenic substrate, and Trichostatin A (to inhibit other deacetylases).

  • Initiate the reaction by adding NAD+.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add the developer solution to each well. This solution contains an enzyme that cleaves the deacetylated substrate, releasing the fluorophore.

  • Incubate for an additional 10-15 minutes at 37°C.

  • Measure the fluorescence at the appropriate wavelengths (e.g., λex = 400 nm / λem = 505 nm).[21][22]

  • Quantify the sirtuin activity by comparing the fluorescence of the samples to a standard curve generated with the free fluorophore.

Visualizations

Signaling Pathways and Experimental Workflows

NAD_Salvage_Pathway cluster_salvage NAD+ Salvage Pathway cluster_methylation Methylation Pathway cluster_input Sources of NAM NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MNA 1-Methylnicotinamide (1-MNA) NAM->MNA NNMT NAD NAD+ NMN->NAD NMNATs MNA->NAM Feedback Inhibition Excretion Oxidized Metabolites (2-PY, 4-PY) Urinary Excretion MNA->Excretion Aldehyde Oxidase NAD_consuming NAD+-consuming enzymes (Sirtuins, PARPs) NAD_input NAD+ NAM_output Nicotinamide (NAM) NAD_input->NAM_output Consumption NAM_output->NAM

The NAD+ Salvage Pathway and 1-MNA's regulatory role.

HPLC_Workflow start Biological Sample (Cells/Tissue) step1 Lysis and Protein Precipitation (Perchloric Acid) start->step1 step2 Neutralization (Potassium Carbonate) step1->step2 step3 Centrifugation and Filtration step2->step3 step4 Injection into HPLC System step3->step4 step5 Separation on C18 Column step4->step5 step6 UV Detection (e.g., 261 nm) step5->step6 end Quantification against Standard Curve step6->end

Workflow for 1-MNA and NAD+ quantification by HPLC.

NNMT_Assay_Workflow start Assay Setup in 96-well Plate step1 Add Buffer, NNMT Enzyme, and Inhibitor (e.g., 1-MNA) start->step1 step2 Initiate Reaction with NAM and SAM step1->step2 step3 Incubate at 37°C step2->step3 step4 Stop Reaction and Add SAH Detection Reagents step3->step4 step5 Measure Fluorescence step4->step5 end Calculate % Inhibition and IC50 step5->end

References

The Biological Significance of 4-Methylnicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinamide (4-MNA), a primary metabolite of nicotinamide (vitamin B3), has emerged from its status as a simple metabolic byproduct to a molecule of significant biological interest. Formed through the enzymatic action of nicotinamide N-methyltransferase (NNMT), 4-MNA is implicated in a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of 4-MNA, consolidating current knowledge on its mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate its functions. Particular focus is given to its roles in vascular biology, inflammation, metabolic regulation, and oncology, presenting a comprehensive resource for researchers and professionals in drug development.

Introduction

Nicotinamide, a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), undergoes metabolic conversion through various pathways. One key route is its methylation by nicotinamide N-methyltransferase (NNMT) to form this compound (also known as 1-methylnicotinamide or 1-MNA).[1] This process not only influences nicotinamide homeostasis but also generates a bioactive molecule with its own distinct physiological effects. Initially considered an inactive metabolite, recent research has unveiled the multifaceted roles of 4-MNA, revealing its potential as both a therapeutic agent and a biomarker in various disease states. This guide will systematically review the biological activities of 4-MNA, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways.

Biosynthesis and Metabolism

The primary route of 4-MNA synthesis is the irreversible methylation of nicotinamide, a reaction catalyzed by the cytosolic enzyme NNMT. This enzymatic step utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, yielding 4-MNA and S-adenosylhomocysteine (SAH).

Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosyl- methionine SAM->NNMT Four_MNA This compound (4-MNA) NNMT->Four_MNA SAH S-Adenosyl- homocysteine NNMT->SAH

Figure 1: Biosynthesis of this compound.

The activity of NNMT is a critical determinant of cellular 4-MNA levels and has been implicated in various pathologies, including cancer and metabolic diseases, due to its impact on both the NAD+ and methionine metabolic cycles.[2]

Key Biological Activities and Mechanisms of Action

Vascular Protective and Anti-Thrombotic Effects

A significant body of evidence points to the vasoprotective and anti-thrombotic properties of 4-MNA. These effects are primarily mediated through the induction of the cyclooxygenase-2 (COX-2) pathway, leading to the release of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3][4]

Four_MNA This compound COX2 Cyclooxygenase-2 (COX-2) Four_MNA->COX2 Induces PGI2 Prostacyclin (PGI2) COX2->PGI2 Produces Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation Inhibits Vasodilation Vasodilation PGI2->Vasodilation Promotes

Figure 2: 4-MNA's Anti-Thrombotic Signaling Pathway.

  • Quantitative Data:

    • In vivo studies in rats have demonstrated a dose-dependent thrombolytic response to intravenously administered 4-MNA at doses ranging from 3 to 100 mg/kg.[5][6] This effect is associated with a significant increase in the plasma levels of the stable PGI2 metabolite, 6-keto-PGF1α.[5]

Parameter Species Model 4-MNA Dose (i.v.) Observed Effect Citation(s)
Thrombolysis RatExtracorporeal thrombus formation3-100 mg/kgDose-dependent and sustained thrombolytic response.[5][6]
Arterial Thrombosis RatRenovascular hypertensive model3-30 mg/kgReduction in arterial thrombosis, abrogated by indomethacin and rofecoxib.[5][6]
6-keto-PGF1α Levels RatNormotensive with extracorporeal circulation30 mg/kgSignificant increase in plasma 6-keto-PGF1α levels.[5]
Platelet Aggregation HumanIn vitro1 and 10 mMMinor inhibition of collagen-induced platelet aggregation (4.7±2.3% and 3.5±2.0%, respectively).[5]
Anti-Inflammatory Properties

4-MNA exhibits anti-inflammatory effects, although the precise quantitative potency in terms of cytokine inhibition is not as well-defined as for its precursor, nicotinamide. The anti-inflammatory actions are thought to be linked to its ability to modulate the production of inflammatory mediators.[7] Some studies suggest a connection to the release of PGI2, which has known anti-inflammatory properties.[7]

  • Quantitative Data:

Regulation of Sirtuin Activity

4-MNA has been shown to influence the activity of sirtuins, a class of NAD+-dependent deacetylases involved in a wide range of cellular processes, including metabolism, stress resistance, and aging. Notably, 4-MNA appears to increase the protein expression of Sirtuin 1 (SIRT1) by inhibiting its proteasomal degradation.[9][10]

Four_MNA This compound SIRT1_Degradation SIRT1 Proteasomal Degradation Four_MNA->SIRT1_Degradation Inhibits SIRT1_Protein SIRT1 Protein Levels SIRT1_Degradation->SIRT1_Protein Reduces Downstream_Targets Downstream SIRT1 Targets SIRT1_Protein->Downstream_Targets Deacetylates

Figure 3: 4-MNA's Regulation of SIRT1 Protein Levels.

  • Quantitative Data:

    • Direct quantitative data on the concentration-dependent activation of SIRT1 by 4-MNA is limited. However, the indirect evidence suggests that by increasing SIRT1 protein levels, 4-MNA can enhance its deacetylase activity towards its targets.

Role in Cancer

The role of NNMT and its product, 4-MNA, in cancer is complex and appears to be context-dependent. High levels of NNMT have been observed in various cancers and are often associated with poor prognosis.[11] By consuming SAM, NNMT can alter cellular methylation patterns, impacting epigenetics and gene expression.[2] However, some studies have explored the potential of 4-MNA in cancer therapy, with reports of it inducing T cells to secrete the tumor-promoting cytokine TNF-α in the context of ovarian cancer.[12]

  • Quantitative Data:

    • Studies on the direct effect of 4-MNA on cancer cell viability are not extensively reported with IC50 values. Research has more actively focused on the development of NNMT inhibitors.

Neurological Effects

The impact of 4-MNA on the central nervous system is an area of active investigation with some conflicting findings. Some studies suggest potential neuroprotective roles, while others indicate neurotoxic effects at high concentrations.

  • Quantitative Data:

    • One in vitro study reported that a high concentration of 4-MNA (10 mM) significantly reduced the survival rate of mouse brain striatum neuronal cells.[8] Conversely, its precursor, nicotinamide, has shown neuroprotective effects in various models of neuronal injury and neurodegenerative diseases.[3][10] Further research is required to delineate the concentration-dependent effects of 4-MNA on neuronal viability.

Parameter Cell Line/Model 4-MNA Concentration Observed Effect Citation(s)
Neuronal Cell Survival Mouse brain striatum neuronal cells10 mMSignificant decrease in cell survival rate.[8]

Experimental Protocols

In Vivo Model of Arterial Thrombosis in Rats

This protocol describes the induction of arterial thrombosis in renovascular hypertensive rats to assess the anti-thrombotic effects of 4-MNA.[5]

cluster_0 Animal Preparation cluster_1 Thrombosis Induction & Treatment cluster_2 Analysis Induce_Hypertension Induce Renovascular Hypertension in Rats Anesthetize Anesthetize Rat Induce_Hypertension->Anesthetize Expose_Artery Expose Carotid Artery Anesthetize->Expose_Artery Administer_4MNA Administer 4-MNA (i.v.) (3-30 mg/kg) Expose_Artery->Administer_4MNA Electrical_Stimulation Apply Electrical Stimulation to Artery (1 mA, 5 min) Administer_4MNA->Electrical_Stimulation Thrombus_Formation Allow Thrombus Formation (45 min) Electrical_Stimulation->Thrombus_Formation Excise_Thrombus Excise Artery Segment with Thrombus Thrombus_Formation->Excise_Thrombus Weigh_Thrombus Dry and Weigh Thrombus Excise_Thrombus->Weigh_Thrombus

Figure 4: Experimental Workflow for In Vivo Arterial Thrombosis Model.

  • Animal Model: Renovascular hypertension is induced in male Wistar rats.

  • Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of pentobarbital.

  • Surgical Preparation: The left common carotid artery is exposed and isolated.

  • Drug Administration: 4-MNA (3, 10, or 30 mg/kg) or vehicle is administered intravenously 5 minutes before the induction of thrombosis.

  • Thrombosis Induction: Arterial thrombosis is induced by electrical stimulation (1 mA for 5 minutes) of the carotid artery.

  • Thrombus Maturation: The thrombus is allowed to form and stabilize for 45 minutes.

  • Analysis: The segment of the carotid artery containing the thrombus is excised, opened, and the thrombus is removed, dried, and weighed.

Measurement of 6-keto-PGF1α by ELISA

This protocol outlines a competitive ELISA for the quantitative measurement of 6-keto-PGF1α, the stable metabolite of prostacyclin, in biological fluids.

  • Plate Preparation: A 96-well plate is pre-coated with a capture antibody (e.g., donkey anti-sheep IgG).

  • Sample and Standard Addition: Standards of known 6-keto-PGF1α concentrations and unknown samples are added to the wells.

  • Competitive Binding: An alkaline phosphatase (AP)-conjugated 6-keto-PGF1α and a specific polyclonal antibody against 6-keto-PGF1α are added. During incubation, the unconjugated 6-keto-PGF1α in the sample/standard competes with the AP-conjugated 6-keto-PGF1α for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A p-nitrophenyl phosphate (pNpp) substrate is added, which is converted by the bound AP into a colored product.

  • Signal Detection: The reaction is stopped, and the absorbance is read at 405 nm. The intensity of the color is inversely proportional to the concentration of 6-keto-PGF1α in the sample.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a desired density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 4-MNA) for a specified duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This compound has transitioned from being viewed as a mere metabolic end-product to a molecule with significant and diverse biological activities. Its well-documented anti-thrombotic and vasoprotective effects, mediated through the COX-2/PGI2 pathway, present a compelling case for its therapeutic potential in cardiovascular diseases. Furthermore, its emerging roles in inflammation, metabolic regulation via SIRT1, and the complex interplay with cancer biology highlight the need for continued investigation.

Future research should focus on several key areas. Firstly, a more precise quantification of its anti-inflammatory and SIRT1-activating properties is necessary, including the determination of IC50 and EC50 values in relevant cellular and in vivo models. Secondly, the conflicting reports on its neurological effects warrant further investigation to delineate concentration-dependent and context-specific actions. Finally, a deeper understanding of the downstream consequences of NNMT activity and 4-MNA production in various disease states will be crucial for the development of targeted therapeutic strategies, whether through the administration of 4-MNA itself or the modulation of its biosynthesis via NNMT inhibition. The continued exploration of 4-MNA's biological significance holds promise for novel therapeutic interventions across a spectrum of human diseases.

References

4-Methylnicotinamide CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Methylnicotinamide and its Biologically Active Isomer

This technical guide provides a comprehensive overview of this compound, including its chemical identity and properties. Due to the limited specific research on the 4-methyl isomer, this guide also incorporates extensive information on the well-studied and biologically significant isomer, 1-Methylnicotinamide (MNA), to provide a broader context for researchers, scientists, and drug development professionals.

Chemical Identity of this compound

CAS Number: 7250-52-4[1][2][3]

Chemical Structure: this compound, also known as 4-methyl-3-pyridinecarboxamide, has the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol .[1][2][3][4] The structure consists of a pyridine ring with a carboxamide group at the 3-position and a methyl group at the 4-position.

Synonyms: 4-Methyl-3-pyridinecarboxamide, NSC 131712, NSC 30041.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₈N₂O[1][2][3]
Molecular Weight 136.15 g/mol [1][2][3]
Melting Point 102-105 °C[2]
Boiling Point 294.1 °C at 760 mmHg[2]
Density 1.157 g/cm³[2]
Flash Point 131.6 °C[2]
LogP 1.37310[2]
Refractive Index 1.561[2]

Biological Context: The Significance of 1-Methylnicotinamide (MNA)

While data on this compound is sparse, its isomer, 1-Methylnicotinamide (MNA), is an extensively studied, biologically active metabolite of nicotinamide (Vitamin B3).[5][6] MNA is formed in the liver by the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6] Once considered an inactive clearance product, recent studies have revealed its significant role in various physiological and pathological processes.[5]

Biosynthesis and Metabolism

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing MNA and S-adenosyl-L-homocysteine (SAH).[5][7] MNA can be further oxidized by aldehyde oxidase (AOX) to N1-methyl-2-pyridone-5-carboxamide (2py) and N1-methyl-4-pyridone-3-carboxamide (4py), which are then excreted in the urine.[5] This metabolic pathway is crucial for regulating the cellular levels of nicotinamide and, consequently, the biosynthesis of NAD+.[7][8]

NNMT_Pathway Nicotinamide Metabolism via NNMT Pathway cluster_methylation Methylation cluster_oxidation Oxidation SAM S-Adenosyl Methionine (SAM) NNMT Nicotinamide N-methyltransferase (NNMT) SAM->NNMT SAH S-Adenosyl Homocysteine (SAH) NAM Nicotinamide (NAM) (Vitamin B3) NAM->NNMT MNA 1-Methylnicotinamide (MNA) AOX Aldehyde Oxidase (AOX) MNA->AOX NNMT->SAH NNMT->MNA PY2 N1-methyl-2-pyridone-5-carboxamide (2py) AOX->PY2 PY4 N1-methyl-4-pyridone-3-carboxamide (4py) AOX->PY4 Excretion Urinary Excretion PY2->Excretion PY4->Excretion

Caption: Metabolic pathway of nicotinamide methylation to 1-methylnicotinamide (MNA) and its subsequent oxidation.

Signaling Pathways and Biological Functions of MNA

MNA is now recognized as an important signaling molecule with diverse biological activities.

  • Endothelial Function and Antithrombotic Effects: MNA improves endothelial function and exerts antithrombotic effects.[9][10] This action is mediated by the release of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation, through a mechanism involving cyclooxygenase-2 (COX-2).[6][11]

  • Anti-inflammatory and Immunomodulatory Roles: MNA has demonstrated anti-inflammatory properties.[6][12] In the context of ovarian cancer, MNA has been identified as an immune regulatory metabolite that can induce T cells to secrete the tumor-promoting cytokine TNF-α.[13]

  • Metabolic Regulation: The NNMT-MNA pathway plays a significant role in cellular metabolism. By consuming SAM, NNMT can influence epigenetic processes like histone methylation.[14] Overexpression of NNMT is linked to various cancers and can lead to reduced NAD+ and SAM levels, activating the STAT3 signaling pathway, which in turn promotes inflammation and cancer progression.[15]

MNA_Signaling Biological Actions of 1-Methylnicotinamide (MNA) cluster_cardio Cardiovascular Effects cluster_inflammation Inflammation & Cancer cluster_metabolism Metabolic Regulation MNA 1-Methylnicotinamide (MNA) COX2 ↑ Cyclooxygenase-2 (COX-2) MNA->COX2 STAT3 ↑ STAT3 Activation MNA->STAT3 In some cancer contexts NAD Regulates NAD+ levels (via NNMT) MNA->NAD SIRT1 ↑ Sirt1 Activity MNA->SIRT1 PGI2 ↑ Prostacyclin (PGI₂) Release COX2->PGI2 Vaso Vasodilation PGI2->Vaso Thrombosis ↓ Platelet Aggregation (Anti-thrombotic) PGI2->Thrombosis IL1b ↑ IL-1β STAT3->IL1b In some cancer contexts PGE2 ↑ PGE₂ IL1b->PGE2 In some cancer contexts Inflammation Pro-inflammatory Response PGE2->Inflammation In some cancer contexts

Caption: Key signaling pathways and biological effects influenced by 1-methylnicotinamide (MNA).

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for assessing the biological activity of MNA.

Protocol: In Vivo Assessment of Anti-thrombotic Activity of MNA in Rats

This protocol is adapted from studies investigating the anti-thrombotic effects of MNA in an experimental model of arterial thrombosis in rats.[6]

Objective: To determine the dose-dependent effect of MNA on arterial thrombus formation in vivo.

Materials:

  • Male Wistar rats (350-500 g)

  • 1-Methylnicotinamide (MNA)

  • Pentobarbital (anesthetic)

  • 0.9% NaCl (vehicle)

  • Indomethacin or Rofecoxib (COX inhibitors, for mechanism investigation)

  • Surgical equipment for vessel exposure and ligation

  • Collagen-coated strip or similar thrombogenic surface

Procedure:

  • Animal Preparation: Anesthetize rats with pentobarbital (40 mg/kg, i.p.).

  • Drug Administration: Administer MNA intravenously (i.v.) at various doses (e.g., 3, 10, and 30 mg/kg) or vehicle (0.9% NaCl) 5-10 minutes before the induction of thrombosis. For mechanistic studies, a COX inhibitor (e.g., indomethacin, 2.5 mg/kg, i.v.) can be administered 10 minutes prior to MNA.

  • Induction of Arterial Thrombosis:

    • Surgically expose the femoral artery or carotid artery.

    • Induce thrombosis using a standardized injury model. One common method involves creating an extracorporeal shunt where blood flows over a collagen-coated surface, leading to thrombus formation.

    • Allow blood to superfuse the thrombogenic surface for a set period (e.g., 20-30 minutes).

  • Measurement of Thrombus:

    • After the superfusion period, carefully remove the thrombus that has formed on the collagen strip.

    • Air-dry the thrombus at 37°C.

    • Weigh the dried thrombus 24 hours after the experiment to determine its mass.

  • Data Analysis:

    • Compare the mean thrombus weight in MNA-treated groups to the vehicle-treated control group.

    • Analyze for a dose-dependent effect.

    • Statistical analysis can be performed using an appropriate test, such as ANOVA followed by a post-hoc test.

Associated Assays:

  • Measurement of Prostacyclin (PGI₂) Release: Collect arterial blood samples before and at various time points (e.g., 15, 30, 60 min) after MNA injection. Measure the plasma concentration of the stable PGI₂ metabolite, 6-keto-PGF₁α, using a commercially available enzyme immunoassay (EIA) kit.[6]

Conclusion

This compound is a defined chemical entity with known properties. However, the majority of recent and impactful research in this chemical family has focused on its isomer, 1-Methylnicotinamide (MNA). MNA has emerged from being considered a simple metabolite to a key regulator of cardiovascular, inflammatory, and metabolic pathways. For researchers in drug development, understanding the NNMT-MNA axis provides a promising avenue for exploring therapeutic targets for a range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer. Further investigation is required to determine if this compound possesses any unique biological activities.

References

molecular weight and formula of 4-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylnicotinamide is a pyridinecarboxamide that serves as a substrate for the enzyme nicotinamide N-methyltransferase (NNMT). Its study provides valuable insights into the metabolism of nicotinamide and the broader implications of NNMT activity in various physiological and pathological processes. This technical guide consolidates the current understanding of this compound, detailing its chemical properties, synthesis, and biological significance, with a focus on its role in enzymatic assays and potential downstream signaling.

Core Properties of this compound

This compound, also known as 4-methylpyridine-3-carboxamide, is a derivative of nicotinamide. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₈N₂O[1][2][3][4]
Molecular Weight 136.15 g/mol [1][2][3][4]
CAS Number 7250-52-4[1][2][3][4]
Appearance Solid
Melting Point 102-105 °C
Boiling Point 294.1 °C at 760 mmHg
Flash Point 131.6 °C
Density 1.157 g/cm³

Synthesis of this compound

A common precursor for the synthesis is 4-methylnicotinic acid. The general approach involves the conversion of the carboxylic acid group to a carboxamide. This can be accomplished through standard amidation procedures, which typically involve activating the carboxylic acid (e.g., by forming an acyl chloride or using a coupling agent) followed by reaction with ammonia.

Biological Significance and Role in Enzymology

The primary biological significance of this compound lies in its role as a substrate for nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in the metabolism of nicotinamide (a form of vitamin B3) and plays a role in regulating cellular methylation and NAD+ levels.

When this compound is acted upon by NNMT, it undergoes methylation to produce 1,4-dimethylnicotinamide.[1] This enzymatic reaction is significant for several reasons:

  • Alternative Substrate for NNMT: this compound serves as a valuable tool for studying NNMT activity. Its use in enzymatic assays allows for the characterization of NNMT kinetics and the screening of potential inhibitors.[1]

  • Probing the Active Site of NNMT: As a structural analog of nicotinamide, this compound can be used to probe the substrate specificity and catalytic mechanism of NNMT.

  • Potential for Unique Downstream Effects: The product of the reaction, 1,4-dimethylnicotinamide, is a distinct metabolite. While its specific biological activities are not yet fully elucidated, structural analogs like 1,4-dimethylpyridinium have been shown to possess anti-metastatic properties, suggesting that the enzymatic product of this compound could have its own pharmacological effects.[2]

Experimental Protocols

Fluorometric Assay for Nicotinamide N-Methyltransferase (NNMT) Activity

This protocol is adapted from a method utilizing this compound as a substrate for a continuous fluorometric assay of NNMT activity.[1]

Principle:

NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to this compound, producing 1,4-dimethylnicotinamide. The product, 1,4-dimethylnicotinamide, can be quantified by its fluorescence after reaction with 4-methoxybenzaldehyde in an alkaline solution. The intensity of the fluorescence is directly proportional to the amount of 1,4-dimethylnicotinamide formed and thus to the NNMT activity.

Materials:

  • Enzyme source (e.g., purified NNMT, cell lysate, or tissue homogenate)

  • This compound solution

  • S-adenosyl-L-methionine (SAM) solution

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • 4-Methoxybenzaldehyde solution

  • Aqueous alkali solution (e.g., NaOH)

  • Fluorometer

Procedure:

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the reaction buffer, this compound, and the enzyme source.

    • Pre-incubate the mixture at the desired temperature (e.g., 37 °C).

    • Initiate the reaction by adding SAM.

    • Incubate for a defined period, ensuring the reaction remains in the linear range.

    • Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Fluorometric Detection:

    • To the reaction mixture, add the 4-methoxybenzaldehyde solution and the aqueous alkali solution.

    • Incubate to allow for the development of the fluorescent product.

    • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths for the 1,4-dimethylnicotinamide-4-methoxybenzaldehyde adduct.

  • Quantification:

    • Generate a standard curve using known concentrations of 1,4-dimethylnicotinamide.

    • Determine the concentration of the enzymatically formed 1,4-dimethylnicotinamide from the standard curve.

    • Calculate the NNMT activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Experimental Workflow for NNMT Assay

NNMT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Fluorometric Detection cluster_analysis Data Analysis A Prepare Reaction Mixture B Pre-incubate A->B Buffer, 4-MNA, Enzyme C Initiate with SAM B->C At 37°C D Incubate C->D E Stop Reaction D->E Linear range F Add Detection Reagents E->F G Incubate for Fluorescence F->G 4-Methoxybenzaldehyde, Alkali H Measure Fluorescence G->H J Quantify Product H->J I Generate Standard Curve I->J K Calculate NNMT Activity J->K

Caption: Workflow for the fluorometric assay of NNMT activity using this compound.

Signaling Pathways

The direct signaling pathways initiated by this compound itself are not well-defined. Its primary known role is as a precursor in an enzymatic reaction. However, the context of this reaction, the nicotinamide metabolism pathway, is intricately linked to major cellular signaling networks.

Nicotinamide Metabolism and its Connection to Cellular Signaling

Nicotinamide_Metabolism cluster_nad NAD+ Biosynthesis & Consumption cluster_methylation Nicotinamide Methylation Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT NNMT NNMT Nicotinamide->NNMT substrate NMN NMN NAMPT->NMN PRPP NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs NAD->NNMT influences Sirtuins->Nicotinamide PARPs->Nicotinamide Four_MNA This compound Four_MNA->NNMT SAH SAH NNMT->SAH OneFour_DMNA 1,4-Dimethylnicotinamide NNMT->OneFour_DMNA SAM SAM SAM->NNMT

Caption: Overview of nicotinamide metabolism and the position of this compound.

The activity of NNMT, for which this compound is a substrate, has significant downstream consequences:

  • Regulation of NAD+ Levels: By consuming nicotinamide, NNMT can influence the pool of this precursor available for NAD+ synthesis via the salvage pathway.

  • Modulation of Sirtuin and PARP Activity: Nicotinamide is an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs). By methylating nicotinamide, NNMT can relieve this inhibition, thereby modulating the activity of these important signaling proteins.

  • Epigenetic Regulation: The NNMT reaction consumes S-adenosyl-L-methionine (SAM), the universal methyl donor. In conditions of high NNMT activity, this can deplete the cellular SAM pool, potentially impacting a wide range of methylation reactions, including histone and DNA methylation, which are crucial for epigenetic regulation.

Quantitative Analysis

The quantitative analysis of this compound in biological matrices is not as established as for other nicotinamide metabolites. However, standard analytical techniques can be adapted for its detection and quantification.

Analytical TechniquePrincipleApplication Notes
High-Performance Liquid Chromatography (HPLC) Separation based on polarity, coupled with UV or fluorescence detection.Can be used to separate this compound from other nicotinamide metabolites. The choice of stationary and mobile phases is critical for achieving good resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) High-resolution separation by LC followed by sensitive and specific detection by mass spectrometry.This is the method of choice for accurate quantification in complex biological samples like plasma, urine, or tissue extracts. It offers high sensitivity and specificity.
Fluorometry Measurement of fluorescence, either intrinsic or after derivatization.As described in the enzymatic assay, derivatization with reagents like 4-methoxybenzaldehyde can be used for sensitive detection.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the function of nicotinamide N-methyltransferase and the broader implications of nicotinamide metabolism. While its direct biological activities and signaling pathways are still under investigation, its role as an NNMT substrate positions it at a critical node in cellular metabolism and signaling.

Future research should focus on:

  • Elucidating the Biological Activity of 1,4-Dimethylnicotinamide: Determining the physiological and pharmacological effects of the enzymatic product of this compound is a key next step.

  • Developing Robust Quantitative Methods: Establishing and validating sensitive and specific methods for quantifying this compound in various biological samples will be crucial for understanding its in vivo disposition and relevance.

  • Investigating its Role in Disease Models: Utilizing this compound in cellular and animal models of diseases where NNMT is implicated (e.g., cancer, metabolic disorders) could provide further insights into the pathological role of this enzyme and its substrates.

This in-depth guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their studies of nicotinamide metabolism and related therapeutic areas.

References

Solubility and Stability of 4-Methylnicotinamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methylnicotinamide, a key derivative of nicotinamide. Given the limited availability of direct experimental data in publicly accessible literature, this guide synthesizes available physicochemical information, data from closely related analogs, and established methodologies to provide a robust framework for researchers. Detailed experimental protocols are provided to enable the determination of precise solubility and stability profiles.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is the first step in predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₇H₈N₂O[1][2][3][4]
Molecular Weight 136.15 g/mol [1][2][3][4]
Melting Point 102-105°C[1]
Calculated logP 1.37310[1]
Physical Appearance Solid[5]

Note: The logP value, a measure of lipophilicity, suggests that this compound is likely to have moderate solubility in both aqueous and organic solvents.

Solubility Profile

To obtain precise quantitative data, standardized experimental protocols are necessary.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, phosphate buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Stability Profile

The stability of this compound is a critical parameter, particularly for its handling, storage, and formulation. While specific degradation kinetics for this compound are not published, studies on related nicotinamide compounds indicate potential degradation pathways, primarily hydrolysis of the amide group, especially under neutral to alkaline pH conditions. Computational tools like Zeneth can be employed to predict potential degradation pathways based on the molecule's structure.[8][9][10][11]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule under various stress conditions.

Objective: To investigate the degradation of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with a solution of HCl (e.g., 0.1 M) and heat at an elevated temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Treat a solution of this compound with a solution of NaOH (e.g., 0.1 M) at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of this compound with a solution of H₂O₂ (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to high temperatures (e.g., 60-80°C) in a temperature-controlled oven.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.

Visualizing Experimental Workflows

To provide a clear overview of the methodologies described, the following diagrams illustrate the key steps in determining the solubility and stability of this compound.

G cluster_solubility Solubility Determination Workflow prep Prepare Supersaturated Solutions (Excess this compound in Solvent) equil Equilibrate (e.g., 24-72h at constant temperature) prep->equil separate Separate Phases (Centrifugation) equil->separate analyze Analyze Supernatant (HPLC-UV or UV-Vis) separate->analyze calc Calculate Solubility analyze->calc

Solubility Determination Workflow

G cluster_stability Forced Degradation Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC sample->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Forced Degradation Workflow

Conclusion

While direct, comprehensive data on the solubility and stability of this compound is currently limited in the public domain, this guide provides a foundational understanding based on its physicochemical properties and data from related compounds. The detailed experimental protocols for the shake-flask solubility method and forced degradation studies offer researchers and drug development professionals a clear path to generating the necessary quantitative data. This information is crucial for informed decision-making in formulation development, analytical method development, and ensuring the quality and efficacy of this compound-containing products.

References

Methodological & Application

Synthesis of 4-Methylnicotinamide for Laboratory Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 4-methylnicotinamide, a key intermediate in pharmaceutical research and development. Two primary synthetic routes are presented: the amidation of 4-methylnicotinic acid and the hydrolysis of 4-methylnicotinonitrile. This guide includes a comparative analysis of the methods, detailed experimental procedures, and visual diagrams of the synthetic pathways and workflows.

Comparative Overview of Synthesis Methods

The selection of a synthetic route for this compound in a laboratory setting often depends on factors such as the availability of starting materials, desired yield and purity, and the simplicity of the procedure. Below is a summary of the two described methods with reported yields.

MethodStarting MaterialKey ReagentsReported Yield (%)Purity ProfileKey Considerations
Method 1: Amidation of 4-Methylnicotinic Acid 4-Methylnicotinic AcidThionyl chloride, Ammonia~49%HighTwo-step process, requires handling of corrosive thionyl chloride.
or HATU, DIPEA, AmmoniaVariableHighOne-pot procedure, milder conditions, but coupling reagents can be costly.
Method 2: Hydrolysis of 4-Methylnicotinonitrile 4-MethylnicotinonitrileManganese dioxide, Water, Co-solvent~86%Good to HighPotentially higher yielding, heterogeneous catalysis may require specific optimization.

Method 1: Synthesis of this compound via Amidation of 4-Methylnicotinic Acid

This method involves the conversion of 4-methylnicotinic acid to its corresponding amide. This can be achieved through a two-step process involving the formation of an acyl chloride intermediate or a one-pot procedure using a peptide coupling agent.

Protocol 1A: Two-Step Synthesis via Acyl Chloride Intermediate

This protocol first converts 4-methylnicotinic acid to 4-methylnicotinoyl chloride using thionyl chloride, which is then reacted with ammonia to yield the final product.

Materials:

  • 4-Methylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (concentrated, e.g., 28-30%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of 4-Methylnicotinoyl Chloride

  • In a fume hood, add 4-methylnicotinic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add anhydrous dichloromethane to the flask.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-methylnicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amidation of 4-Methylnicotinoyl Chloride

  • Dissolve the crude 4-methylnicotinoyl chloride in anhydrous dichloromethane in a clean, dry round-bottom flask and cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (5-10 eq) to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or silica gel column chromatography.

Protocol 1B: One-Pot Synthesis using a Coupling Agent

This protocol utilizes a peptide coupling agent, such as HATU, for the direct amidation of 4-methylnicotinic acid.

Materials:

  • 4-Methylnicotinic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or concentrated aqueous solution)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

Procedure:

  • To a solution of 4-methylnicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Slowly add a solution of ammonia (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Method 2: Synthesis of this compound via Hydrolysis of 4-Methylnicotinonitrile

This method is based on the hydrolysis of the nitrile group of 4-methylnicotinonitrile to a primary amide, potentially catalyzed by manganese dioxide.

Materials:

  • 4-Methylnicotinonitrile

  • Manganese dioxide (MnO₂), activated

  • A mixture of water and a co-solvent (e.g., isopropanol or tert-butanol)

  • Celite (optional, for filtration)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend 4-methylnicotinonitrile (1.0 eq) and activated manganese dioxide (e.g., 1.0-2.0 eq by weight) in a mixture of water and a co-solvent (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the manganese dioxide catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the this compound by recrystallization or silica gel column chromatography.

Visualizing the Synthesis

To aid in the understanding of the chemical transformations and experimental processes, the following diagrams have been generated.

G Synthetic Routes to this compound cluster_0 Method 1: Amidation of 4-Methylnicotinic Acid cluster_1 Method 2: Hydrolysis of 4-Methylnicotinonitrile A 4-Methylnicotinic Acid B 4-Methylnicotinoyl Chloride A->B SOCl₂ D Activated Ester Intermediate A->D HATU, DIPEA C This compound B->C NH₃ D->C NH₃ E 4-Methylnicotinonitrile F This compound E->F MnO₂, H₂O

Caption: Reaction schemes for the synthesis of this compound.

G General Experimental Workflow for this compound Synthesis Start Starting Material (4-Methylnicotinic Acid or 4-Methylnicotinonitrile) Reaction Chemical Reaction (Amidation or Hydrolysis) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup If complete Drying Drying and Filtration Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Analysis Product Analysis (NMR, MS, mp) Purification->Analysis End Pure this compound Analysis->End

Caption: A generalized workflow for the synthesis and purification of this compound.

Chiral Synthesis of 4-Methylnicotinamide Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the chiral synthesis of 4-methylnicotinamide derivatives, compounds of significant interest in drug discovery and development due to their potential roles in various signaling pathways. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Chiral this compound derivatives are important synthetic targets due to their structural similarity to biologically active molecules. The precise stereochemical control during synthesis is crucial as enantiomers often exhibit different pharmacological activities. This document outlines a robust protocol for the enantioselective synthesis of 4-methyl-1,4-dihydropyridine precursors, which can be subsequently converted to the desired chiral this compound derivatives. Additionally, the biological context of the related endogenous metabolite, 1-methylnicotinamide (MNA), is discussed, highlighting the significance of the nicotinamide N-methyltransferase (NNMT) pathway in various disease states.

Data Presentation

The following table summarizes representative quantitative data for the key enantioselective step, the organocatalytic Michael addition to a pyridinium salt, based on analogous systems reported in the literature. This data is provided to illustrate the expected efficiency of the proposed synthetic route.

EntryCatalystSubstrateNucleophileSolventYield (%)Enantiomeric Excess (ee, %)
1Chiral SquaramideN-Benzyl-3-cyanopyridinium bromideMalononitrileToluene8592
2Chiral Phosphoric AcidN-Benzyl-3-

Application Notes and Protocols for In Vitro Cell-Based Assays of 4-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinamide (4-MNA) is the primary metabolite of nicotinamide (a form of vitamin B3) and is produced by the enzymatic action of nicotinamide N-methyltransferase (NNMT). Emerging research has highlighted 4-MNA as a biologically active molecule with significant therapeutic potential, distinct from its precursor. It has demonstrated notable anti-inflammatory, anti-thrombotic, and vasoprotective properties. These effects are particularly relevant in the context of endothelial dysfunction, inflammatory diseases, and certain cancers where NAD+ metabolism is dysregulated.

The anti-inflammatory actions of 4-MNA are, in part, attributed to its ability to modulate key signaling pathways, such as the inhibition of the Toll-like receptor 4 (TLR4) and the subsequent nuclear factor-kappa B (NF-κB) signaling cascade. Furthermore, its role as a product of NNMT places it at a crucial intersection of cellular energy metabolism and methylation processes, making it a compound of high interest for drug discovery and development.

These application notes provide a comprehensive framework of in vitro cell-based assays to characterize the biological activities of 4-MNA. The detailed protocols herein are designed to enable researchers to assess its effects on cell viability, inflammation, and the activity of related enzymes.

Signaling Pathways

The anti-inflammatory effects of 4-MNA have been linked to the modulation of the TLR4-NF-κB signaling pathway. This pathway is a cornerstone of the innate immune response, and its dysregulation is implicated in numerous chronic inflammatory diseases. The diagram below illustrates the proposed mechanism of action for 4-MNA in this context.

TLR4_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_key Key LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB (Degradation) IkB->p_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MNA This compound (4-MNA) MNA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS DNA->Cytokines Transcription key_activation Activation A key_inhibition Inhibition C B A->B D C->D

Caption: Proposed anti-inflammatory signaling pathway of 4-MNA via inhibition of the TLR4-NF-κB axis.

Experimental Workflow

The following diagram outlines a general experimental workflow for assessing the anti-inflammatory properties of 4-MNA in a cell-based assay. This workflow can be adapted for various specific endpoints.

experimental_workflow cluster_analysis Analysis of Inflammatory Markers start Start cell_culture Culture Macrophages (e.g., RAW 264.7) start->cell_culture seeding Seed Cells into 96-well plates cell_culture->seeding pretreatment Pre-treat with various concentrations of 4-MNA seeding->pretreatment stimulation Stimulate with LPS (e.g., 100 ng/mL) pretreatment->stimulation incubation Incubate for a defined period (e.g., 24h) stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Nitric Oxide Measurement (Griess Assay) supernatant->griess elisa Cytokine Measurement (ELISA for TNF-α, IL-6) supernatant->elisa western Protein Expression (Western Blot for iNOS, p-NF-κB) cell_lysate->western end End griess->end elisa->end western->end

Caption: General experimental workflow for in vitro anti-inflammatory assessment of 4-MNA.

Data Presentation

Quantitative analysis of this compound's in vitro activity is crucial for determining its potency and efficacy. The following table provides a template for summarizing key parameters such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values obtained from the described assays. Currently, specific quantitative data for 4-MNA in these standardized assays is not extensively available in public literature; therefore, experimental determination is recommended. For context, data for related compounds are often in the low to high micromolar range.

Assay Type Cell Line Parameter 4-MNA Value (µM) Positive Control Value (µM)
Cell ViabilityRAW 264.7IC50 (72h)Experimentally DeterminedDoxorubicin (~0.1-1)
Anti-Inflammatory (NO)RAW 264.7IC50Experimentally DeterminedL-NAME (~10-100)
Anti-Inflammatory (TNF-α)RAW 264.7IC50Experimentally DeterminedDexamethasone (~0.01-0.1)
NAMPT InhibitionRecombinant HumanIC50Experimentally DeterminedFK866 (~0.001-0.01)

Experimental Protocols

Protocol 1: Anti-Inflammatory Activity Assessment in Macrophages

This protocol details the methodology to assess the anti-inflammatory effects of 4-MNA by measuring nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.

A. Cell Culture and Seeding

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Harvest cells using a cell scraper and perform a cell count.

  • Seed 5 x 10^4 cells per well in 100 µL of complete medium into a 96-well flat-bottom plate.

  • Incubate overnight to allow for cell attachment.

B. Compound Treatment and Stimulation

  • Prepare a stock solution of 4-MNA in sterile PBS or DMSO. Further prepare serial dilutions in complete medium to achieve final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the 4-MNA dilutions. Include a vehicle control (medium with the same concentration of PBS or DMSO).

  • Pre-incubate the cells with 4-MNA for 1-2 hours.

  • Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

C. Nitric Oxide (NO) Measurement (Griess Assay)

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

D. Cytokine Measurement (ELISA)

  • Use the remaining supernatant from step C.1 to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, coat a 96-well plate with the capture antibody. Add supernatants and standards to the wells. Add the detection antibody, followed by a substrate solution.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 2: Cell Viability and Cytotoxicity Assay (Resazurin-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 4-MNA on cell viability.

A. Cell Seeding

  • Trypsinize and count the cells of interest (e.g., RAW 264.7, HEK293).

  • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a clear-bottom 96-well plate.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

B. Compound Treatment

  • Prepare a 2X serial dilution of 4-MNA in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions.

  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

C. Resazurin Assay

  • Add 10 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

D. Data Analysis

  • Subtract the fluorescence of a media-only blank from all readings.

  • Normalize the data to the vehicle control, which is set to 100% viability.

  • Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: NAMPT Inhibitor Screening Assay (Fluorogenic)

This protocol describes a method to screen for the inhibitory potential of 4-MNA on Nicotinamide Phosphoribosyltransferase (NAMPT) activity. This is a coupled enzyme assay.

A. Reagents and Preparation

  • Recombinant human NAMPT enzyme.

  • Assay Buffer (e.g., Tris-based buffer, pH 7.5, containing MgCl2).

  • Substrates: Nicotinamide (NAM), ATP, and phosphoribosyl pyrophosphate (PRPP).

  • Coupling enzymes and substrates: NMNAT, alcohol dehydrogenase, and ethanol.

  • Prepare a master mix containing the assay buffer, ATP, NAM, PRPP, ethanol, and the coupling enzymes.

B. Assay Procedure

  • Add 5 µL of diluted NAMPT enzyme to each well of a 384-well plate (except for "blank" wells).

  • Add 5 µL of 4-MNA at various concentrations to the "test inhibitor" wells.

  • Add 5 µL of a known NAMPT inhibitor (e.g., FK866) to the "positive control" wells.

  • Add 5 µL of diluent solution (e.g., 1% DMSO) to the "positive control" and "blank" wells.

  • Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the master mix to all wells.

  • Incubate at 30°C for 2 hours.

C. Detection and Data Analysis

  • Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. The signal corresponds to the amount of NADH produced, which is proportional to NAMPT activity.

  • Subtract the "blank" values from all other readings.

  • Calculate the percent inhibition for each concentration of 4-MNA relative to the "positive control" (0% activity) and the "vehicle control" (100% activity).

  • Plot the percent inhibition against the log of the 4-MNA concentration and fit the curve to determine the IC50 value.

Application Note: Quantitative Analysis of 4-Methylnicotinamide in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantification of 4-Methylnicotinamide (also known as N¹-methylnicotinamide) in plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, clinical research, and drug development applications requiring accurate measurement of this compound.

Introduction

This compound is a primary metabolite of nicotinamide (a form of Vitamin B3) and has been investigated as a potential biomarker for various physiological and pathological states. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetics and role in metabolic pathways. The HPLC-MS/MS method described herein offers high selectivity and sensitivity for the reliable determination of this compound concentrations in plasma.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., N'-methylnicotinamide or a stable isotope-labeled this compound)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile containing the internal standard to the plasma sample.[1][2]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 17,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterCondition
Column Waters Spherisorb S5 CN microbore column (2.0 x 100 mm, 5 µm) or equivalent.[1][4][5]
Mobile Phase A 5 mM Ammonium formate in water with 0.1% formic acid.[1][4][5]
Mobile Phase B Acetonitrile with 0.1% formic acid.[1][4][5]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature Ambient or controlled (e.g., 40°C)
Gradient Elution A gradient program should be optimized to ensure separation from other plasma components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

MS/MS Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor-to-product ion transitions for this compound and the internal standard should be monitored in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 137.194.1
Internal Standard \multicolumn{2}{c}{(To be optimized based on the selected IS)}

Note: The m/z values are based on published literature and should be confirmed and optimized on the specific instrument being used.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative performance of similar HPLC-MS/MS methods for the analysis of this compound in plasma or serum, as reported in the literature.

ParameterReported ValueReference
Linear Range 2.500 - 80.00 ng/mL[4][5]
Intra-day Precision (RSD%) < 6.90%[4][5]
Inter-day Precision (RSD%) < 6.90%[4][5]
Accuracy Within ±15% of the nominal concentrationGeneral guidance
Recovery > 88%[4][5]

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (100 µL) add_is_acn Add Acetonitrile with Internal Standard (200 µL) plasma->add_is_acn vortex Vortex (30s) add_is_acn->vortex centrifuge Centrifuge (17,000g, 20 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Processing msms->data calibration Calibration Curve data->calibration concentration Calculate Concentration calibration->concentration

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Context

This compound is a key metabolite in the nicotinamide salvage pathway. Nicotinamide is converted to this compound by the enzyme nicotinamide N-methyltransferase (NNMT). This pathway is integral to the regulation of cellular NAD+ levels, which play a critical role in cellular metabolism and signaling.

signaling_pathway nicotinamide Nicotinamide nad NAD+ nicotinamide->nad Salvage Pathway nnmt NNMT nicotinamide->nnmt mna This compound nnmt->mna

References

Application Note: Quantification of 4-Methylnicotinamide in Tissue Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinamide (4-MNA), also known as N1-methylnicotinamide, is a primary metabolite of nicotinamide (a form of vitamin B3) catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] NNMT plays a crucial role in cellular metabolism and epigenetic regulation. The quantification of 4-MNA in various tissues is of significant interest for understanding the pathophysiology of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer research.[1][3] This application note provides a detailed protocol for the sensitive and specific quantification of 4-MNA in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The synthesis of this compound is a key step in the nicotinamide salvage pathway. Nicotinamide, derived from the diet or from the degradation of NAD+, is methylated by NNMT, using S-adenosylmethionine (SAM) as a methyl group donor. This reaction produces this compound and S-adenosylhomocysteine (SAH).

NNMT_Pathway cluster_0 Nicotinamide Salvage Pathway Nicotinamide Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA This compound (4-MNA) NNMT->MNA SAH S-Adenosylhomocysteine (SAH) NNMT->SAH

NNMT metabolic pathway.

Experimental Protocols

This protocol outlines the necessary steps for tissue sample preparation and subsequent analysis by LC-MS/MS to quantify this compound.

I. Tissue Sample Preparation

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Frozen tissue samples (-80°C)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenization buffer (e.g., PBS with protease inhibitors)

  • Acetonitrile (ACN) with 0.1% formic acid, ice-cold

  • Internal Standard (IS) solution (e.g., d3-4-Methylnicotinamide)

  • Bead homogenizer and beads (ceramic or stainless steel)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Pipettes and tips

Procedure:

  • Tissue Weighing: On dry ice, weigh approximately 20-50 mg of frozen tissue into a pre-chilled microcentrifuge tube containing homogenization beads.

  • Homogenization: Add 500 µL of ice-cold homogenization buffer to the tissue. Homogenize the tissue using a bead homogenizer until a uniform lysate is achieved. Keep samples on ice throughout this process.

  • Protein Precipitation and Extraction:

    • Add 1 mL of ice-cold acetonitrile (containing 0.1% formic acid and the internal standard at a known concentration) to the tissue homogenate.

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

    • Incubate the samples on ice for 20 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean microcentrifuge tube.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step helps to concentrate the sample.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex briefly and centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start Weigh Frozen Tissue Homogenize Homogenize in Buffer Start->Homogenize Precipitate Add Acetonitrile with IS (Protein Precipitation & Extraction) Homogenize->Precipitate Centrifuge1 Centrifuge (12,000 x g, 10 min, 4°C) Precipitate->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Dry under Nitrogen CollectSupernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Centrifuge2 Centrifuge (12,000 x g, 5 min, 4°C) Reconstitute->Centrifuge2 Transfer Transfer to Autosampler Vial Centrifuge2->Transfer End LC-MS/MS Analysis Transfer->End

Tissue sample preparation workflow.
II. LC-MS/MS Method

The following is a typical LC-MS/MS method for the analysis of this compound. Instrument parameters may need to be optimized for your specific system.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 137.194.115
d3-4-Methylnicotinamide (IS) 140.197.115

Data Presentation

The following table summarizes representative quantitative data for this compound in various biological samples. Note that concentrations can vary significantly based on species, diet, and physiological state.

Sample TypeSpeciesConcentration RangeMethodReference
Human SerumHuman2.5 - 80.0 ng/mLLC-MS/MS[4]
Human PlasmaHuman4 - 120 ng/mLLC-MS/MS
Human Skeletal MuscleHumanNot explicitly quantified, but shown to be secreted by myotubesLC-MS/MS
Rat PlasmaRatNot explicitly quantified, but detectedLC-MS/MS[5]
Mouse LiverMouseNot explicitly quantified, but NNMT activity is high-[1]
Mouse Adipose TissueMouseNot explicitly quantified, but NNMT is expressed-[3]

Note: Quantitative data for this compound in specific tissue types such as liver, kidney, and adipose tissue is not widely available in the literature. The table reflects the current availability of data.

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantification of this compound from tissue samples using LC-MS/MS. The described method is sensitive, specific, and can be adapted for various research applications in the fields of metabolism, pharmacology, and drug development. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biochemical context of this compound.

References

Application Notes: 4-Methylnicotinamide (4-MNA) ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Product Code: MNA-ELISA-RUO

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-Methylnicotinamide (4-MNA), also known as N1-methylnicotinamide (1-MNA), is a primary metabolite of nicotinamide (a form of vitamin B3) produced by the enzymatic action of nicotinamide N-methyltransferase (NNMT)[1][2][3]. NNMT is a key enzyme in nicotinamide metabolism and has been implicated in various physiological and pathological processes, including cancer, metabolic diseases, and neurodegenerative disorders[4][5][6]. Elevated levels of NNMT and its product, 4-MNA, have been observed in several types of cancer, making 4-MNA a promising biomarker for cancer research and drug development[4][7]. This ELISA kit provides a sensitive and specific method for the quantitative determination of 4-MNA in various biological samples.

Assay Principle

This kit employs a competitive enzyme-linked immunosorbent assay (ELISA) format for the quantitative detection of 4-MNA[8][9][10]. This technique is particularly suitable for the detection of small molecules[8][10][11]. The microtiter plate is pre-coated with a capture antibody specific for 4-MNA. During the assay, 4-MNA present in the sample competes with a fixed amount of horseradish peroxidase (HRP)-conjugated 4-MNA for binding to the limited number of antibody sites on the plate. After an incubation period, the unbound components are washed away. The amount of bound HRP conjugate is then determined by the addition of a TMB substrate solution, which results in the development of a blue color. The reaction is stopped by the addition of a stop solution, which turns the color yellow. The intensity of the color is inversely proportional to the concentration of 4-MNA in the sample. The concentration of 4-MNA can be calculated by comparing the optical density of the samples to a standard curve.

Kit Components and Storage

ComponentQuantityStorage
Pre-coated 96-well Plate1 plate2-8°C
4-MNA Standard1 vial (lyophilized)2-8°C (long term: -20°C)
HRP-conjugated 4-MNA1 vial (concentrated)2-8°C (long term: -20°C, protect from light)
Standard Diluent1 bottle (20 mL)2-8°C
Assay Buffer1 bottle (50 mL)2-8°C
Wash Buffer (20X)1 bottle (25 mL)2-8°C
TMB Substrate1 bottle (12 mL)2-8°C (protect from light)
Stop Solution1 bottle (8 mL)2-8°C
Plate Sealer2 sheetsRoom Temperature

Required Materials Not Provided

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Eppendorf tubes

  • Deionized or distilled water

  • Absorbent paper

  • Vortex mixer

  • Incubator set to 37°C

Health and Safety Precautions

  • Read the entire protocol before use.

  • For research use only.

  • Wear protective gloves, clothing, and eye/face protection.

  • The Stop Solution contains sulfuric acid, which is corrosive. Handle with care and avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Avoid contact of TMB Substrate with skin and eyes.

  • Dispose of all materials in accordance with local regulations.

Protocol

Reagent Preparation
  • Bring all reagents to room temperature before use.

  • Wash Buffer (1X): Dilute the 20X Wash Buffer with deionized or distilled water at a 1:20 ratio. For example, add 25 mL of 20X Wash Buffer to 475 mL of water to make 500 mL of 1X Wash Buffer. Mix well.

  • 4-MNA Standard: Reconstitute the lyophilized 4-MNA Standard with 1 mL of Standard Diluent to create a stock solution. Vortex gently to mix. Allow it to sit for 10-15 minutes before making dilutions. Prepare a series of standards by diluting the stock solution with Standard Diluent as shown in the table below.

StandardConcentration (ng/mL)Volume of StandardVolume of Standard Diluent
S5100200 µL of Stock0 µL
S450100 µL of S5100 µL
S325100 µL of S4100 µL
S212.5100 µL of S3100 µL
S16.25100 µL of S2100 µL
S000 µL100 µL
  • HRP-conjugated 4-MNA: Dilute the concentrated HRP-conjugated 4-MNA with Assay Buffer at the ratio specified on the vial label immediately before use.

Assay Procedure
  • Determine the number of wells to be used and remove any excess wells from the plate frame.

  • Add 50 µL of the prepared 4-MNA Standards (S0-S5) or sample to the appropriate wells.

  • Add 50 µL of the diluted HRP-conjugated 4-MNA to each well.

  • Cover the plate with a plate sealer and incubate for 1 hour at 37°C.

  • Aspirate the liquid from each well and wash each well with 300 µL of 1X Wash Buffer. Repeat the wash process three times for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate the plate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of replicate standards and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration of 4-MNA on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of 4-MNA in the samples by interpolating the sample absorbance values from the standard curve.

Typical Data

The following data is for demonstration purposes only and should not be used to calculate results. A new standard curve must be generated for each assay.

Standard Concentration (ng/mL)Mean Absorbance (450 nm)
1000.250
500.480
250.890
12.51.550
6.252.300
02.850

Performance Characteristics

ParameterSpecification
Assay Range 6.25 - 100 ng/mL
Sensitivity < 1 ng/mL
Specificity High specificity for this compound. No significant cross-reactivity with related compounds.
Precision Intra-assay CV: < 10% Inter-assay CV: < 15%

Troubleshooting Guide

ProblemPossible CauseSolution
High background Insufficient washingIncrease the number of washes and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh reagents and sterile technique.
Low signal Incorrect incubation times or temperaturesFollow the protocol precisely.
Inactive HRP conjugateEnsure proper storage and handling of the HRP conjugate.
Poor standard curve Improper standard dilutionsPrepare fresh standards and ensure accurate pipetting.
Inaccurate pipettingCalibrate and check pipettes.
High CV Inconsistent washingEnsure uniform washing of all wells.
Bubbles in wellsEnsure no bubbles are present before reading the plate.

Visual Representations

Signaling Pathway of 4-MNA Production

Nicotinamide_Metabolism cluster_enzyme Enzymatic Conversion Nicotinamide Nicotinamide MNA This compound (4-MNA) Nicotinamide->MNA Methylation NNMT NNMT SAH S-adenosyl homocysteine (SAH) NNMT->SAH SAM S-adenosyl methionine (SAM) SAM->NNMT

Caption: Nicotinamide is methylated by NNMT to form 4-MNA.

Competitive ELISA Workflow

Competitive_ELISA_Workflow Start Start: Pre-coated Plate Add_Sample Add Sample (contains 4-MNA) and HRP-conjugated 4-MNA Start->Add_Sample Incubate1 Incubate (Competition for antibody binding) Add_Sample->Incubate1 Wash1 Wash (Remove unbound components) Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (Color development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance End End: Calculate Results Read_Absorbance->End

Caption: Workflow of the 4-MNA competitive ELISA.

Logical Relationship of Assay Signal

Signal_Relationship MNA_Concentration 4-MNA Concentration in Sample HRP_Binding Bound HRP-conjugated 4-MNA MNA_Concentration->HRP_Binding inversely proportional to Color_Intensity Color Intensity (Signal) HRP_Binding->Color_Intensity directly proportional to

Caption: Relationship between 4-MNA concentration and signal.

References

Application Notes and Protocols for Deuterium-Labeled 4-Methylnicotinamide as a Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in metabolic research and drug development, offering a non-radioactive method for tracing the fate of molecules in biological systems.[1][2] The substitution of hydrogen with its stable isotope, deuterium, provides a mass shift that is readily detectable by mass spectrometry (MS), allowing for the differentiation between the administered tracer and its endogenous counterparts.[1] This application note provides detailed protocols and data for the use of deuterium-labeled 4-Methylnicotinamide (4-MNA) as a tracer in pharmacokinetic, metabolic, and signaling pathway studies. 4-MNA is a methylated form of nicotinamide (a form of vitamin B3) and its metabolic fate is of significant interest in understanding NAD+ metabolism and related cellular processes.[3]

Applications

Deuterium-labeled 4-MNA can be utilized in a variety of research applications, including:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4-MNA. The deuterium label allows for precise quantification of the administered compound and its metabolites in various biological matrices.

  • Metabolic Pathway Elucidation: To trace the metabolic conversion of 4-MNA and identify its downstream metabolites. This is crucial for understanding its role in cellular biochemistry.[3][4]

  • Enzyme Kinetics: To study the kinetics of enzymes involved in nicotinamide metabolism, such as Nicotinamide N-methyltransferase (NNMT).

  • Signaling Pathway Analysis: To investigate the impact of 4-MNA on cellular signaling cascades, particularly those influenced by NAD+ metabolism and methylation processes.[5][6]

  • Internal Standard for Quantitative Bioanalysis: Deuterium-labeled 4-MNA serves as an ideal internal standard for LC-MS/MS quantification of unlabeled 4-MNA due to its similar chemical properties and distinct mass.[7]

Data Presentation

The following tables summarize quantitative data from studies using deuterated nicotinamide analogs as tracers. While specific data for deuterium-labeled this compound is limited, the data for closely related compounds like 4,6-d2-nicotinamide and d4-nicotinamide provide a strong reference for expected outcomes.

Table 1: Comparative Pharmacokinetic Parameters of Nicotinamide and 4,6-d2-Nicotinamide in Rats

This table presents pharmacokinetic data from a study in male Han Wistar rats, demonstrating the utility of deuterium labeling in in vivo studies. The data shows that the pharmacokinetic profiles of the deuterated and unlabeled compounds are largely similar.

ParameterNicotinamide (80 mg/kg, Oral)4,6-d2-Nicotinamide (80 mg/kg, Oral)Nicotinamide (20 mg/kg, IV)4,6-d2-Nicotinamide (20 mg/kg, IV)
Cmax (ng/mL) 13800 ± 240012600 ± 180019600 ± 190018300 ± 1800
Tmax (h) 0.25 ± 0.000.25 ± 0.000.08 ± 0.000.08 ± 0.00
AUC (0-t) (ng.h/mL) 16500 ± 160016200 ± 16008300 ± 8008100 ± 800
Half-life (t1/2) (h) 1.1 ± 0.11.2 ± 0.10.9 ± 0.11.0 ± 0.1

Data is presented as mean ± standard deviation.

Table 2: Rates of NAD+ Synthesis and Breakdown in Mammalian Cells Using d4-Nicotinamide as a Tracer

This table illustrates the application of a deuterated tracer to quantify cellular metabolic fluxes. Fao cells were incubated with 2 µM d4-Nicotinamide for 3 hours.

Cell LineTotal Nampt Activity (µM/h)Rate of NAD+ Synthesis (RS) (µM/h)Rate of NAD+ Breakdown (RB) (µM/h)Total NAD+ Concentration (µM)
Fao 746258550
HepG2 352825450
HeLa 252018400

Data adapted from a study on the effects of nicotinamide phosphoribosyltransferase induction.[8][9]

Experimental Protocols

Protocol 1: Synthesis of Deuterium-Labeled this compound (d3-4-MNA)

This protocol describes the chemical synthesis of 4-methyl-d3-nicotinamide, where the three hydrogen atoms of the methyl group are replaced with deuterium. This method is adapted from established procedures for the N-alkylation of pyridine derivatives.

Materials:

  • This compound

  • Methyl-d3 iodide (CD₃I)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Nitrogen gas supply

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in anhydrous methanol (20 mL).

  • Addition of Deuterated Reagent: Under a nitrogen atmosphere, add methyl-d3 iodide (10 mmol) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: A precipitate of d3-4-methylnicotinamide iodide will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold, anhydrous diethyl ether (2 x 10 mL).

  • Drying: Dry the final product under vacuum.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of d3-4-MNA.

Materials:

  • d3-4-Methylnicotinamide

  • Vehicle for administration (e.g., saline, corn oil)

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Oral gavage needles or IV infusion setup

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • -80°C freezer

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.

  • Dosing: Prepare a dosing solution of d3-4-MNA in the chosen vehicle. Administer a single dose via oral gavage or intravenous injection.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Protocol 3: LC-MS/MS Quantification of d3-4-MNA and its Metabolites in Plasma

This protocol provides a general framework for the quantitative analysis of d3-4-MNA and its metabolites using liquid chromatography-tandem mass spectrometry.

Materials:

  • Plasma samples from the PK study

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., a different deuterium-labeled analog or a structurally similar compound)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Chromatography: Use a suitable C18 or HILIC column for separation. The mobile phase typically consists of a gradient of water and acetonitrile with a small amount of formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for d3-4-MNA and its expected metabolites.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of d3-4-MNA.

    • Quantify the concentration of d3-4-MNA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic pathway of this compound is expected to be analogous to that of 1-Methylnicotinamide, involving enzymatic conversion by Nicotinamide N-methyltransferase (NNMT) and subsequent oxidation.[3]

metabolic_pathway cluster_methylation Methylation cluster_oxidation Oxidation Nicotinamide Nicotinamide 4_MNA This compound Nicotinamide->4_MNA NNMT (S-Adenosyl Methionine -> S-Adenosyl Homocysteine) Metabolites Oxidized Metabolites (e.g., Pyridones) 4_MNA->Metabolites Aldehyde Oxidase (AOX) Excretion Urinary Excretion Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Experimental Workflow for In Vivo Tracer Study

This workflow outlines the key steps in conducting an in vivo study using deuterium-labeled 4-MNA.

experimental_workflow start Start: Acclimate Animals dosing Administer d3-4-MNA (Oral or IV) start->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling processing Process Blood to Obtain Plasma sampling->processing storage Store Plasma Samples at -80°C processing->storage analysis LC-MS/MS Analysis storage->analysis data Pharmacokinetic Data Analysis analysis->data end End: Determine PK Profile data->end

Caption: Workflow for an in vivo pharmacokinetic study.

Signaling Pathways Influenced by NNMT Activity

Nicotinamide N-methyltransferase (NNMT), the enzyme that metabolizes 4-MNA, has been shown to influence several key signaling pathways, primarily through its regulation of NAD+ and S-adenosylmethionine (SAM) levels.[5][6]

signaling_pathways NNMT NNMT Activity (converts 4-MNA) NAD Decreased NAD+ levels NNMT->NAD consumes Nicotinamide SAM Decreased SAM levels NNMT->SAM consumes methyl groups mTORC1 mTORC1-ATF4 Pathway NNMT->mTORC1 regulated by STAT3 STAT3/IL1β/PGE2 Pathway NNMT->STAT3 influences SIRT1 SIRT1 Activity NAD->SIRT1 regulates

Caption: Key signaling pathways influenced by NNMT.

References

Application Notes and Protocols for 4-Methylnicotinamide in NNMT Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a critical enzyme in cellular metabolism, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide and other pyridine-containing compounds.[1] This process yields S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (MNA) or the corresponding methylated pyridine.[1] Dysregulation of NNMT activity has been implicated in a range of diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[2] 4-Methylnicotinamide has been identified as an effective substrate for NNMT, with studies indicating a higher relative activity compared to the endogenous substrate, nicotinamide.[1] This makes it a valuable tool for studying the enzyme kinetics of NNMT.

These application notes provide detailed protocols and data for utilizing this compound to investigate the enzyme kinetics of NNMT.

Data Presentation

Table 1: Kinetic Parameters for NNMT Substrates
SubstrateApparent Michaelis Constant (Km)Relative Activity vs. Nicotinamide
This compound0.19 mM[1]~1.5x[1]
Nicotinamide0.13 mM[1]1.0x
S-Adenosylmethionine (SAM)8.5 ± 0.8 µM[1]N/A

Experimental Protocols

Fluorometric Assay for NNMT Activity using this compound

This protocol is adapted from the method described by Egashira et al. (1989) for the fluorometric determination of NNMT activity using this compound as a substrate.[1] The assay measures the formation of 1,4-dimethylnicotinamide, which is quantified by its fluorescence reaction with 4-methoxybenzaldehyde.

Materials:

  • Recombinant human NNMT enzyme

  • This compound

  • S-Adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (pH 8.6)

  • Dithiothreitol (DTT)

  • 4-Methoxybenzaldehyde

  • Aqueous alkali solution (e.g., NaOH)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Reaction Preparation:

    • Prepare a reaction mixture containing Tris-HCl buffer, DTT, and varying concentrations of this compound.

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a fixed concentration of SAM.

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Fluorescence Development:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid), followed by neutralization.

    • Add 4-methoxybenzaldehyde and an aqueous alkali solution to the terminated reaction mixture.

    • Incubate to allow for the development of the fluorescent product.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the 1,4-dimethylnicotinamide-4-methoxybenzaldehyde adduct.

  • Data Analysis:

    • Create a standard curve using known concentrations of 1,4-dimethylnicotinamide to convert fluorescence units to product concentration.

    • Calculate the initial reaction velocities (V0) at each substrate concentration.

    • Determine the Km and relative Vmax by fitting the velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

NNMT Catalytic Cycle and Signaling Implications

The enzymatic activity of NNMT plays a crucial role in cellular metabolism by influencing the levels of key metabolites such as NAD+ and SAM. This, in turn, can impact various downstream signaling pathways.

NNMT_Pathway cluster_NNMT_Cycle NNMT Catalytic Cycle cluster_Signaling Downstream Signaling Effects NNMT NNMT NNMT_SAM NNMT-SAM Complex NNMT->NNMT_SAM STAT3 STAT3/IL1β/PGE2 Pathway NNMT->STAT3 Activates SAM S-Adenosylmethionine (SAM) SAM->NNMT_SAM Binds first Histone_Methylation Histone Methylation SAM->Histone_Methylation Methyl donor NNMT_SAM_Substrate Ternary Complex NNMT_SAM->NNMT_SAM_Substrate Substrate This compound or Nicotinamide Substrate->NNMT_SAM_Substrate Binds second NAD_pool NAD+ Pool Substrate->NAD_pool Precursor NNMT_SAH NNMT-SAH Complex NNMT_SAM_Substrate->NNMT_SAH Methyl Transfer Product 1,4-Dimethylnicotinamide or 1-Methylnicotinamide SAH S-Adenosylhomocysteine (SAH) SAH->Histone_Methylation Inhibition NNMT_SAH->NNMT SAH released NNMT_SAH->Product Product released first Sirtuins Sirtuins NAD_pool->Sirtuins Activates

Caption: NNMT catalytic cycle and its impact on downstream signaling pathways.

Experimental Workflow for Kinetic Analysis

A streamlined workflow is essential for accurate and reproducible kinetic analysis of NNMT with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - NNMT Enzyme - this compound (serial dilutions) - SAM (fixed concentration) - Assay Buffer mix Combine Reagents in 96-well Plate reagents->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction incubate->terminate develop Add Detection Reagents (4-methoxybenzaldehyde + alkali) terminate->develop read Read Fluorescence develop->read std_curve Generate Standard Curve read->std_curve calc_v Calculate Initial Velocities (V₀) std_curve->calc_v kinetics Determine Km and Relative Vmax (Michaelis-Menten Plot) calc_v->kinetics

Caption: Experimental workflow for determining NNMT kinetic parameters.

References

Application Notes and Protocols for 4-Methylnicotinamide in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnicotinamide (4-MNA) is a methylated derivative of nicotinamide (the amide form of vitamin B3). While the immunomodulatory properties of nicotinamide and its major metabolite, 1-methylnicotinamide (1-MNA), have been areas of active investigation, there is currently a notable lack of published research specifically detailing the immunological effects of 4-MNA.

This document aims to provide a comprehensive resource for researchers interested in exploring the potential role of 4-MNA in immunology. By leveraging the existing knowledge on the closely related compounds, nicotinamide and 1-MNA, we provide detailed application notes, comparative data, and experimental protocols that can serve as a foundational guide for designing and conducting studies on 4-MNA. The information presented herein is intended to facilitate the investigation of 4-MNA's potential as a tool for immunology research and as a therapeutic agent.

Comparative Immunomodulatory Effects of Nicotinamide and 1-Methylnicotinamide

To provide a basis for investigating 4-MNA, it is instructive to review the known effects of nicotinamide and 1-MNA on key immune cell functions.

Effects on T Lymphocytes

Nicotinamide has been shown to suppress T cell activation and proliferation. In contrast, 1-MNA exhibits more nuanced effects on T cell cytokine production, suggesting that methylation can significantly alter the immunomodulatory profile of the parent nicotinamide molecule. Specifically, 1-MNA has been observed to increase the secretion of Tumor Necrosis Factor-alpha (TNF-α) while decreasing Interferon-gamma (IFN-γ) production by T cells[1].

Table 1: Effects of 1-Methylnicotinamide on T Cell Cytokine Production

Cell TypeTreatmentCytokineEffectReference
Human CD4+ T Cells1-MNATNF-αIncreased expression[1]
Human CD8+ T Cells1-MNATNF-αIncreased expression[1]
Human CD4+ T Cells1-MNAIFN-γDecreased intracellular production[1]
Human CD8+ T Cells1-MNAIFN-γNo significant change[1]
Human T Cells (in culture supernatant)1-MNATNF-αSignificant increase[1]
Human T Cells (in culture supernatant)1-MNAIFN-γSignificant decrease[1]
Human T Cells1-MNAIL-2No significant change[1]
Effects on Macrophages

Nicotinamide is a known inhibitor of various pro-inflammatory functions in activated macrophages. Studies comparing nicotinamide and 1-MNA have revealed differential effects on macrophage activation. While nicotinamide broadly suppresses the production of pro-inflammatory mediators, 1-MNA's primary effect appears to be the inhibition of reactive oxygen species (ROS) generation, with a negligible impact on the synthesis of several other inflammatory mediators in murine macrophages[2][3]. However, in human macrophages, 1-MNA has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response, through a ROS-dependent pathway[4].

Table 2: Comparative Effects of Nicotinamide and 1-Methylnicotinamide on Murine Macrophage Function

FunctionNicotinamide1-MethylnicotinamideReference
TNF-α ProductionDose-dependent inhibitionNo effect[5]
IL-6 ProductionDose-dependent inhibitionNo effect[5]
IL-12p40 ProductionNo significant effect at <10 mMNo effect[5]
IL-10 ProductionSlight inhibitionNo effect[5]
Reactive Oxygen Species (ROS) GenerationInhibitionInhibition[2][3]

Signaling Pathways

The immunomodulatory effects of nicotinamide are linked to its role as a precursor for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for enzymes like Poly (ADP-ribose) polymerases (PARPs) and sirtuins. Nicotinamide can also directly inhibit these enzymes. Key signaling pathways implicated in the immunomodulatory actions of nicotinamide include the mTOR, PARP, and NF-κB pathways[6][7][8]. The enzyme that catalyzes the methylation of nicotinamide to form 1-MNA is Nicotinamide N-methyltransferase (NNMT), which has been linked to immune regulation in the tumor microenvironment[9][10][11][12].

cluster_0 Nicotinamide Metabolism and Signaling in Immune Cells Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD Salvage Pathway NNMT NNMT Nicotinamide->NNMT PARP PARP Nicotinamide->PARP Inhibition Sirtuins Sirtuins Nicotinamide->Sirtuins Inhibition mTOR mTOR Pathway Nicotinamide->mTOR Modulation NAD->PARP Substrate NAD->Sirtuins Substrate MNA 1-MNA NNMT->MNA Methylation Immune_Response Modulation of Immune Response MNA->Immune_Response Direct Effects NFkB NF-κB Pathway PARP->NFkB Regulation Sirtuins->NFkB Regulation mTOR->Immune_Response NFkB->Immune_Response

Figure 1: Overview of Nicotinamide Metabolism and its Influence on Immune Signaling Pathways.

Experimental Protocols

The following protocols are provided as a starting point for investigating the immunological effects of 4-MNA. These are based on standard methodologies used for nicotinamide and 1-MNA and should be optimized for your specific experimental conditions.

Protocol 1: In Vitro T Cell Activation and Cytokine Analysis

This protocol describes the stimulation of primary human T cells and subsequent analysis of cytokine production in response to treatment with a test compound like 4-MNA.

cluster_workflow T Cell Activation and Cytokine Analysis Workflow start Isolate PBMCs t_cell_iso Isolate T Cells (Optional) start->t_cell_iso stimulate Stimulate T Cells (e.g., anti-CD3/CD28) t_cell_iso->stimulate treat Treat with 4-MNA (and controls) stimulate->treat incubate Incubate (24-72 hours) treat->incubate collect Collect Supernatant and Cells incubate->collect elisa Analyze Supernatant (ELISA for TNF-α, IFN-γ) collect->elisa flow Analyze Cells (Flow Cytometry for intracellular cytokines) collect->flow end Data Analysis elisa->end flow->end

Figure 2: Workflow for T Cell Activation and Cytokine Analysis.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO or PBS)

  • Vehicle control (e.g., DMSO or PBS)

  • Positive control (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin)

  • 96-well cell culture plates

  • ELISA kits for human TNF-α and IFN-γ

  • Flow cytometry staining buffers, antibodies for intracellular cytokines (e.g., anti-TNF-α, anti-IFN-γ), fixation/permeabilization buffers, and a flow cytometer.

Procedure:

  • Isolate T Cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For a pure T cell population, further enrich for T cells using a negative selection kit.

  • Cell Seeding: Resuspend T cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulation: Stimulate the T cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-5 µg/mL) antibodies.

  • Treatment: Immediately after stimulation, add serial dilutions of 4-MNA to the designated wells. Include wells with vehicle control and a no-treatment control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the culture supernatants for ELISA analysis. The cell pellets can be used for flow cytometry.

  • ELISA: Perform ELISAs for TNF-α and IFN-γ on the collected supernatants according to the manufacturer's instructions.

  • Flow Cytometry (Intracellular Cytokine Staining): a. For the last 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the cultures to allow for intracellular cytokine accumulation. b. Harvest the cells and stain for surface markers (e.g., CD4, CD8). c. Fix and permeabilize the cells using a commercial kit. d. Stain for intracellular cytokines (e.g., TNF-α, IFN-γ). e. Analyze the cells using a flow cytometer.

Protocol 2: Macrophage Activation and Reactive Oxygen Species (ROS) Measurement

This protocol details the in vitro activation of macrophages and the subsequent measurement of ROS production in the presence of 4-MNA.

cluster_workflow Macrophage Activation and ROS Measurement Workflow start Isolate or Culture Macrophages seed_cells Seed Macrophages in 96-well plate start->seed_cells treat Treat with 4-MNA (and controls) seed_cells->treat stimulate Stimulate with LPS treat->stimulate add_probe Add ROS Detection Probe (e.g., DCFH-DA) stimulate->add_probe incubate Incubate add_probe->incubate measure Measure Fluorescence (Plate Reader) incubate->measure end Data Analysis measure->end

Figure 3: Workflow for Macrophage Activation and ROS Measurement.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle control

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS detection reagent

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture macrophages in complete DMEM.

  • Cell Seeding: Seed the macrophages in a 96-well black, clear-bottom plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 4-MNA or vehicle control for a specified period (e.g., 1-2 hours).

  • ROS Probe Loading: Remove the treatment medium and load the cells with a ROS detection probe, such as DCFH-DA (e.g., 10 µM in serum-free medium), for 30 minutes at 37°C.

  • Stimulation: After loading, wash the cells and add fresh medium containing the respective concentrations of 4-MNA or vehicle control, along with a stimulating agent like LPS (e.g., 100 ng/mL).

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF) at regular intervals for 1-2 hours.

  • Data Analysis: Calculate the rate of ROS production and compare the effects of different concentrations of 4-MNA to the controls.

The provided application notes and protocols offer a robust framework for initiating research into the immunological effects of this compound. While direct data on 4-MNA is currently unavailable, the comparative data on nicotinamide and 1-MNA strongly suggest that 4-MNA is likely to possess immunomodulatory properties. The differential effects observed between nicotinamide and 1-MNA highlight the importance of the position of the methyl group in determining the biological activity of these molecules. By utilizing the outlined experimental approaches, researchers can begin to elucidate the specific role of 4-MNA in modulating immune cell function and its potential as a novel tool or therapeutic agent in the field of immunology. Further research is warranted to fill the existing knowledge gap and to fully characterize the immunological profile of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methylnicotinamide (4-MNA) Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylnicotinamide (4-MNA) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My 4-MNA solution appears to be degrading. What are the primary factors that can affect its stability in an aqueous environment?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. Like many small molecules, 4-MNA can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Elevated temperatures can accelerate degradation rates, and exposure to UV light may induce photodegradation.

Q2: I am observing a loss of 4-MNA potency in my stock solution. What are the recommended storage conditions?

A2: For optimal stability, it is recommended to store 4-MNA solutions at low temperatures, such as 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. The pH of the solution should ideally be kept close to neutral, as significant deviations into acidic or basic pH can promote degradation.

Q3: What are the likely degradation products of 4-MNA in an aqueous solution?

A3: While specific degradation pathways for 4-MNA are not extensively documented in publicly available literature, based on the structure and stability of related compounds like nicotinamide and methylnicotinate, potential degradation products could arise from hydrolysis of the amide group to form 4-methylnicotinic acid. Under oxidative stress, N-oxide derivatives could also be formed. It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.

Q4: How can I quantify the concentration of 4-MNA and its potential degradation products in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the simultaneous quantification of 4-MNA and its degradation products.[1][2][3][4] Such a method should be able to separate the parent compound from all potential degradants. UV detection is commonly used for nicotinamide-related compounds. For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[1]

Troubleshooting Guides

Issue 1: Inconsistent or decreasing concentrations of 4-MNA in solution over time.
  • Possible Cause: Inadequate storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Temperature: Ensure that the solution is stored at the recommended temperature (refrigerated or frozen).

    • Protect from Light: Store the solution in a light-protected container (e.g., amber vial).

    • Control pH: If possible, buffer the solution to a neutral pH.

    • Perform a Stability Study: Conduct a short-term stability study by aliquoting the solution and storing it under different conditions (e.g., room temperature, 4°C, -20°C, light-exposed, dark) and measure the concentration at different time points.

Issue 2: Appearance of unknown peaks in the chromatogram of a 4-MNA sample.
  • Possible Cause: Degradation of 4-MNA.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study to intentionally degrade the 4-MNA under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unknown peaks are indeed degradation products.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the 4-MNA peak. Co-elution of a degradation product can lead to inaccurate quantification.

    • LC-MS Analysis: If available, use LC-MS to identify the mass of the unknown peaks and elucidate their structures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 4-MNA under various stress conditions.[5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-MNA in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to the working concentration with the mobile phase.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period, monitoring the degradation.

    • At each time point, withdraw a sample and dilute to the working concentration.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).

    • Sample at various time points and dilute to the working concentration.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Sample at various time points and dilute to the working concentration.

3. Analysis:

  • Analyze all the samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method (Adaptable for 4-MNA)

This is an example of a reversed-phase HPLC method that can be adapted and validated for the analysis of 4-MNA and its degradation products.[1][2][3]

Chromatographic Conditions

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-7.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
Flow Rate 1.0 mL/min
Detection Wavelength Based on the UV spectrum of 4-MNA (typically around 260 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Method Validation: The adapted method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes assessing specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the 4-MNA peak from all the degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Summary of Forced Degradation Results for a Hypothetical Study on 4-MNA

Stress ConditionDurationTemperature% Degradation of 4-MNANumber of Degradation Products
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH8 hours60°C25.8%3
3% H₂O₂24 hoursRoom Temp8.5%1
Heat48 hours80°C12.1%2
Light7 daysPhotostability Chamber5.3%1

Note: This is a hypothetical table to illustrate how to present the data. Actual results may vary.

Visualizations

degradation_pathway MNA This compound Acid Acidic Hydrolysis MNA->Acid Base Alkaline Hydrolysis MNA->Base Oxidation Oxidative Stress MNA->Oxidation Deg1 4-Methylnicotinic Acid Acid->Deg1 Base->Deg1 Deg2 Other Hydrolysis Products Base->Deg2 Deg3 N-oxide Derivative Oxidation->Deg3

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent 4-MNA Concentration check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok stability_study Conduct Short-Term Stability Study modify_conditions Modify Formulation or Storage Conditions stability_study->modify_conditions storage_ok->stability_study No degradation_suspected Degradation Suspected storage_ok->degradation_suspected Yes forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation hplc_analysis Analyze with Stability- Indicating HPLC Method forced_degradation->hplc_analysis identify_products Identify Degradation Products (LC-MS) hplc_analysis->identify_products identify_products->modify_conditions end Problem Resolved modify_conditions->end

Caption: Troubleshooting workflow for 4-MNA stability issues.

References

Optimizing 4-Methylnicotinamide (4-MNA) Dosage for In Vivo Animal Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 4-Methylnicotinamide (4-MNA) for in vivo animal studies. Given that 4-MNA is a specific metabolite of nicotinamide, this guide integrates data from closely related NAD+ precursors, such as nicotinamide (NAM) and nicotinamide riboside (NR), to establish a foundational framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MNA) and what is its role in signaling pathways?

A1: this compound (MNA), also known as 1-methylnicotinamide, is a primary metabolite of nicotinamide (a form of vitamin B3). The conversion of nicotinamide to MNA is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).[1] This process is a key part of the NAD+ salvage pathway, which is crucial for maintaining cellular levels of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme for cellular redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes including metabolism, DNA repair, and inflammation.[1][2][3] The production of MNA can influence the overall NAD+ pool and has been implicated in various physiological and pathological conditions.[3][4]

Q2: I am starting a new in vivo study with 4-MNA. Where should I begin with dose selection?

A2: As there is limited publicly available toxicity and efficacy data specifically for 4-MNA, a prudent approach is to start with a dose-range finding study. It is recommended to begin by reviewing the toxicological data of the parent compound, nicotinamide. Based on this, you can design a pilot study to determine the Maximum Tolerated Dose (MTD) of 4-MNA in your specific animal model.

Q3: What are the common challenges when working with NAD+ precursors like 4-MNA in vivo?

A3: Common challenges include ensuring bioavailability, understanding the complex pharmacokinetics and pharmacodynamics, and potential for off-target effects.[4] The metabolism and distribution of NAD+ precursors can vary significantly between different tissues.[2] Furthermore, high doses of nicotinamide have been associated with impaired glucose tolerance and alterations in hepatic and renal markers in rats, so it is important to monitor for potential side effects.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at the initial dose - Insufficient dose- Poor bioavailability- Rapid metabolism or clearance- Conduct a dose-escalation study to identify an effective dose.- Optimize the formulation and/or route of administration to improve absorption.- Perform a pharmacokinetic study to determine the half-life and peak plasma concentration.
Unexpected toxicity or adverse events - Dose is above the MTD- Vehicle toxicity- Off-target effects- Reduce the dose or cease administration and re-evaluate the MTD.- Include a vehicle-only control group to assess the effects of the solvent.- Conduct further mechanistic studies to understand the off-target effects.
High variability in experimental results - Inconsistent dosing technique- Animal-to-animal variation in metabolism- Instability of the compound in the formulation- Ensure all personnel are properly trained on the administration technique.- Increase the number of animals per group to improve statistical power.- Assess the stability of your 4-MNA formulation over the duration of the experiment.
Difficulty dissolving 4-MNA for administration - Inappropriate solvent- Compound has low solubility- Test a range of biocompatible solvents and co-solvents.- Consider formulating a suspension if a solution is not feasible.[5]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for 4-MNA, the following tables summarize toxicological data for the parent compound, nicotinamide, to provide a starting point for experimental design.

Table 1: Acute Toxicity of Nicotinamide in Rodents

Parameter Species Route of Administration Value
LD₅₀MouseOral3000-7000 mg/kg
LD₅₀RatOral3000-7000 mg/kg

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) of Nicotinamide Riboside Chloride

Parameter Species Duration Route of Administration Value
NOAELRat90 daysOral300 mg/kg/day

NOAEL is the highest tested dose of a substance at which no statistically and biologically significant increases in the frequency or severity of adverse effects are observed in an exposed population when compared to its appropriate control.[6]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of 4-MNA

This protocol outlines a general procedure for determining the MTD of 4-MNA in mice. This should be adapted based on the specific research question and institutional guidelines.

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6), age, and sex for your study.

  • Dose Selection: Based on the LD₅₀ of nicotinamide (3000-7000 mg/kg), a starting dose for 4-MNA could be conservatively set at a fraction of this, for example, 100 mg/kg. Prepare a series of escalating doses (e.g., 100, 300, 1000, 2000 mg/kg).

  • Formulation: Prepare a vehicle for administration. A common vehicle for oral administration is 0.5% carboxymethyl cellulose (CMC) in water. Ensure 4-MNA is fully dissolved or forms a homogenous suspension. The stability of the formulation should be verified.

  • Administration: Administer a single dose of 4-MNA or vehicle control to small groups of mice (n=3-5 per group) via the intended route of administration (e.g., oral gavage).

  • Observation: Monitor the animals closely for clinical signs of toxicity, including changes in weight, behavior, and appearance, for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10% loss in body weight.

  • Data Analysis: Record all observations and analyze the data to determine the MTD.

Protocol 2: General In Vivo Administration of 4-MNA

This protocol provides a general guideline for the administration of 4-MNA in a typical efficacy study.

  • Dose Selection: Based on the MTD study, select 2-3 dose levels for the efficacy study (e.g., low, medium, and high dose).

  • Animal Groups: Randomly assign animals to treatment groups, including a vehicle control group and the 4-MNA treatment groups (n=8-10 per group is a common starting point).

  • Formulation: Prepare the 4-MNA formulation and vehicle control as determined in the MTD study.

  • Administration: Administer the treatment daily (or as determined by pharmacokinetic studies) for the duration of the study.

  • Monitoring: Monitor the animals for the desired efficacy endpoints, as well as for any signs of toxicity.

  • Data Collection: Collect relevant biological samples at the end of the study for analysis.

Visualizations

NNMT-MNA Signaling Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Downstream Downstream Effects Nicotinamide Nicotinamide (NAM) NNMT NNMT Nicotinamide->NNMT SAM -> SAH NAMPT NAMPT Nicotinamide->NAMPT MNA This compound (4-MNA) NNMT->MNA NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Cellular_Processes Metabolism, DNA Repair, Inflammation Sirtuins->Cellular_Processes PARPs->Cellular_Processes

Caption: The NNMT-MNA signaling pathway and its impact on NAD+ metabolism and downstream cellular processes.

Experimental Workflow for 4-MNA Dose Optimization start Start: Define Research Question lit_review Literature Review (Nicotinamide & NAD+ Precursors) start->lit_review mtd_study Maximum Tolerated Dose (MTD) Study (Dose-Range Finding) lit_review->mtd_study pk_study Pharmacokinetic (PK) Study (Optional but Recommended) mtd_study->pk_study efficacy_study Efficacy Study (Multiple Dose Groups) mtd_study->efficacy_study Direct to Efficacy if PK is not performed pk_study->efficacy_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis end End: Optimized Dose Determined data_analysis->end

Caption: A logical workflow for determining the optimal in vivo dosage of this compound.

Troubleshooting Logic for In Vivo 4-MNA Studies cluster_no_effect Troubleshooting: No Effect cluster_toxicity Troubleshooting: Toxicity cluster_variability Troubleshooting: Variability start Unexpected Result? no_effect No Effect Observed? start->no_effect Yes toxicity Toxicity Observed? start->toxicity Yes variability High Variability? start->variability Yes increase_dose Increase Dose no_effect->increase_dose check_formulation Check Formulation/ Bioavailability no_effect->check_formulation check_pk Review Pharmacokinetics no_effect->check_pk decrease_dose Decrease Dose toxicity->decrease_dose vehicle_control Assess Vehicle Toxicity toxicity->vehicle_control refine_technique Refine Dosing Technique variability->refine_technique increase_n Increase Sample Size (n) variability->increase_n check_stability Check Compound Stability variability->check_stability

Caption: A logical troubleshooting guide for common issues encountered during in vivo studies with 4-MNA.

References

overcoming matrix effects in 4-Methylnicotinamide plasma quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 4-Methylnicotinamide (4-MNA) in plasma samples.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the bioanalysis of 4-MNA in plasma.

Q1: I am observing significant ion suppression in my LC-MS/MS analysis of 4-MNA. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the plasma sample interfere with the ionization of 4-MNA, leading to a decreased signal intensity.[1][2] The primary culprits in plasma are often phospholipids.[3]

Troubleshooting Steps:

  • Review Your Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[4] If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are more effective at removing interfering phospholipids.[3][5]

  • Optimize Chromatography: Adjust your chromatographic conditions to separate the elution of 4-MNA from the regions where ion suppression occurs.[4] A post-column infusion experiment can help identify these suppression zones.[6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as this compound-d4, will co-elute with 4-MNA and experience the same degree of ion suppression. By monitoring the analyte-to-internal standard peak area ratio, you can accurately compensate for signal suppression.

  • Dilute the Sample: If sensitivity is not a limiting factor, diluting the plasma sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.[7]

  • Check for Metal Chelation: Although less common, some analytes can chelate with metal surfaces in the HPLC column, leading to signal suppression. If other troubleshooting steps fail, consider using a metal-free column.[8]

Q2: My recovery of 4-MNA is low and inconsistent. What could be the problem?

A2: Low and variable recovery can stem from several factors related to your sample preparation and extraction procedure.

Troubleshooting Steps:

  • Optimize Extraction pH: 4-MNA is a basic compound. Ensure the pH of your sample and extraction solvents is optimized to maintain 4-MNA in a state that is favorable for the chosen extraction method. For LLE, adjusting the pH of the aqueous phase can significantly impact the partitioning of the analyte into the organic solvent.

  • Select the Appropriate SPE Sorbent: If using SPE, ensure the sorbent chemistry is suitable for retaining and eluting 4-MNA. A mixed-mode sorbent combining reversed-phase and ion-exchange mechanisms can be effective for polar basic compounds.[9]

  • Evaluate Solvent Choice in LLE: The choice of organic solvent in LLE is critical. A solvent that is too non-polar may not efficiently extract a polar compound like 4-MNA. Experiment with different solvents or solvent mixtures (e.g., ethyl acetate, methyl tert-butyl ether) to find the optimal choice for recovery.

  • Ensure Complete Elution from SPE Cartridge: Incomplete elution will lead to low recovery. Test different elution solvents and volumes. It is often beneficial to use two smaller aliquots of the elution solvent instead of one large one.[10]

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting for losses during sample preparation, as it will mimic the behavior of the analyte throughout the extraction process.

Q3: Which sample preparation method is best for minimizing matrix effects for 4-MNA quantification?

A3: The choice of sample preparation method is a trade-off between throughput, cost, and the desired level of cleanliness of the final extract.[9] A study on the simultaneous determination of nicotinic acid and its metabolites, including 4-MNA, in rat plasma found that a simple protein precipitation with acetonitrile did not result in significant matrix effects.[11][12] However, for highly sensitive assays or in cases of significant ion suppression, more selective methods are recommended.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Matrix Effect HighModerateLow
Analyte Recovery High (can be variable)Moderate to HighHigh and Reproducible
Selectivity LowModerateHigh
Throughput HighModerateLow to Moderate
Cost LowLow to ModerateHigh
Phospholipid Removal PoorModerateExcellent

Q4: How do I perform a post-column infusion experiment to identify ion suppression zones?

A4: A post-column infusion experiment is a qualitative method to visualize where in the chromatogram ion suppression or enhancement occurs.[6]

Workflow:

  • A standard solution of 4-MNA is continuously infused into the mobile phase stream after the analytical column and before the mass spectrometer inlet using a syringe pump and a T-connector. This creates a stable, elevated baseline signal for 4-MNA.

  • An extracted blank plasma sample (prepared using your intended sample preparation method) is then injected onto the LC system.

  • Any dip or decrease in the stable baseline signal indicates a region of ion suppression caused by co-eluting matrix components. An increase in the baseline would indicate ion enhancement.

  • By comparing the retention time of your 4-MNA peak with these suppression zones, you can determine if your analysis is being affected.

Experimental Workflows and Protocols

Here are detailed methodologies for the key experiments discussed.

General Troubleshooting Workflow for Matrix Effects

G start Start: Inconsistent/Inaccurate 4-MNA Quantification check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is add_is Implement a SIL-IS (e.g., 4-MNA-d4) check_is->add_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes add_is->assess_me me_ok Matrix Effect Acceptable? assess_me->me_ok optimize_prep Optimize Sample Preparation me_ok->optimize_prep No validate Validate Method me_ok->validate Yes ppt Protein Precipitation (PPT) optimize_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_prep->lle spe Solid-Phase Extraction (SPE) optimize_prep->spe optimize_chrom Optimize Chromatography (Gradient, Column) ppt->optimize_chrom lle->optimize_chrom spe->optimize_chrom optimize_chrom->assess_me

Figure 1. A logical workflow for troubleshooting matrix effects in 4-MNA plasma quantification.
Detailed Experimental Protocols

1. Protein Precipitation (PPT) Protocol

This method is rapid but offers the least sample cleanup.[3]

  • Materials:

    • Plasma sample

    • 4-MNA-d4 internal standard (IS) working solution

    • Ice-cold acetonitrile (ACN)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add a specified volume of the 4-MNA-d4 IS working solution.

    • Add 300 µL of ice-cold acetonitrile to the sample.[11]

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

G cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analyze 7. LC-MS/MS Analysis supernatant->analyze G cluster_1 Liquid-Liquid Extraction Workflow plasma 1. Plasma Sample + IS + Buffer add_solvent 2. Add Organic Solvent plasma->add_solvent vortex 3. Vortex & Centrifuge add_solvent->vortex separate 4. Separate Organic Layer vortex->separate evaporate 5. Evaporate to Dryness separate->evaporate reconstitute 6. Reconstitute evaporate->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze G cluster_2 Solid-Phase Extraction Workflow condition 1. Condition Cartridge (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash Interferences load->wash elute 4. Elute Analyte wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze

References

cell culture contamination issues in 4-Methylnicotinamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments with 4-Methylnicotinamide (4-MNA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MNA) and what is its role in cell culture experiments?

This compound (MNA), also known as 1-methylnicotinamide (1-MNA), is a primary metabolite of nicotinamide (NAM).[1][2][3] It is produced by the enzyme nicotinamide N-methyltransferase (NNMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide.[1][2] In research, 4-MNA is often studied for its role in cellular metabolism, signaling pathways, and its potential therapeutic effects in various diseases, including cancer and metabolic disorders.[2][4][5] Its effects can include alterations in cell viability, proliferation, and gene expression.[5][6][7]

Q2: Can 4-MNA itself be a source of contamination?

While 4-MNA is a sterile compound, the powdered form or stock solutions can become contaminated with microorganisms if not handled using strict aseptic techniques. It is crucial to handle the compound in a sterile environment (e.g., a laminar flow hood) and use sterile reagents for reconstitution.

Q3: I've added 4-MNA to my cell culture and now I see precipitates. Is this contamination?

Precipitation upon the addition of 4-MNA to cell culture media is more likely a solubility issue than microbial contamination. This can occur if the final concentration of 4-MNA exceeds its solubility limit in the media or if the solvent used to dissolve the 4-MNA (like DMSO) is at too high a final concentration.[8] To troubleshoot, try lowering the final concentration of 4-MNA, pre-warming the media to 37°C before adding the compound, or optimizing the dilution method.[9]

Q4: My cell culture media changed color after adding 4-MNA. Is this indicative of contamination?

A change in the pH of the culture medium, often indicated by a color change of the phenol red indicator, can be a sign of bacterial contamination which often leads to acidification.[10] However, some compounds can directly alter the pH of the medium. It is important to differentiate between these possibilities. You can check the pH of a cell-free medium with 4-MNA to see if the compound itself is responsible for the pH shift.

Q5: My cells are showing increased toxicity after treatment with 4-MNA. How can I distinguish between the compound's cytotoxic effects and a potential contamination?

It is important to perform a dose-response analysis to determine the expected cytotoxicity of 4-MNA on your specific cell line.[11] If you observe widespread, rapid cell death at concentrations previously determined to be non-toxic, or if you also observe other signs of contamination such as turbidity or filamentous growths, then a contamination is likely.[12] Comparing the results to a negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent) can also help in differentiation.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Poor Cell Health

Possible Cause 1: Microbial Contamination

  • Symptoms: Cloudy or turbid media, rapid pH shift (yellowing), visible microorganisms under the microscope (bacteria, yeast, fungi), or stringy or clumpy appearance of cells.[12]

  • Troubleshooting Steps:

    • Immediately quarantine the suspected culture.

    • Visually inspect the culture flask for turbidity and the media for color change.

    • Examine a sample of the cell culture under a phase-contrast microscope at high magnification to look for bacteria (small, motile rods or cocci), yeast (budding, oval-shaped cells), or fungi (filamentous hyphae).

    • If contamination is confirmed, discard the culture and decontaminate the incubator and biosafety cabinet.

    • Test your stock of 4-MNA, media, and other reagents for contamination.

Possible Cause 2: 4-MNA Cytotoxicity

  • Symptoms: Dose-dependent decrease in cell viability, morphological changes consistent with apoptosis or necrosis (e.g., cell shrinkage, blebbing), without visible microorganisms.

  • Troubleshooting Steps:

    • Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of 4-MNA concentrations to determine its IC50 value for your cell line.

    • Compare the observed cell death with your dose-response curve.

    • Ensure that the solvent (e.g., DMSO) concentration is not exceeding toxic levels (typically ≤ 0.1%).[8]

Issue 2: Inconsistent or Irreproducible Experimental Results

Possible Cause 1: Degradation of 4-MNA in Media

  • Symptoms: Weaker than expected biological effects of 4-MNA, particularly in long-term experiments.

  • Troubleshooting Steps:

    • Prepare fresh 4-MNA working solutions for each experiment.[8]

    • For long-term cultures, consider replenishing the media with fresh 4-MNA at regular intervals.

    • If stability is a major concern, perform a stability study by incubating 4-MNA in cell-free media at 37°C and measuring its concentration over time using methods like HPLC.[13]

Possible Cause 2: Mycoplasma Contamination

  • Symptoms: Altered cell morphology, reduced proliferation rate, changes in gene expression, and increased sensitivity to cytotoxic agents. Mycoplasma is not visible with a standard light microscope.

  • Troubleshooting Steps:

    • Routinely test your cell cultures for mycoplasma using a PCR-based detection kit or DNA staining (e.g., DAPI or Hoechst).

    • If mycoplasma is detected, discard the contaminated cell line and thaw a new, uncontaminated vial.

    • Implement strict aseptic techniques to prevent future mycoplasma contamination.

Data Presentation

Table 1: Troubleshooting Unexpected Cell Death

ObservationPossible CauseRecommended Action
Cloudy media, rapid pH drop, visible microbesMicrobial ContaminationDiscard culture, decontaminate equipment, test reagents.
Dose-dependent decrease in viability, no visible microbes4-MNA CytotoxicityPerform dose-response analysis, check solvent concentration.
Altered cell morphology, reduced growth rate, no visible microbesMycoplasma ContaminationTest for mycoplasma using PCR or DNA stain.

Table 2: Troubleshooting Inconsistent Results

ObservationPossible CauseRecommended Action
Weaker than expected effect in long-term experiments4-MNA DegradationPrepare fresh solutions, replenish media in long-term assays.
Precipitate formation in mediaPoor SolubilityLower final concentration, pre-warm media, optimize dilution.
Variable results between experimentsInconsistent 4-MNA ActivityAliquot stock solutions to minimize freeze-thaw cycles.[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 4-MNA in complete culture medium. Remove the old medium from the wells and add the 4-MNA-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessing 4-MNA Stability in Culture Medium
  • Preparation: Prepare a solution of 4-MNA in your specific cell culture medium at the desired final concentration.

  • Incubation: Aliquot the prepared medium into sterile, light-protected tubes and place them in a 37°C, 5% CO2 incubator.[8]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The t=0 sample should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.[8]

  • Analysis: Analyze the concentration of 4-MNA in each sample using a suitable analytical method such as HPLC.

  • Data Interpretation: Plot the concentration of 4-MNA versus time to determine its stability profile in the culture medium.

Visualizations

Troubleshooting Workflow for 4-MNA Experiments start Unexpected Result (e.g., cell death, inconsistent data) check_visual Visual Inspection of Culture: - Turbidity? - Color Change? - Microbes under microscope? start->check_visual contam_yes Microbial Contamination Suspected check_visual->contam_yes Yes contam_no No Visible Contamination check_visual->contam_no No action_discard Action: - Discard Culture - Decontaminate - Test Reagents contam_yes->action_discard check_myco Test for Mycoplasma (PCR or DNA Stain) contam_no->check_myco end Identify Root Cause action_discard->end myco_pos Mycoplasma Positive check_myco->myco_pos Positive myco_neg Mycoplasma Negative check_myco->myco_neg Negative myco_pos->action_discard check_compound Investigate Compound Effects: - Dose-response analysis - Check solvent toxicity - Assess compound stability myco_neg->check_compound check_compound->end

Caption: Troubleshooting workflow for 4-MNA experiments.

NNMT Signaling Pathway NAM Nicotinamide (NAM) (Vitamin B3) NNMT NNMT (Nicotinamide N-methyltransferase) NAM->NNMT Substrate NAD NAD+ Salvage Pathway NAM->NAD Alternative Fate SAM S-adenosylmethionine (SAM) (Methyl Donor) SAM->NNMT Co-substrate MNA This compound (4-MNA) NNMT->MNA Product SAH S-adenosylhomocysteine (SAH) NNMT->SAH Product

Caption: The NNMT enzymatic reaction.

Experimental Workflow for Quality Control of 4-MNA start Receive New Batch of 4-MNA prep_stock Prepare Sterile Stock Solution (e.g., in DMSO) in a Biosafety Cabinet start->prep_stock test_sterility Sterility Test: Incubate aliquot of stock in broth medium for 48h prep_stock->test_sterility check_turbidity Check for Turbidity test_sterility->check_turbidity contam Stock Contaminated Discard Batch check_turbidity->contam Turbid no_contam Stock is Sterile check_turbidity->no_contam Clear test_activity Perform Pilot Experiment: - Test on a small scale - Compare activity to previous batches no_contam->test_activity end Proceed with Main Experiments test_activity->end

Caption: Quality control workflow for new 4-MNA batches.

References

Technical Support Center: Synthesis of High-Purity 1-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of high-purity 1-Methylnicotinamide (1-MNA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of 1-MNA. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting advice for specific issues that may arise during the synthesis of 1-methylnicotinamide.

Q1: I am experiencing a low yield in my synthesis of 1-methylnicotinamide iodide. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 1-methylnicotinamide iodide, typically prepared by the N-alkylation of nicotinamide with methyl iodide, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the methylating agent (methyl iodide is often used in excess) and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate. While the methylation of pyridines is often exothermic, maintaining a moderately elevated temperature (e.g., refluxing in a suitable solvent like methanol) can drive the reaction to completion. However, excessively high temperatures should be avoided as they can lead to product decomposition.

  • Poor Quality of Reagents: The purity of your starting materials, nicotinamide and methyl iodide, is crucial. Impurities can lead to side reactions and lower the yield of the desired product. Ensure you are using high-purity, dry reagents and solvents.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during the isolation and purification steps. 1-Methylnicotinamide iodide is a water-soluble salt, so care must be taken during any aqueous extraction steps. When purifying by recrystallization, ensure the correct solvent system is used and that the solution is sufficiently cooled to maximize crystal formation.

Q2: My final 1-methylnicotinamide product is colored, often yellow or brown. What is the cause of this discoloration and how can I remove it?

A2: The appearance of color in your final product is a common issue and can be attributed to several factors:

  • Impurities in Starting Materials: Colored impurities in the starting nicotinamide can be carried through the synthesis.

  • Side Reactions: At elevated temperatures, minor side reactions can produce colored byproducts. The presence of trace amounts of iodide, which can be oxidized to colored iodine (I₂), is a common cause of yellow to brown discoloration.

  • Degradation of the Product: 1-Methylnicotinamide, like many organic molecules, can degrade under harsh conditions (e.g., prolonged heating, exposure to strong acids or bases), leading to the formation of colored impurities.

To remove the color, the following purification methods can be employed:

  • Recrystallization: This is the most effective method for purifying solid 1-methylnicotinamide iodide. A common solvent system is a mixture of acetone and methanol. Dissolving the crude product in a minimal amount of hot methanol and then slowly adding acetone until turbidity is observed, followed by slow cooling, can yield pure, colorless crystals.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, you can treat a solution of your crude product with a small amount of activated carbon. The activated carbon will adsorb many colored impurities. After stirring for a short period, the carbon is removed by filtration, and the product is then recrystallized from the filtrate.

Q3: I am having difficulty crystallizing my 1-methylnicotinamide iodide. It either oils out or remains in solution. What should I do?

A3: Crystallization can be a challenging step. If you are facing difficulties, consider the following troubleshooting tips:

  • Solvent System Optimization: The choice of solvent is critical. For 1-methylnicotinamide iodide, a mixture of a good solvent (like methanol) and a poor solvent (like acetone or diethyl ether) is often effective. Experiment with different solvent ratios to find the optimal conditions for crystal growth.

  • Control the Rate of Cooling: Rapid cooling often leads to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to maximize crystal formation.

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a tiny crystal (a "seed crystal") to the supersaturated solution can initiate crystallization.

  • Ensure High Purity: Impurities can inhibit crystallization. If the product is heavily contaminated, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.

Q4: What are the common impurities I should be aware of in my synthesized 1-methylnicotinamide?

A4: Besides unreacted starting materials (nicotinamide and methyl iodide), other potential impurities include:

  • Nicotinic Acid: If the starting nicotinamide is contaminated with nicotinic acid, this impurity may be carried through the synthesis.

  • N-methyl-2-pyridone-5-carboxamide and N-methyl-4-pyridone-3-carboxamide: These are oxidative metabolites of 1-MNA. While less common in chemical synthesis unless oxidizing conditions are present, their formation is a possibility.

  • Side-products from over-methylation: While the pyridine nitrogen is the most nucleophilic site, under forcing conditions, methylation at other positions could theoretically occur, though this is generally not a major concern under standard methylation conditions.

  • Solvent Residues: Incomplete drying of the final product can leave residual solvents from the reaction or crystallization.

The purity of the final product should be assessed using analytical techniques such as HPLC, NMR, and Mass Spectrometry.

Quantitative Data

The yield and purity of 1-methylnicotinamide are highly dependent on the reaction conditions and the purification method employed. The following table summarizes typical outcomes from the chemical synthesis of 1-methylnicotinamide iodide.

ParameterMethylating AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Reference
Yield Methyl IodideMethanolReflux (65)2-485-95>98 (after recrystallization)General Synthetic Procedures
Purity Methyl IodideMethanolReflux (65)2-4->99 (after multiple recrystallizations)General Synthetic Procedures

Experimental Protocols

Protocol 1: Synthesis of 1-Methylnicotinamide Iodide

This protocol describes a standard laboratory procedure for the synthesis of 1-methylnicotinamide iodide from nicotinamide and methyl iodide.

Materials:

  • Nicotinamide

  • Methyl iodide

  • Anhydrous methanol

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve nicotinamide (1 equivalent) in anhydrous methanol.

  • Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.5 - 2 equivalents) dropwise at room temperature. The reaction is exothermic, so the addition should be controlled.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (a suitable mobile phase would be a mixture of dichloromethane and methanol, e.g., 9:1 v/v).

  • Solvent Removal: After the reaction is complete (as indicated by the disappearance of the nicotinamide spot on the TLC plate), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Crude Product Isolation: The resulting solid or oil is the crude 1-methylnicotinamide iodide.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • Slowly add acetone to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature. Colorless crystals of 1-methylnicotinamide iodide should form.

    • Further cool the flask in an ice bath to maximize crystallization.

  • Final Product Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone and then dry them under vacuum.

Protocol 2: Conversion of 1-Methylnicotinamide Iodide to Chloride Salt

For some applications, the chloride salt of 1-methylnicotinamide is preferred. This can be achieved through an ion exchange reaction.

Materials:

  • 1-Methylnicotinamide iodide

  • Silver chloride (AgCl) or a suitable anion exchange resin (chloride form)

  • Deionized water

  • Stirring plate

  • Filtration apparatus

Procedure using Silver Chloride:

  • Dissolution: Dissolve the 1-methylnicotinamide iodide in deionized water.

  • Ion Exchange: Add freshly prepared silver chloride (a slight excess) to the solution. Silver iodide (AgI), which is insoluble, will precipitate out of the solution.

  • Stirring: Stir the mixture in the dark (to prevent the light-sensitive decomposition of silver salts) for several hours to ensure complete ion exchange.

  • Removal of Silver Iodide: Filter the mixture to remove the precipitated silver iodide.

  • Isolation of Chloride Salt: The filtrate contains the 1-methylnicotinamide chloride in solution. The water can be removed under reduced pressure to obtain the solid chloride salt.

Visualizations

Signaling Pathways and Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Nicotinamide Nicotinamide Reaction Reaction (Methanol, Reflux) Nicotinamide->Reaction Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction Crude_Product Crude 1-MNA Iodide Reaction->Crude_Product Yield: 85-95% Recrystallization Recrystallization (Methanol/Acetone) Crude_Product->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Pure_Product High-Purity 1-MNA Iodide Filtration->Pure_Product Purity >98% HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS Mass Spec Pure_Product->MS

Caption: Experimental workflow for the synthesis and purification of 1-Methylnicotinamide Iodide.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Check Reagent Purity Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Start->Optimize_Conditions Improve_Workup Improve Work-up & Purification Start->Improve_Workup Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Decomposition Product Decomposition? Optimize_Conditions->Decomposition Purification_Loss Loss During Purification? Improve_Workup->Purification_Loss Solution1 Increase Reaction Time/ Use Excess Reagent Incomplete_Reaction->Solution1 Yes Solution2 Lower Temperature/ Shorter Reaction Time Decomposition->Solution2 Yes Solution3 Optimize Recrystallization/ Handle with Care Purification_Loss->Solution3 Yes

Caption: Troubleshooting logic for low yield or impure 1-Methylnicotinamide synthesis.

protocol for validating the biological activity of synthesized 4-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthesized 4-Methylnicotinamide (4-MNA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on validating the biological activity of 4-MNA and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-MNA) and what is its primary known biological role?

A1: this compound is a derivative of nicotinamide (a form of vitamin B3). Its primary known biological role is as a substrate for the enzyme Nicotinamide N-Methyltransferase (NNMT).[1] NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide and its analogs.[2][3] The product of 4-MNA methylation is 1,4-dimethylnicotinamide.[1] Therefore, synthesized 4-MNA is a valuable tool for studying NNMT activity and the downstream effects of its metabolism.

Q2: My synthesized 4-MNA is not showing activity in my NNMT enzyme assay. What could be the problem?

A2: There are several potential reasons for this:

  • Compound Purity and Identity: First, confirm the purity and chemical identity of your synthesized 4-MNA using analytical methods such as NMR, mass spectrometry, and HPLC. Impurities or an incorrect structure will lead to a lack of activity.

  • Enzyme Activity: Ensure your NNMT enzyme (e.g., purified recombinant protein or liver supernatant) is active.[1] Include a positive control substrate, such as nicotinamide, to verify enzyme function. The apparent Km value for nicotinamide is reported to be around 0.13 mM, providing a reference for expected activity.[1]

  • Assay Conditions: Verify that your assay buffer, pH, temperature, and co-factor (SAM) concentrations are optimal for NNMT activity. Refer to established protocols for NNMT assays.[4]

  • Substrate Concentration: The apparent Km value for 4-MNA has been reported as 0.19 mM.[1] Ensure you are using a concentration range that brackets this value to observe enzymatic activity.

Q3: I'm observing cellular toxicity with 4-MNA at concentrations where I expect to see specific biological effects. How can I troubleshoot this?

A3: Unexplained cytotoxicity can confound results. Consider the following:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic. It is crucial to include a vehicle control in all experiments.[5]

  • Dose-Response Analysis: Perform a careful dose-response analysis to distinguish between specific biological effects and general cytotoxicity.[6] Cytotoxicity may occur at higher concentrations, while specific effects might be observed at lower, non-toxic doses. An MTT or similar cell viability assay is recommended.[5]

  • Compound Stability: 4-MNA, like other nicotinamide analogs, may have limited stability in aqueous solutions.[7][8] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[8]

  • Off-Target Effects: At high concentrations, small molecules can have off-target effects. If the observed phenotype is inconsistent with known pathways related to NNMT, consider profiling for other potential targets.[6]

Q4: What are the expected downstream effects of 4-MNA administration in a cellular context?

A4: Since 4-MNA is a substrate for NNMT, its effects are likely mediated by the consumption of the methyl donor SAM and the production of its methylated metabolite. The broader consequences of NNMT activity include:

  • Sirtuin (SIRT1) Regulation: The product of nicotinamide methylation by NNMT, 1-methylnicotinamide (MNA), has been shown to stabilize SIRT1 protein.[9][10][11] This can lead to downstream effects on glucose and cholesterol metabolism.[9][10]

  • NAD+ Metabolism: NNMT activity is a key part of the nicotinamide salvage pathway, which regulates intracellular NAD+ levels.[3] By methylating nicotinamide (or its analogs), NNMT prevents its inhibitory effect on NAD+-consuming enzymes like sirtuins and PARPs.[3]

  • Epigenetic Modifications: By consuming SAM, high NNMT activity can reduce the cellular methyl pool, potentially impacting histone and DNA methylation.[2][12]

Q5: How do I prepare and store 4-MNA for in vitro and cell culture experiments?

A5: For stock solutions, dissolve synthesized 4-MNA in a suitable solvent like DMSO to a high concentration (e.g., 100 mM).[7] Aliquot the stock solution into tightly sealed vials and store at -20°C or below for up to one month.[7] For experiments, prepare fresh dilutions from the frozen stock in your aqueous assay buffer or cell culture medium.[8] Avoid storing the compound in aqueous solutions for extended periods due to potential hydrolysis.[8]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
Possible Cause Troubleshooting Steps
Compound Instability/Precipitation Prepare fresh dilutions of 4-MNA for each experiment. Pre-warm cell culture medium to 37°C before adding the compound. Visually inspect for precipitation. If observed, lower the final concentration or consider using a co-solvent.[8]
Variable Cell Health/Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Inconsistent Dosing Ensure accurate and consistent dilution of the 4-MNA stock solution. Use calibrated pipettes.
Biological Variability Biological replicates are essential. Perform multiple independent experiments to confirm observations.
Issue 2: No Observable Effect in SIRT1-related Pathway
Possible Cause Troubleshooting Steps
Low NNMT Expression Verify that the cell line used expresses sufficient levels of NNMT to metabolize 4-MNA. This can be checked by Western blot or qRT-PCR.
Indirect Effect The effect of NNMT activity on SIRT1 is often via stabilization of the protein, not direct activation.[9][10] Assess SIRT1 protein levels by Western blot after a sufficient treatment period (e.g., 24-48 hours).
Assay Sensitivity Ensure the assay for the downstream SIRT1 target (e.g., acetylation of a known substrate) is sensitive enough to detect changes.
Redundant Pathways Cellular metabolism is complex. Other pathways may compensate for changes induced by 4-MNA metabolism. Consider using NNMT knockdown (siRNA) as a comparator to inhibitor studies.[6]

Quantitative Data Summary

Parameter Compound Value System Reference
Apparent KmThis compound0.19 mMRat Liver NNMT[1]
Apparent KmNicotinamide0.13 mMRat Liver NNMT[1]
Relative ActivityThis compound~1.5x NicotinamideRat Liver NNMT[1]
EC50 (Inhibition)Nicotinamide2 µMPurified SIRT2[13]

Experimental Protocols & Visualizations

Protocol 1: In Vitro NNMT Activity Assay (Fluorometric)

This protocol is adapted from methods used for assaying NNMT with 4-MNA.[1]

Objective: To measure the enzymatic activity of NNMT using synthesized 4-MNA as a substrate.

Materials:

  • Synthesized this compound (4-MNA)

  • S-adenosyl-L-methionine (SAM)

  • NNMT enzyme source (e.g., rat liver 9000 x g supernatant or purified recombinant NNMT)

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • 4-methoxybenzaldehyde

  • Aqueous alkali solution (e.g., 1 M NaOH)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 4-MNA in assay buffer. Create a series of dilutions to test a range of concentrations (e.g., 0.05 mM to 2 mM).

    • Prepare a stock solution of SAM in assay buffer (e.g., 10 mM).

  • Enzymatic Reaction:

    • In each well of the microplate, add 50 µL of the NNMT enzyme preparation.

    • Add 25 µL of the 4-MNA dilution (or buffer for a 'no substrate' control).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of SAM solution.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping agent (e.g., 10 µL of 1 M HCl).

  • Fluorometric Detection:

    • Add 100 µL of aqueous alkali solution to each well.

    • Add 10 µL of 4-methoxybenzaldehyde solution.

    • Incubate at a specified temperature and time to allow the fluorescent product (1,4-dimethylnicotinamide) to develop.

    • Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the 'no substrate' control.

    • Plot the fluorescence intensity against the concentration of 4-MNA.

    • Determine kinetic parameters (Vmax, Km) by fitting the data to the Michaelis-Menten equation.

Experimental Workflow: In Vitro NNMT Assay

NNMT_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - 4-MNA Dilutions - SAM Solution - NNMT Enzyme add_enzyme Add NNMT Enzyme to Microplate prep_reagents->add_enzyme add_substrate Add 4-MNA Substrate add_enzyme->add_substrate pre_incubate Pre-incubate (37°C) add_substrate->pre_incubate start_reaction Initiate with SAM pre_incubate->start_reaction incubate_reaction Incubate (37°C) start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction develop_fluor Add Detection Reagents (Alkali, 4-methoxybenzaldehyde) stop_reaction->develop_fluor read_plate Measure Fluorescence develop_fluor->read_plate analyze_data Calculate Kinetic Parameters (Km, Vmax) read_plate->analyze_data

Caption: Workflow for determining NNMT enzyme kinetics using 4-MNA.

Protocol 2: Western Blot for SIRT1 Protein Stabilization

Objective: To determine if 4-MNA treatment leads to an increase in SIRT1 protein levels in cultured cells.

Materials:

  • Cell line with known NNMT expression (e.g., HepG2 hepatocytes)

  • Complete cell culture medium

  • Synthesized 4-MNA stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SIRT1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of 4-MNA (e.g., 0.1 mM, 1 mM, 5 mM) and a vehicle control for 24 to 48 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-SIRT1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with an anti-β-actin antibody as a loading control.

    • Quantify band intensities using densitometry software. Normalize SIRT1 band intensity to the loading control.

Signaling Pathway: NNMT-Mediated SIRT1 Regulation

NNMT_SIRT1_Pathway cluster_sirt1 SIRT1 Regulation MNA This compound (Synthesized) NNMT NNMT MNA->NNMT Substrate SAH SAH NNMT->SAH Product Metabolite 1,4-Dimethylnicotinamide (Product) NNMT->Metabolite Product SAM SAM SAM->NNMT Methyl Donor SIRT1_ub SIRT1 Ubiquitination & Degradation Metabolite->SIRT1_ub Inhibits (Hypothesized, based on MNA studies) SIRT1_protein SIRT1 Protein (Stabilized) SIRT1_ub->SIRT1_protein Downstream Downstream Effects (e.g., Deacetylation of Targets, Metabolic Regulation) SIRT1_protein->Downstream Activates

Caption: Hypothesized pathway for 4-MNA influencing SIRT1 protein levels.

Troubleshooting Logic: Inconsistent Cellular Assay Results

References

addressing solubility problems of 4-Methylnicotinamide in assay buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 4-Methylnicotinamide in assay buffers.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions for experimental use.

Problem: Precipitate forms when dissolving this compound in an aqueous buffer (e.g., PBS).

Potential Cause Suggested Solution
Concentration Exceeds Solubility Limit: The amount of this compound is too high for the volume of the buffer.1. Increase Buffer Volume: Add more buffer to decrease the overall concentration.2. Gentle Heating: Warm the solution to 37°C, as solubility may increase with temperature.3. pH Adjustment: Lower the pH of the buffer to a slightly acidic range (e.g., pH 5-6) by adding dilute HCl dropwise. The pyridine ring in this compound can be protonated at a lower pH, forming a more soluble salt.4. Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer (see Protocol 2).

Problem: The compound dissolves initially but crashes out of solution over time.

Potential Cause Suggested Solution
Supersaturated Solution: The solution is thermodynamically unstable.1. Prepare a Fresh Solution: Make a new solution at a slightly lower concentration.2. Maintain Temperature: Store the solution at the same temperature as your experiment to prevent precipitation due to temperature fluctuations.
Incorrect Final Co-solvent Concentration: The percentage of the organic co-solvent in the final aqueous solution is too high.- Ensure the final concentration of the organic solvent (e.g., DMSO) is typically less than 1% (v/v) to avoid solvent effects and precipitation.

Problem: The final solution appears cloudy or contains particulates.

Potential Cause Suggested Solution
Incomplete Dissolution: The compound has not fully dissolved.1. Sonication: Use a sonicator to aid in the dissolution process.2. Gentle Heating: Warm the solution while stirring.
Insoluble Impurities: The starting material may contain insoluble impurities.- Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove undissolved particles.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common buffers?

Q2: How does pH affect the solubility of this compound?

A2: this compound contains a pyridine ring, which is basic. In acidic conditions, the nitrogen on the pyridine ring can become protonated, forming a more polar and, therefore, more water-soluble cation. Adjusting the pH of the buffer to a slightly acidic range (e.g., pH 5-6) can enhance its solubility.[2]

Q3: Can I use a co-solvent to dissolve this compound?

A3: Yes, using a co-solvent is a highly effective strategy. This compound is expected to have good solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[1] A common method is to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically < 1% v/v) to avoid impacting your biological assay.[2]

Q4: Is this compound stable in aqueous solutions?

A4: While specific stability data for this compound is limited, related compounds like nicotinamide can undergo hydrolysis to nicotinic acid in acidic or alkaline conditions, particularly with heating. It is recommended to prepare fresh aqueous solutions for your experiments and avoid long-term storage, especially at room temperature.[1]

Quantitative Solubility Data (for related compounds)

CompoundSolvent/BufferTemperature (°C)Solubility (approx.)
NicotinamidePBS (pH 7.2)Not Specified~10 mg/mL[1]
NicotinamideDMSONot Specified~15 mg/mL[1]
NicotinamideEthanolNot Specified~2.5 mg/mL[1]
N-MethylnicotinamideWaterNot Specified27 mg/mL
N-MethylnicotinamideDMSONot Specified27 mg/mL
N-MethylnicotinamideEthanolNot Specified27 mg/mL

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound by pH Adjustment

  • Weigh the desired amount of this compound powder.

  • Add a small volume of the desired aqueous buffer (e.g., PBS, Tris).

  • While stirring, add a dilute acid solution (e.g., 0.1 M HCl) dropwise to lower the pH.

  • Monitor the pH and the dissolution of the compound.

  • Continue adding the acid until the compound is fully dissolved.

  • Adjust the final volume with the buffer.

  • If necessary, carefully adjust the pH back towards the desired final pH with a dilute base solution (e.g., 0.1 M NaOH), observing for any signs of precipitation.

  • Sterile filter the final solution using a 0.22 µm syringe filter if required for your application.

Protocol 2: Preparation of an Aqueous Solution of this compound using a Co-solvent

  • Prepare a concentrated stock solution of this compound in a suitable water-miscible organic solvent (e.g., DMSO).

  • Vortex or sonicate the stock solution to ensure the compound is completely dissolved.

  • Slowly add the stock solution dropwise to the pre-warmed (e.g., 37°C) aqueous buffer while vortexing or stirring vigorously.

  • Ensure the final concentration of the organic solvent is as low as possible (ideally <1% v/v) to minimize any potential effects on the experiment.

  • If precipitation occurs, try a lower final concentration of this compound or a slightly higher percentage of the co-solvent if your experimental system allows.

Visual Guides

TroubleshootingWorkflow start Start: Dissolve This compound in Assay Buffer precipitation Precipitation Occurs? start->precipitation increase_volume Increase Buffer Volume precipitation->increase_volume Yes success Solution is Clear and Stable precipitation->success No gentle_heat Gentle Heating (e.g., 37°C) increase_volume->gentle_heat increase_volume->success Resolved adjust_ph Adjust pH to Acidic Range gentle_heat->adjust_ph gentle_heat->success Resolved use_cosolvent Use Co-solvent (e.g., DMSO) adjust_ph->use_cosolvent adjust_ph->success Resolved use_cosolvent->success Resolved failure Precipitation Persists use_cosolvent->failure

Caption: Troubleshooting workflow for addressing this compound solubility issues.

SignalingPathway cluster_cell Cell receptor Receptor enzyme_a Enzyme A receptor->enzyme_a Activates tf Transcription Factor enzyme_a->tf Activates gene_expression Gene Expression tf->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response MNA4 This compound MNA4->enzyme_a Inhibits

Caption: Hypothetical signaling pathway involving this compound as an enzyme inhibitor.

References

Validation & Comparative

Validating 4-Methylnicotinamide as a Biomarker for Liver Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of liver disease diagnostics is rapidly evolving, with a pressing need for non-invasive biomarkers that can accurately detect and stage various liver pathologies, from non-alcoholic fatty liver disease (NAFLD) to hepatocellular carcinoma (HCC). This guide provides a comprehensive comparison of 4-Methylnicotinamide (4-MNA), a metabolite of nicotinamide, with established and emerging biomarkers for liver disease. We present supporting experimental data, detailed methodologies, and visual pathways to objectively evaluate the potential of 4-MNA as a clinical tool.

This compound: A Rising Contender in Liver Disease Diagnostics

This compound (also referred to as 1-Methylnicotinamide or MNAM) is a product of the enzymatic activity of Nicotinamide N-methyltransferase (NNMT). This metabolic process is intrinsically linked to hepatic NAD+ and methionine metabolism.[1][2][3][4][5] Emerging evidence suggests that dysregulation of the NNMT/4-MNA pathway is a key feature in the pathophysiology of various liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), liver cirrhosis, and HCC.[1][2][3][4][5]

Performance of this compound as a Liver Disease Biomarker

Recent studies have highlighted the diagnostic potential of 4-MNA, particularly in the context of HCC. A key study demonstrated that serum levels of 1-Methylnicotinamide (an isomer of 4-MNA) were significantly decreased in patients with HCC compared to healthy individuals and those with cirrhosis.[6][7] The study reported impressive diagnostic accuracy, outperforming established tumor markers.

Table 1: Diagnostic Performance of 1-Methylnicotinamide (1-MNAM) for Hepatocellular Carcinoma (HCC) [6]

BiomarkerAUROC vs. Healthy ControlsAUROC vs. Cirrhosis Patients
1-MNAM 0.992 0.822
AFP0.8510.683
CA19-90.7510.652
CEA0.6830.587
CA12-50.7420.641

AUROC: Area Under the Receiver Operating Characteristic Curve. A higher AUROC value indicates better diagnostic accuracy.

In another study, basal serum levels of N-methyl-nicotinamide were found to be significantly higher in patients with liver cirrhosis compared to healthy controls.[8][9] Specifically, the median concentration was 22 ng/ml in controls, while it increased to 34 ng/ml in Child-Pugh A cirrhosis patients and 45 ng/ml in Child-Pugh B patients.[8][9] Furthermore, research in patients with NAFLD has shown that higher serum concentrations of 1-methylnicotinamide are associated with insulin resistance, a key driver of NAFLD progression.[10]

Comparison with Alternative Liver Disease Biomarkers

To contextualize the performance of 4-MNA, it is essential to compare it against currently utilized non-invasive biomarkers for liver fibrosis and NASH. These include serum biomarker panels like the Enhanced Liver Fibrosis (ELF)™ Test and FibroTest® (FibroSURE® in the US), as well as simple scoring systems such as the FIB-4 Index and the NAFLD Fibrosis Score (NFS).

Table 2: Performance of Alternative Non-Invasive Biomarkers for Liver Fibrosis

Biomarker/PanelTarget ConditionAUROCSensitivitySpecificityPopulation
ELF™ Test Advanced Fibrosis (≥F3)0.90--NAFLD[11]
Significant Fibrosis (≥F2)0.85--NAFLD[11]
FibroTest® Advanced Fibrosis (≥F3)0.88--NAFLD[11]
Significant Fibrosis (≥F2)0.84--NAFLD[11]
Cirrhosis (F4)0.92--Chronic Liver Disease[7]
FIB-4 Index Advanced Fibrosis (≥F3)0.82--NAFLD[11]
Advanced Fibrosis Excluded-70%-HIV/HCV Co-infection[12]
NFS Advanced Fibrosis (≥F3)0.80--NAFLD[11]
Rule out Fibrosis (vs. TE)--High NPVNAFLD[13][14]

Data compiled from multiple sources.[7][11][12][13][14] Performance characteristics can vary based on the patient population and study design.

Table 3: Performance of Biomarkers for Diagnosing NASH

Biomarker/PanelAUROCSensitivitySpecificityPopulation
NIS4 0.8377.7%76.2%NAFLD[15]
OWLiver Test ---NAFLD[15]
CK-18 Fragments 0.83 (pooled)66% (pooled)82% (pooled)NAFLD[16]
ALT 0.61-0.6264%75%NAFLD[16]

Data compiled from multiple sources.[15][16] NASH diagnosis is complex and often relies on a combination of markers.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental procedures, we provide the following diagrams generated using Graphviz.

NNMT_Metabolic_Pathway cluster_Methionine_Cycle Methionine Cycle cluster_NAD_Salvage NAD+ Salvage Pathway cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Downstream_Effects Downstream Effects in Liver Disease SAM S-adenosyl methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methylation NNMT NNMT SAM->NNMT NAM Nicotinamide (NAM) NAD NAD+ NAM->NAD NAMPT, NMNAT MNA This compound (4-MNA) NAM->MNA Methylation NNMT->MNA Sirt1 Sirt1 Stabilization MNA->Sirt1 Metabolism Regulation of Glucose and Lipid Metabolism Sirt1->Metabolism

NNMT metabolic pathway and its role in liver disease.

Experimental_Workflow cluster_Sample_Collection Patient Cohort cluster_Quantification 4-MNA Quantification cluster_Comparison Comparative Analysis cluster_Validation Biomarker Validation Patient Healthy Controls Liver Disease Patients (NAFLD, Cirrhosis, HCC) Sample Serum/Plasma Collection Patient->Sample Prep Sample Preparation (Protein Precipitation) Sample->Prep Biomarkers Measurement of Alternative Biomarkers (ELF™, FibroTest®, FIB-4, NFS, AFP) Sample->Biomarkers LCMS LC-MS/MS Analysis Prep->LCMS Quant Quantification of 4-MNA LCMS->Quant Stats Statistical Analysis (ROC curves, AUROC, Sensitivity, Specificity) Quant->Stats Biomarkers->Stats Validation Assessment of Diagnostic/ Prognostic Performance Stats->Validation

General experimental workflow for validating 4-MNA as a liver disease biomarker.

Experimental Protocols

Quantification of this compound (1-Methylnicotinamide) in Serum by LC-MS/MS

This protocol is based on methodologies described for the quantification of nicotinamide and its metabolites in human serum.[17]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of serum, add 200 µL of acetonitrile.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable column for polar compounds, such as a Waters Spherisorb S5 CN microbore column (2.0 × 100 mm, 5 μm).[17]

    • Mobile Phase: A gradient elution using:

      • Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile.

    • Mass Spectrometer: A triple-quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) is used to detect the precursor to product ion transition for 1-methylnicotinamide (m/z 137.1 → 94.1).[17]

Enhanced Liver Fibrosis (ELF)™ Test

The ELF™ Test is a commercially available, automated immunoassay.[6]

  • Principle: The test measures the concentration of three serum biomarkers of liver fibrosis:

    • Hyaluronic Acid (HA)

    • Amino-terminal propeptide of type III procollagen (PIIINP)

    • Tissue Inhibitor of Metalloproteinase 1 (TIMP-1)

  • Methodology: It utilizes a two-site sandwich immunoassay with direct chemiluminometric technology.[6]

  • Calculation: The individual biomarker concentrations are entered into a proprietary algorithm to generate a single ELF score.

FibroTest® / FibroSURE®

This is another commercially available test that uses a panel of serum biomarkers.[7][8][13][18][19]

  • Principle: The test measures the following five biomarkers:

    • Alpha-2-macroglobulin

    • Haptoglobin

    • Apolipoprotein A1

    • Gamma-glutamyl transpeptidase (GGT)

    • Total Bilirubin

  • Calculation: The results of these markers, along with the patient's age and sex, are used in a patented algorithm to calculate a score that correlates with the degree of liver fibrosis (METAVIR stages F0-F4).[13][18]

Conclusion

This compound shows considerable promise as a non-invasive biomarker for liver disease, particularly for the diagnosis of HCC where it has demonstrated superior performance compared to AFP. Its role in the diagnosis and staging of NAFLD, NASH, and liver fibrosis is an active area of research. While the existing data is encouraging, further large-scale validation studies are required to establish its clinical utility across the spectrum of liver diseases and to directly compare its performance against established biomarker panels like the ELF™ Test and FibroTest®. The detailed protocols and comparative data presented in this guide are intended to aid researchers and drug development professionals in designing and interpreting studies aimed at validating 4-MNA as a robust and reliable biomarker for liver disease.

References

A Comparative Analysis of 4-Methylnicotinamide and Nicotinamide Riboside in Modulating NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

In the expanding field of cellular metabolism and longevity, the augmentation of nicotinamide adenine dinucleotide (NAD+) has emerged as a promising therapeutic strategy. Among the molecules under investigation, 4-Methylnicotinamide (4-MeNA) and Nicotinamide Riboside (NR) represent two distinct approaches to elevating this critical coenzyme. This guide provides an objective, data-driven comparison of their mechanisms of action, effects on cellular processes, and the experimental frameworks used for their evaluation.

At a Glance: Divergent Mechanisms of NAD+ Enhancement

This compound and Nicotinamide Riboside employ fundamentally different strategies to increase the available pool of NAD+. NR acts as a direct precursor, feeding into the NAD+ synthesis pathways. In contrast, 4-MeNA functions as an indirect modulator by influencing the activity of a key enzyme in the NAD+ salvage pathway.

Nicotinamide Riboside (NR) is a well-established NAD+ precursor.[1][2] As a form of vitamin B3, NR is utilized by the body to synthesize NAD+ through the salvage pathway.[1][3] This pathway involves the conversion of NR to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinase (NRK) enzymes, which is then converted to NAD+.[2][4]

This compound (4-MeNA) , also known as 1-methylnicotinamide (MNA), is a metabolite of nicotinamide.[1][5] Its primary mechanism for influencing NAD+ levels is through the inhibition of the enzyme Nicotinamide N-methyltransferase (NNMT).[5][6] NNMT methylates nicotinamide, effectively removing it from the NAD+ synthesis pool.[6][7] By inhibiting NNMT, 4-MeNA preserves the nicotinamide pool, making it more available for the NAD+ salvage pathway, leading to an indirect increase in NAD+ levels.[1][6]

Quantitative Data on NAD+ Augmentation

The available quantitative data on the NAD+-boosting effects of NR is extensive, with numerous preclinical and human studies. In contrast, while the mechanism of 4-MeNA is understood, direct quantitative data on its efficacy in elevating NAD+ levels from peer-reviewed studies is less prevalent.

Table 1: Summary of Quantitative Data on Nicotinamide Riboside (NR) Effects on NAD+ Levels

Study Population/ModelDosageDurationTissue/SampleFold/Percent Increase in NAD+Reference
Healthy Middle-Aged and Older Adults1000 mg/day6 weeksPeripheral Blood Mononuclear Cells (PBMCs)~60% increase[8]
Healthy Human Volunteers1000 mg (single dose)9 hoursWhole BloodUp to 2.7-fold increase[8][9]
Healthy Older Men250 mg/day (as NMN, a related precursor)12 weeksWhole BloodSix-fold increase in NAD+ levels[10]
Mice--LiverNR was superior to nicotinic acid and nicotinamide in elevating NAD+[9]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of 4-MeNA and NR are best illustrated through their respective signaling pathways.

cluster_NR Nicotinamide Riboside (NR) Pathway NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT

Figure 1: Nicotinamide Riboside direct precursor pathway.

cluster_4MeNA This compound (4-MeNA) Pathway NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NAD_salvage NAD+ Salvage Pathway NAM->NAD_salvage NAMPT MeNA This compound (4-MeNA) NNMT->MeNA Methylation MeNA->NNMT Inhibition cluster_workflow In Vivo Comparative Experimental Workflow start Animal Model (e.g., C57BL/6 mice) treatment Treatment Groups: - Vehicle Control - 4-MeNA - Nicotinamide Riboside start->treatment monitoring Monitoring: - Daily Health Checks - Weekly Weight treatment->monitoring collection Tissue/Blood Collection (Endpoint) monitoring->collection analysis Analysis: - NAD+ Quantification (HPLC/LC-MS) - Sirtuin Activity Assays - Gene Expression Analysis collection->analysis

References

4-Methylnicotinamide vs. Nicotinamide: A Comparative Analysis of Their Impact on Cellular NAD+ Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various signaling proteins. Consequently, strategies to modulate intracellular NAD+ concentrations are of significant interest in therapeutic development. This guide provides a comparative analysis of two key molecules, nicotinamide and 4-methylnicotinamide, and their distinct effects on cellular NAD+ pools, supported by experimental data.

At a Glance: Divergent Roles in NAD+ Metabolism

Nicotinamide is a well-established precursor in the primary NAD+ salvage pathway, directly contributing to its synthesis.[1][2] In contrast, this compound, also known as 1-methylnicotinamide (1-MNA), is a methylated metabolite of nicotinamide.[2] Emerging evidence suggests that this compound does not serve as a direct precursor for NAD+ synthesis and may, in fact, play an inhibitory role in its production. One study has shown that at physiological concentrations, nicotinamide is preferentially metabolized to 1-methylnicotinamide rather than NAD+.[3] Furthermore, the addition of exogenous 1-methylnicotinamide has been observed to inhibit NAD+ synthesis in a dose-dependent manner.[3]

Quantitative Data on NAD+ Modulation

The following tables summarize quantitative data from various studies on the effects of nicotinamide and the inhibitory action of compounds related to this compound on NAD+ levels. It is important to note that direct comparative studies measuring the effects of both nicotinamide and this compound on NAD+ levels under identical experimental conditions are limited. The data presented here are compiled from different studies and should be interpreted with this consideration.

Table 1: Effect of Nicotinamide Supplementation on NAD+ Levels

Cell/Tissue TypeNicotinamide ConcentrationDuration of TreatmentFold/Percent Increase in NAD+Reference
Human Epidermal Keratinocytes10 µMNot Specified~1.3-fold[4]
Rat Liver Slices1-10 mMNot SpecifiedSignificant increase[3]
Healthy Human Subjects500 mg (oral)12 hoursSignificant increase in blood NAD+[5]
Healthy Human Subjects500 mg daily (oral)12 weeks~42% increase in blood NAD+[6]

Table 2: Inhibitory Effects on the NAD+ Salvage Pathway

InhibitorTargetCell/Tissue TypeIC50Reference
KPT-9274 (Padnarsertib)NAMPTCell-free enzymatic assay~120 nM[7][8]
Daporinad (FK866)NAMPTCell-free enzymatic assay0.09 nM[7][9]
GMX1778NAMPTCell-free enzymatic assay< 25 nM[7]

*NAMPT (Nicotinamide phosphoribosyltransferase) is the rate-limiting enzyme in the NAD+ salvage pathway.[9][10]

Signaling Pathways and Mechanisms of Action

Nicotinamide is a key component of the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. This pathway is crucial for maintaining cellular NAD+ pools.[1][2] this compound is a product of nicotinamide methylation by the enzyme nicotinamide N-methyltransferase (NNMT).[2] This process consumes a methyl group from S-adenosylmethionine (SAM) and diverts nicotinamide away from the NAD+ synthesis pathway.

Figure 1. Divergent fates of nicotinamide in NAD+ metabolism.

Experimental Protocols

Accurate quantification of intracellular NAD+ levels is essential for evaluating the effects of compounds like nicotinamide and this compound. Two common methods are High-Performance Liquid Chromatography (HPLC) and enzymatic cycling assays.

High-Performance Liquid Chromatography (HPLC) for NAD+ Quantification

This method separates and quantifies NAD+ from other cellular components.

1. Sample Preparation:

  • Harvest cells and wash with cold phosphate-buffered saline (PBS).

  • Lyse cells and precipitate proteins using an acid extraction, typically with perchloric acid (HClO4).[11]

  • Centrifuge the lysate to pellet the protein debris.

  • Neutralize the supernatant containing the metabolites.[11]

2. Chromatographic Separation:

  • Inject the neutralized extract into an HPLC system equipped with a reverse-phase C18 column.[11]

  • Use a specific mobile phase gradient to separate NAD+ from other molecules. A common mobile phase consists of a phosphate buffer and methanol.[11]

3. Detection and Quantification:

  • Detect NAD+ by its UV absorbance, typically at 260 nm.

  • Quantify the NAD+ concentration by comparing the peak area to a standard curve generated with known concentrations of NAD+.[11]

HPLC_Workflow A Cell Lysis & Protein Precipitation (e.g., Perchloric Acid) B Centrifugation A->B C Neutralization of Supernatant B->C D Injection into HPLC System C->D E Reverse-Phase C18 Column Separation D->E F UV Detection (260 nm) E->F G Quantification vs. Standard Curve F->G

Figure 2. General workflow for NAD+ measurement by HPLC.

Enzymatic Cycling Assay for NAD+ Quantification

This colorimetric or fluorometric method relies on a series of enzymatic reactions to amplify the NAD+ signal.

1. Sample Preparation:

  • Prepare cell or tissue lysates.

  • To measure NAD+ specifically, perform an acid extraction to degrade NADH. For total NAD+/NADH, proceed directly with the lysate.[12]

  • Neutralize the acid-treated samples.

2. Cycling Reaction:

  • Add a cycling reagent mix to the samples in a 96-well plate. This mix typically contains an enzyme (e.g., alcohol dehydrogenase), a substrate, and a chromogenic or fluorogenic probe.[12][13]

  • The enzyme repeatedly cycles between its oxidized and reduced forms, with each cycle reducing NAD+ to NADH and generating a colored or fluorescent product.

3. Detection and Quantification:

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the NAD+ concentration based on a standard curve prepared with known NAD+ concentrations.[14]

Enzymatic_Assay_Workflow A Sample Preparation (Lysis, Acid/Base Extraction) B Addition of Enzymatic Cycling Reagent A->B C Incubation (Signal Amplification) B->C D Colorimetric/Fluorometric Measurement C->D E Quantification vs. Standard Curve D->E

Figure 3. General workflow for NAD+ measurement by enzymatic cycling assay.

Conclusion

References

Unraveling the In Vitro Mechanisms of 4-Methylnicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro mechanism of action of 4-Methylnicotinamide (4-MNA), a key metabolite in the nicotinamide adenine dinucleotide (NAD+) salvage pathway, with its precursor Nicotinamide (NAM) and other strategic alternatives. Experimental data is presented to delineate the distinct cellular effects of these compounds, offering insights for research and therapeutic development. It is important to note that in scientific literature, this compound is often referred to as 1-Methylnicotinamide (1-MNA), N1-methylnicotinamide (MNAM), or trigonellamide. These terms all refer to the same molecule where the methyl group is attached to the nitrogen at position 1 of the nicotinamide ring.

Data Presentation: Quantitative Comparison of In Vitro Effects

The following tables summarize the quantitative data on the in vitro effects of 1-Methylnicotinamide (1-MNA) and its comparators on key cellular processes.

Table 1: Effects on Cell Proliferation and Viability

Compound/AgentCell LineAssayConcentrationObserved EffectReference
1-Methylnicotinamide (1-MNA) HT-29/shNNMTApoptosis Assay (Flow Cytometry)1 mMReversed vanillin-induced apoptosis (apoptosis decreased from 32.95% to 23.4% with 3.5 mM vanillin)[1]
Kidney Proximal Tubular CellsCell Viability AssayNot specifiedInhibited palmitate-albumin-induced cell death[2]
Nicotinamide (NAM) Human Pluripotent Stem CellsCell Survival Assay5-10 mMPromoted survival of individualized cells[3]
Human Pluripotent Stem CellsApoptosis Assay (Annexin V)10 mMSignificantly reduced Annexin V-positive cells[3]
Hematopoietic Stem CellsApoptosis Assay10 mmol/LIncreased proportion of apoptotic cells[4]
NNMT Overexpression Kidney Proximal Tubular CellsCell Viability Assay-Inhibited palmitate-albumin-induced cell death[2]
NNMT Knockdown Kidney Proximal Tubular CellsCell Viability Assay-Exacerbated palmitate-albumin-induced cell death[2]

Table 2: Modulation of Inflammatory Responses

Compound/AgentCell LineKey Target/PathwayConcentrationObserved EffectReference
1-Methylnicotinamide (1-MNA) Mouse Peritoneal MacrophagesROS ProductionNot specifiedInhibited generation of Reactive Oxygen Species (ROS)[5]
Mouse Peritoneal MacrophagesTNF-α, IL-6, NO, PGE2 ProductionNot specifiedNegligible effect on the synthesis of these inflammatory mediators[5]
Nicotinamide (NAM) RAW264.7 and BV2 cellsNF-κB translocation and binding activityNot specifiedEffectively inhibited NF-κB translocation and binding[6]
RAW264.7 cellsIL-6, IL-1β, TNF-α gene expressionNot specifiedSignificantly reduced gene expression of these cytokines[7]
HUVECs and THP-1 macrophagesNF-κB p65 and notch1 protein expression1 mMDecreased NF-κB level by ~83% and notch1 level by 20%[8]
Nicotinamide n-Oxide (NAMO) BV2 microglial cellsNF-κB activation (p-p65, p-IκBα)160 µMSignificantly decreased HSV-1-induced NF-κB activation[9]

Table 3: Impact on SIRT1 Activity and NAD+ Metabolism

Compound/AgentCell Line/SystemTarget/ParameterConcentrationObserved EffectReference
1-Methylnicotinamide (MNAM) L-O2 hepatocytesSIRT1 expressionNot specifiedUpregulated SIRT1 expression[10]
L-O2 hepatocytesGlucose uptakeNot specifiedPromoted glucose uptake in palmitic acid-induced insulin resistance[10]
Nicotinamide (NAM) Purified SIRT1 enzymeSIRT1 activityIC50: 50–180 μMInhibited SIRT1 activity in vitro[11]
Human fibroblastsSIRT1 activity5 mM (24h)Increased SIRT1 activity[11]
Nicotinamide Riboside (NR) C2C12, Hepa1.6, HEK293T cellsIntracellular NAD+ levelsNot specifiedDose-dependently increased intracellular NAD+[12]
C2C12 myotubesSIRT1 activity (FOXO1 acetylation)Not specifiedDose-dependently decreased FOXO1 acetylation in a SIRT1-dependent manner[12]
NNMT Overexpression A549 cellsIntracellular NAD+ levels-Reduced NAD+ levels[13][14]
Primary hepatocytesSIRT1 protein expression-Significantly increased SIRT1 protein expression[15]
NNMT Inhibition Mouse adipocytes and hepatocytesIntracellular NAD+ levelsNot specifiedSignificantly increased NAD+ levels[15]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to facilitate replication and validation of the cited findings.

Protocol 1: In Vitro NF-κB Activation Assay (Western Blot for Nuclear Translocation)

This protocol assesses the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell culture reagents

  • Compound of interest (e.g., 1-MNA, NAM)

  • Stimulating agent (e.g., Lipopolysaccharide - LPS, Tumor Necrosis Factor-alpha - TNF-α)

  • Phosphate-buffered saline (PBS)

  • Nuclear and cytoplasmic extraction buffers

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1 - nuclear marker, anti-GAPDH - cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with the compound of interest for the desired time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS and harvest.

    • Perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols. Add protease and phosphatase inhibitors to all buffers.

  • Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65, Lamin B1, and GAPDH overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. The amount of p65 in the nuclear fraction is normalized to the Lamin B1 loading control. The amount of p65 in the cytoplasmic fraction is normalized to the GAPDH loading control. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.

Protocol 2: In Vitro SIRT1 Activity Assay (Fluorometric)

This assay measures the deacetylase activity of SIRT1 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • SIRT1 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease that cleaves the deacetylated substrate, releasing the fluorophore)

  • Test compound (e.g., 1-MNA, NAM) dissolved in DMSO

  • Positive control inhibitor (e.g., Nicotinamide)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the SIRT1 enzyme, fluorogenic substrate, and NAD+ in the SIRT1 assay buffer. Prepare serial dilutions of the test compound.

  • Assay Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the test compound or vehicle control (DMSO) to the respective wells.

    • Add the SIRT1 enzyme to all wells except the "no enzyme" control.

    • Add the positive control inhibitor to the appropriate wells.

    • Mix the plate gently.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the NAD+ and fluorogenic substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Detection:

    • Stop the reaction by adding the developer solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NNMT_Pathway NAM Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) NAM->NNMT Substrate NAD_pool NAD+ Pool NAM->NAD_pool Precursor MNA This compound (4-MNA) NNMT->MNA Product SAH SAH NNMT->SAH SIRT1 SIRT1 MNA->SIRT1 Modulates Activity NAD_pool->SIRT1 Co-substrate Downstream Downstream Effects (e.g., Inflammation, Metabolism) SIRT1->Downstream Deacetylation NNMT_Inhibitor NNMT Inhibitors NNMT_Inhibitor->NNMT Inhibition SAM SAM SAM->NNMT Methyl Donor

Caption: The NNMT metabolic pathway and points of intervention.

NFkB_Workflow start 1. Cell Seeding & Treatment (Compound + Stimulus) fractionation 2. Cytoplasmic & Nuclear Fractionation start->fractionation quantification 3. Protein Quantification (BCA Assay) fractionation->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Western Blot Transfer sds_page->transfer probing 6. Antibody Probing (p65, Lamin B1, GAPDH) transfer->probing detection 7. Chemiluminescent Detection probing->detection analysis 8. Data Analysis (Nuclear/Cytoplasmic p65 Ratio) detection->analysis SIRT1_Assay_Workflow start 1. Prepare Reagents (Enzyme, Substrate, NAD+, Compound) plate_setup 2. Plate Setup in 96-well Plate (Add reagents and compound) start->plate_setup reaction 3. Initiate Enzymatic Reaction (Incubate at 37°C) plate_setup->reaction development 4. Stop Reaction & Develop Signal (Add Developer Solution) reaction->development readout 5. Measure Fluorescence development->readout analysis 6. Data Analysis (Calculate % Inhibition and IC50) readout->analysis

References

A Comparative Guide to HPLC and ELISA Methods for the Quantification of 4-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. 4-Methylnicotinamide (also known as N1-methylnicotinamide), a key metabolite of nicotinamide (Vitamin B3), is increasingly recognized for its biological significance. The choice of analytical method for its quantification is critical for reliable experimental outcomes. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), for the determination of this compound.

This comparison is based on a comprehensive review of validated methodologies for HPLC and commercially available kits for ELISA. While a direct cross-validation study for this compound was not found in the public literature, this guide summarizes the performance characteristics of each method to aid researchers in selecting the most appropriate technique for their specific needs.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture. It is considered a gold-standard and confirmatory method due to its high specificity, precision, and accuracy. When coupled with sensitive detectors like fluorescence or mass spectrometry, HPLC can achieve very low limits of detection.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique designed for detecting and quantifying substances. For small molecules like this compound, a competitive ELISA format is typically used. In this format, the this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. ELISA is often utilized as a screening tool due to its high throughput, simplicity, and cost-effectiveness.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for a validated HPLC method and a commercially available ELISA kit for the quantification of this compound.

ParameterHPLC with Fluorescence DetectionELISA (Commercial Kit)
Principle Chromatographic separation followed by fluorescence detection after derivatization.Competitive Sandwich-ELISA.
Linearity Range Plasma: up to 109 ng/mL; Urine: up to 15.7 µg/mL (r² > 0.997).[1][2]Standard curve concentrations: 10 pg/mL to 120 pg/mL.
Sensitivity (LOD/LLOQ) LOD: 0.25 ng/mL (plasma), 8 ng/mL (urine).[1]Sensitivity: 1 pg/mL.
Precision (CV%) Intra-assay: < 3.3% (plasma), < 8.3% (urine); Inter-assay: < 3.3% (plasma), < 8.3% (urine).[1][2]Data not provided in the datasheet. Typically, intra-assay CV <10% and inter-assay CV <15% are considered acceptable for ELISA kits.
Accuracy (Recovery) Deviations from nominal values: within ±2.7% (plasma), -9.0 to +11.8% (urine).[1][2]Data not provided in the datasheet.
Specificity High, due to chromatographic separation and specific fluorescence detection of the derivatized analyte.Potential for cross-reactivity with other nicotinamide metabolites. Specificity data is not provided in the datasheet.
Sample Throughput Lower, sequential analysis of samples.Higher, allows for the simultaneous analysis of multiple samples in a 96-well plate format.
Cost per Sample Higher, due to instrument maintenance, solvent consumption, and column costs.Lower, especially for a large number of samples.
Ease of Use Requires skilled personnel for operation and data analysis.Relatively simple and follows a standardized protocol.

Experimental Protocols

HPLC with Fluorescence Detection Method

This method is based on a validated protocol for the measurement of endogenous N1-methylnicotinamide in biological fluids.[1][2]

1. Sample Preparation:

  • Plasma: Deproteinize with 20% Trichloroacetic acid (TCA).

  • Urine: Dilute 1:10 with 10⁻⁴ M HCl.

2. Derivatization:

  • Add an internal standard (N1-ethylnicotinamide).

  • Perform a condensation reaction with acetophenone in NaOH at 0°C.

  • Follow with dehydration in formic acid.

  • Heat samples in a boiling water bath to form fluorescent 1,6-naphthyridine derivatives.

3. Chromatographic Conditions:

  • Column: Nucleosil 100-C18.

  • Mobile Phase: Acetonitrile (22%), triethylamine (0.5%), 0.01 M sodium heptanesulfonate, adjusted to pH 3.2.

  • Flow Rate: 1 mL/min (isocratic).

  • Detection: Fluorescence detector with excitation at 366 nm and emission at 418 nm.

ELISA Method (Based on a Commercial Kit)

This protocol is a general representation based on the datasheet of a commercially available Human N1-methylnicotinamide ELISA kit.[3]

1. Reagent Preparation:

  • Prepare all reagents, including wash buffer, standards, and samples, according to the kit's manual.

2. Assay Procedure:

  • Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate to allow binding of this compound to the specific antibody.

  • Add a Horseradish Peroxidase (HRP)-conjugated antibody specific for this compound to each well and incubate.

  • Wash the wells to remove unbound components.

  • Add TMB substrate solution to each well to initiate the colorimetric reaction.

  • Stop the reaction by adding a stop solution.

  • Measure the optical density (OD) at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve.

Mandatory Visualization

CrossValidationWorkflow cluster_sample Biological Sample Collection cluster_hplc HPLC Analysis cluster_elisa ELISA Analysis cluster_comparison Method Comparison Sample Plasma or Urine Sample HPLC_Prep Sample Preparation (Deproteinization/Dilution) Sample->HPLC_Prep Aliquot 1 ELISA_Prep Sample Preparation (Dilution as per kit) Sample->ELISA_Prep Aliquot 2 HPLC_Deriv Derivatization HPLC_Prep->HPLC_Deriv HPLC_Analysis HPLC-FLD Analysis HPLC_Deriv->HPLC_Analysis HPLC_Data Data Acquisition & Quantification HPLC_Analysis->HPLC_Data Compare_Results Comparison of Quantitative Results HPLC_Data->Compare_Results ELISA_Assay ELISA Procedure ELISA_Prep->ELISA_Assay ELISA_Read OD Measurement ELISA_Assay->ELISA_Read ELISA_Data Data Calculation ELISA_Read->ELISA_Data ELISA_Data->Compare_Results Validation_Params Evaluation of Performance Parameters (Accuracy, Precision, Linearity, etc.) Compare_Results->Validation_Params

Caption: A logical workflow for the cross-validation of HPLC and ELISA methods.

Concluding Remarks

The choice between HPLC and ELISA for the quantification of this compound depends heavily on the specific research requirements.

HPLC with fluorescence detection offers high specificity, accuracy, and precision, making it the preferred method for applications requiring definitive quantification and validation, such as in clinical studies or when analyzing complex biological matrices. The detailed validation data available for this method provides a high degree of confidence in the results.

ELISA , on the other hand, provides a high-throughput, cost-effective, and user-friendly alternative, making it suitable for screening large numbers of samples. However, the lack of comprehensive, publicly available validation data for commercial kits, particularly regarding specificity and cross-reactivity with other nicotinamide metabolites, is a significant consideration. Researchers should perform in-house validation to ensure the reliability of the ELISA data for their specific application.

Ultimately, for robust and comprehensive studies, a combination of both methods could be employed, using ELISA for initial high-throughput screening and HPLC for the confirmation and precise quantification of key findings.

References

Comparative Efficacy of Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a spectrum of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as various cancers. By catalyzing the methylation of nicotinamide (a form of vitamin B3), NNMT plays a crucial role in regulating cellular energy homeostasis and methylation pathways. Inhibition of this enzyme presents a promising strategy to counteract metabolic dysregulation. This guide provides a comparative analysis of the efficacy of prominent NNMT inhibitors, supported by experimental data, detailed methodologies, and visual pathway representations to aid researchers and drug development professionals in this field.

Clarification on 4-Methylnicotinamide (4-MNA)

It is critical to clarify that this compound (4-MNA), also known as 1-methylnicotinamide (1-MNA), is not an inhibitor but rather the product of the NNMT-catalyzed reaction. In this reaction, NNMT transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM). While 1-MNA can exert some feedback inhibition on NNMT, its primary role is as a biologically active metabolite. This guide will therefore focus on comparing dedicated NNMT inhibitors and will discuss 1-MNA in the context of its role as the enzymatic product and a biomarker for NNMT activity.

Quantitative Comparison of NNMT Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of several key NNMT inhibitors based on available preclinical data. It is important to note that direct head-to-head comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency of Selected NNMT Inhibitors

InhibitorClassTarget SpeciesIC50KiKdCitation(s)
JBSNF-000088 Nicotinamide AnalogHuman1.8 µM--
Monkey2.8 µM--
Mouse5.0 µM--
5-amino-1MQ Quinolinium CompoundHuman~1 µM--
NNMT-IN-4 Small MoleculeHuman42 nM (biochemical)--
38 nM (cell-based)
Compound 78 Bisubstrate InhibitorHuman1.41 µM-5.6 µM
LL320 Bisubstrate InhibitorHuman-6.8 nM-
II399 Bisubstrate InhibitorHuman-5.9 nM-
JBSNF-000028 Tricyclic CompoundHuman0.033 - 0.13 µM--
Mouse0.21 µM--
1-Methylnicotinamide (1-MNA) Product (Feedback Inhibitor)Human9.0 µM--

Table 2: Preclinical In Vivo Efficacy of NNMT Inhibitors in Diet-Induced Obese (DIO) Mice

InhibitorDosageTreatment DurationKey OutcomesCitation(s)
JBSNF-000088 50 mg/kg, twice daily (oral)4 weeksSignificant reduction in body weight and visceral fat MNA levels. Improved glucose tolerance and insulin sensitivity. Reduced plasma and liver triglycerides.
5-amino-1MQ Not specified11 daysProgressive loss of body weight and significant reduction in white adipose mass. Decreased adipocyte size.
NNMT Knockdown (ASO) Antisense oligonucleotideNot specified47% reduction in relative fat mass. Reduced adipocyte size.

Signaling Pathways and Experimental Workflows

The mechanism of action of NNMT inhibitors and the workflow for their evaluation can be visualized through the following diagrams.

Caption: NNMT inhibition enhances the NAD+ salvage pathway, leading to SIRT1 activation.

Experimental_Workflow start Start: Compound Library biochemical_assay Biochemical NNMT Activity Assay (e.g., Fluorescence-based) Determine IC50/Ki start->biochemical_assay cell_based_assay Cell-Based NNMT Inhibition Assay (Measure 1-MNA levels via LC-MS/MS) biochemical_assay->cell_based_assay Active Compounds cytotoxicity_assay Cell Viability Assay (e.g., MTT) Assess Cytotoxicity cell_based_assay->cytotoxicity_assay in_vivo_studies In Vivo Efficacy Studies (e.g., Diet-Induced Obese Mice) cytotoxicity_assay->in_vivo_studies Potent & Non-toxic Compounds pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo_studies->pk_pd end End: Lead Candidate pk_pd->end

Caption: A generalized experimental workflow for the evaluation of NNMT inhibitors.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of findings. Below are representative protocols for key experiments in the evaluation of NNMT inhibitors.

Biochemical NNMT Activity Assay (Fluorescence-based)

This assay measures the enzymatic activity of NNMT by detecting the production of S-adenosyl-L-homocysteine (SAH).

Principle: The enzymatic reaction of NNMT produces SAH. In a coupled reaction, SAH hydrolase (SAHH) converts SAH to homocysteine. The free thiol group of homocysteine is then detected by a thiol-sensitive fluorescent probe, resulting in an

A Head-to-Head Comparison of 4-Methylnicotinamide and its Structural Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive, data-driven comparison of 4-Methylnicotinamide and its key structural isomers. Designed for researchers, scientists, and professionals in drug development, this guide offers an objective analysis of the physicochemical properties and biological activities of these compounds, supported by experimental data and detailed methodologies.

Introduction

This compound, a derivative of nicotinamide (Vitamin B3), and its structural isomers are of growing interest in biomedical research due to their diverse biological activities. These compounds share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physicochemical properties and pharmacological effects. This guide explores the nuances of these isomers, providing a comparative framework to inform future research and therapeutic development.

Physicochemical Properties of this compound and Its Structural Isomers

The structural variations among the isomers of methylnicotinamide directly influence their physicochemical properties, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profiles and their biological activities. A summary of key physicochemical data is presented below.

PropertyThis compound1-Methylnicotinamide2-MethylnicotinamideN-MethylpicolinamideN-Methylisonicotinamide
IUPAC Name 4-methylpyridine-3-carboxamide[1]3-carbamoyl-1-methylpyridin-1-ium[2]2-methylpyridine-3-carboxamide[3][4]N-methylpyridine-2-carboxamideN-methylpyridine-4-carboxamide
Synonyms N'-MethylnicotinamideTrigonellamide, 1-MNA[5]-N-methyl-2-pyridinecarboxamideIsonicotinic acid methylamide
Molecular Formula C₇H₈N₂O[1]C₇H₉N₂O⁺[5]C₇H₈N₂O[3]C₇H₈N₂OC₇H₈N₂O
Molecular Weight 136.15 g/mol [6]137.16 g/mol [5]136.15 g/mol [3]136.15 g/mol 136.15 g/mol
Melting Point 102 - 105 °C[6]Not AvailableSolid (no specific melting point found)[3]Not AvailableNot Available
logP 0.00[6]-0.1[5]0.1[3]Not AvailableNot Available
PubChem CID 64950[6]457[5]12243705[3]12272691522339

Biological Activity: A Tale of Two Isomers

The structural differences among methylnicotinamide isomers lead to markedly different biological effects. The most striking contrast is observed between 1-Methylnicotinamide (1-MNA) and another related metabolite, N1-Methyl-4-pyridone-3-carboxamide (4PY), which is often studied in conjunction with these isomers.

1-Methylnicotinamide (1-MNA): The Protector

1-MNA has emerged as a biologically active metabolite of nicotinamide with significant anti-thrombotic and anti-inflammatory properties.[5][7] It is considered to have vasoprotective effects.[8] Studies have shown that 1-MNA can inhibit high-fat diet-induced heart injury by upregulating Nrf2 expression and inhibiting the pro-inflammatory NF-κB pathway both in vivo and in vitro.[9] Its anti-inflammatory action is also attributed to the stimulation of prostacyclin (PGI2) synthesis.[10]

N1-Methyl-4-pyridone-3-carboxamide (4PY): The Instigator

In stark contrast to 1-MNA, N1-Methyl-4-pyridone-3-carboxamide (4PY) has been identified as a pro-inflammatory agent.[8] It has been shown to induce vascular inflammation by promoting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and increasing leukocyte adherence to the vascular endothelium.[8] This pro-inflammatory activity may have implications for cardiovascular health.

IsomerKey Biological Activities
1-Methylnicotinamide (1-MNA) Anti-thrombotic, Anti-inflammatory, Vasoprotective[5][8]
N1-Methyl-4-pyridone-3-carboxamide (4PY) Pro-inflammatory, Induces VCAM-1 expression[8]
This compound Metabolite of nicotinamide, used to diagnose niacin deficiency[6]
2-Methylnicotinamide Identified as a metabolite, but specific biological activity is not well-documented.[3]
N-Methylpicolinamide & N-Methylisonicotinamide Limited biological activity data available in the public domain.

Signaling Pathways and Experimental Workflows

To understand the divergent biological activities of these isomers, it is crucial to examine the signaling pathways they influence and the experimental workflows used to elucidate these effects.

Nicotinamide Metabolism and the Genesis of Bioactive Isomers

The metabolic fate of nicotinamide is a key determinant of the physiological concentrations and activities of its various methylated derivatives. Nicotinamide N-methyltransferase (NNMT) plays a central role in this process by catalyzing the formation of 1-MNA.

Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT S-adenosylmethionine (SAM) 1-MNA 1-MNA NNMT->1-MNA S-adenosylhomocysteine (SAH) AOX1 AOX1 1-MNA->AOX1 2PY_4PY N1-Methyl-2-pyridone-5-carboxamide (2PY) & N1-Methyl-4-pyridone-3-carboxamide (4PY) AOX1->2PY_4PY

Metabolic pathway of nicotinamide to its methylated metabolites.
Experimental Workflow: In Vitro Assessment of Anti-Inflammatory Activity

A general workflow for assessing the anti-inflammatory properties of methylnicotinamide isomers in a cell-based assay is depicted below. This workflow is crucial for comparing the efficacy of different isomers in a controlled environment.

cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A Cell Culture (e.g., Macrophages, Endothelial Cells) B Stimulation with Pro-inflammatory Agent (e.g., LPS) A->B C Treatment with Methylnicotinamide Isomer B->C D Incubation C->D E Measurement of Inflammatory Markers (e.g., Cytokines, ROS, NO) D->E F Data Analysis and Comparison E->F

General workflow for in vitro anti-inflammatory assays.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides an overview of the methodologies for key experiments cited in the comparison of methylnicotinamide isomers.

Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

This assay is designed to screen for inhibitors of NNMT, the enzyme responsible for the synthesis of 1-MNA.

  • Principle: The assay measures the activity of NNMT by detecting the production of S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. The free thiol group of homocysteine is then detected using a fluorescent probe. A decrease in fluorescence indicates inhibition of NNMT.

  • Materials:

    • Recombinant NNMT enzyme

    • Nicotinamide (substrate)

    • S-adenosylmethionine (SAM) (co-substrate)

    • SAH hydrolase

    • Thiol-detecting fluorescent probe

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compounds (methylnicotinamide isomers)

    • 96-well microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a reaction mixture containing NNMT enzyme, nicotinamide, and SAH hydrolase in the assay buffer.

    • Add the test compounds (isomers) at various concentrations to the wells of the microplate.

    • Initiate the reaction by adding SAM.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the thiol-detecting probe.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay

Nicotinamide and its derivatives are known to inhibit PARP enzymes, which are involved in DNA repair and cell death.

  • Principle: This colorimetric assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP. A decrease in the colorimetric signal indicates PARP inhibition.

  • Materials:

    • Recombinant PARP enzyme

    • Histone-coated microplate

    • Activated DNA (to stimulate PARP activity)

    • Biotinylated NAD⁺

    • Test compounds (methylnicotinamide isomers)

    • Streptavidin-HRP (Horseradish Peroxidase)

    • HRP substrate (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Procedure:

    • Add the test compounds and PARP enzyme to the histone-coated wells.

    • Add activated DNA to stimulate the enzyme.

    • Initiate the reaction by adding biotinylated NAD⁺.

    • Incubate to allow for the PARP reaction.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP and incubate.

    • Wash the plate and add the HRP substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Conclusion

The structural isomerism of methylnicotinamide gives rise to a fascinating spectrum of biological activities. The stark contrast between the anti-inflammatory and vasoprotective effects of 1-Methylnicotinamide and the pro-inflammatory nature of its related metabolite, N1-Methyl-4-pyridone-3-carboxamide, underscores the critical importance of molecular structure in determining biological function. While the biological roles of other isomers like 2-Methylnicotinamide and N-methyl-picolinamide remain less defined, this comparative guide provides a foundational framework for future investigations. The provided experimental protocols offer standardized approaches to further elucidate the mechanisms of action and therapeutic potential of this intriguing class of compounds. Further research into the quantitative biological activities and signaling pathways of all methylnicotinamide isomers is warranted to fully unlock their potential in drug discovery and development.

References

A Comparative Analysis of 4-Methylnicotinamide's Therapeutic Potential Across Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the experimental evidence of 4-Methylnicotinamide's efficacy and mechanisms of action.

This compound (4-MNA), a primary metabolite of nicotinamide, has emerged as a molecule of significant interest in various pathological contexts. Initially considered an inactive byproduct, recent studies have unveiled its diverse biological activities, positioning it as a potential therapeutic agent. This guide provides a systematic comparison of 4-MNA's effects across different disease models, supported by experimental data, detailed methodologies, and visual representations of its molecular pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various disease models.

Table 1: Effects of 4-MNA on Thrombosis in Rat Models

ParameterDisease ModelTreatment Group (4-MNA Dose)Control GroupOutcomePercentage ChangeCitation
ThrombolysisNormotensive Wistar rats with extracorporeal thrombus formation3-100 mg/kg (i.v.)0.9% NaClDose-dependent thrombolytic responseNot specified[1][2]
Arterial ThrombosisRenovascular hypertensive rats3-30 mg/kg (i.v.)0.9% NaClReduction in arterial thrombosisNot specified[1][2]
Venous ThrombosisRat modelNot specifiedNot specifiedNo effect0%[1][2]
6-keto-PGF1α LevelsNormotensive Wistar rats with extracorporeal circulation30 mg/kgBasal levelRise in plasma 6-keto-PGF1αStatistically significant increase (P<0.05)[1]

Table 2: Effects of 4-MNA on Inflammation in Human Macrophage Models

ParameterDisease ModelTreatment Group (4-MNA Concentration)Control GroupOutcomePercentage ChangeCitation
IL-1β SecretionLPS-primed THP-1 cells activated with nigericin1 mM and 10 mMLPS and nigericin aloneDose-dependent reduction in IL-1β releaseStatistically significant decrease[3][4]
Pyroptosis (Cell Death)LPS-primed THP-1 cells activated with nigericin1 mM and 10 mMLPS and nigericin aloneDose-dependent reduction in pyroptosis22.4% with 1 mM and 25.6% with 10 mM vs. 10.8% in control[4]
NF-κB ActivationTLR-4-triggered human macrophagesHigh concentrationsUntreatedInhibition of NF-κB activationNot specified[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

Thrombosis Models:

  • Animals: Normotensive Wistar rats and renovascular hypertensive rats were used.[1][2]

  • Thrombolysis Model: An extracorporeal circulation model was established in normotensive Wistar rats to continuously measure thrombus weight.[1] 4-MNA (3-100 mg/kg) or saline was administered intravenously.[1][2]

  • Arterial Thrombosis Model: Arterial thrombosis was induced in renovascular hypertensive rats. 4-MNA (3–30 mg/kg) was administered intravenously 5 minutes before the induction of thrombosis.[1][2]

  • Biochemical Analysis: Blood samples were collected to measure the levels of 6-keto-PGF1α (a stable metabolite of prostacyclin) and other prostanoids.[1]

  • Statistical Analysis: Results were expressed as means ± s.e.means. Kruskal–Wallis test followed by Dunn's multiple comparison test, Friedman test, or Mann–Whitney test were used for statistical analysis, with a P-value of less than 0.05 considered significant.[1]

Inflammation Model (Human Macrophages):

  • Cell Lines: The human monocytic THP-1 cell line was used.[3]

  • Cell Culture and Differentiation: THP-1 cells were differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate).[3]

  • Inflammasome Activation: Differentiated macrophages were primed with LPS (lipopolysaccharide) and then stimulated with nigericin to activate the NLRP3 inflammasome.[3][4]

  • Treatment: Cells were pre-incubated with 4-MNA at various concentrations before inflammasome activation.[3][4]

  • Outcome Measures: The release of IL-1β into the supernatant was measured by ELISA. Cell death (pyroptosis) was assessed using propidium iodide staining and automated microscopy.[4] NF-κB activation was also evaluated.[3]

  • Statistical Analysis: Data were presented as mean ± SD, with statistical significance determined by appropriate tests (e.g., p < 0.05).[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-MNA are underpinned by its interaction with specific molecular pathways. The following diagrams illustrate these mechanisms.

G cluster_0 4-MNA Anti-Thrombotic Pathway MNA This compound (4-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Activates PGI2 Prostacyclin (PGI2) COX2->PGI2 Synthesizes Platelet Platelet Aggregation PGI2->Platelet Inhibits Thrombosis Thrombosis Platelet->Thrombosis Leads to

Caption: 4-MNA's anti-thrombotic effect is mediated by the activation of the COX-2/prostacyclin pathway.[1][2]

G cluster_1 4-MNA Anti-Inflammatory Pathway MNA This compound (4-MNA) ROS Reactive Oxygen Species (ROS) MNA->ROS Scavenges NLRP3 NLRP3 Inflammasome ROS->NLRP3 Activates Caspase1 Caspase-1 NLRP3->Caspase1 Activates ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis Induces IL1b IL-1β Release ProIL1b->IL1b

Caption: 4-MNA inhibits NLRP3 inflammasome activation by scavenging reactive oxygen species (ROS).[3]

Discussion and Future Directions

The available evidence suggests that this compound exhibits promising therapeutic effects in models of thrombosis and inflammation. Its ability to modulate the COX-2/prostacyclin pathway highlights its potential in cardiovascular diseases.[1][2] Furthermore, its inhibitory action on the NLRP3 inflammasome through ROS scavenging presents a compelling rationale for its investigation in a wide range of inflammatory conditions.[3]

It is important to note that the current body of research is largely preclinical. While the data are encouraging, further studies are required to establish the safety, efficacy, and pharmacokinetic profile of 4-MNA in humans. Direct comparative studies of 4-MNA against standard-of-care treatments in various disease models would be invaluable for determining its relative therapeutic potential. Additionally, exploring the broader effects of 4-MNA on cellular metabolism, given its origin from nicotinamide, could uncover novel mechanisms and therapeutic applications. The upregulation of its synthesizing enzyme, Nicotinamide N-methyltransferase (NNMT), in various diseases such as cancer and metabolic disorders, suggests a complex role for the NNMT/4-MNA axis in pathophysiology.[5][6] Future research should focus on elucidating these complex interactions to fully harness the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of 4-Methylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Methylnicotinamide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound, also known as N-Methylnicotinamide, is a compound that requires careful handling and disposal due to its potential to cause skin and serious eye irritation[1][2]. Adherence to proper disposal protocols is crucial to mitigate risks and ensure a safe laboratory environment.

Hazard and Safety Information

Before handling this compound, it is imperative to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard CategoryDescriptionRecommended PPE
Skin Irritation Causes skin irritation[1][2].Protective gloves, Protective clothing[1][3][4][5].
Eye Irritation Causes serious eye irritation[1][2][6].Safety glasses with side-shields or goggles, Face shield if necessary[1][3][4].
Respiratory Irritation May cause respiratory irritation[2].Dust respirator, Use in a well-ventilated area or with local exhaust[1][5].
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations[1]. The following protocol outlines the recommended steps for its safe disposal.

  • Consult Regulations : Always begin by consulting your institution's environmental health and safety (EHS) office and reviewing local, state, and federal hazardous waste regulations[7][8][9]. These regulations will provide the specific requirements for your location.

  • Collection and Storage of Waste :

    • Collect waste this compound in a suitable, closed, and clearly labeled container[10].

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][5].

  • Treatment and Disposal Method :

    • A common recommended disposal method is to dissolve or mix the material with a combustible solvent[1][11].

    • This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber system[1][11]. This should only be performed by licensed hazardous waste disposal services.

    • Alternatively, arrangements can be made with a professional chemical and laboratory waste disposal service[3]. These services can provide support in segregation, packaging, labeling, and transportation of the chemical waste for proper treatment and disposal[3].

  • Contaminated Materials :

    • Dispose of any contaminated materials, such as gloves, wipes, and empty containers, as hazardous waste in the same manner as the chemical itself[10][11].

    • Take off contaminated clothing and wash it before reuse[1].

  • Spill Management :

    • In case of a spill, avoid creating dust[1][5][10].

    • Sweep up the spilled solid material and place it into a suitable, closed container for disposal[10].

    • Ensure adequate ventilation and wear appropriate PPE during cleanup[5][10].

Environmental Considerations

While some sources suggest that this compound is not known to be hazardous to the environment or degradable in wastewater treatment plants, it is crucial to prevent its release into the environment[10]. Do not allow the product to enter drains, sewers, or watercourses. One assessment indicates it is slightly hazardous for water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Institutional EHS & Local/State/Federal Regulations A->B C Collect Waste in Labeled, Closed Container B->C D Store in Cool, Dry, Ventilated Area C->D E Select Disposal Method D->E F Option 1: Incineration E->F In-house capability (if permitted) I Option 2: Professional Disposal Service E->I Standard Procedure G Dissolve in Combustible Solvent F->G H Arrange for Licensed Chemical Incineration G->H L End: Waste Disposed Compliantly H->L J Contact Approved Waste Vendor I->J K Package & Label for Transport J->K K->L

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 4-Methylnicotinamide. The following procedures are based on established best practices for managing chemical irritants in a laboratory setting and are designed to ensure the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1][2][3] Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloved recommended)- Laboratory Coat- Safety Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and protect skin and eyes from accidental contact.
Solution Preparation and Handling - Nitrile gloves- Laboratory Coat- Chemical Splash Goggles- Face Shield (if splash potential is high)To protect against splashes of the chemical in solution, which can cause skin and eye irritation.
Experimental Procedures - Nitrile gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.
Waste Disposal - Heavy-duty Nitrile or Butyl rubber gloves- Chemical Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste.

Quantitative Hazard and Exposure Data

While specific Occupational Exposure Limits (OELs) for this compound have not been established, data for related compounds can provide guidance.[4] A study on nicotinic acid and its derivatives proposed a Permitted Daily Exposure (PDE) of 10 mg/day.[5]

Table 2: Summary of Relevant Quantitative Data

ParameterValueCompoundReference
Permitted Daily Exposure (PDE) 10 mg/dayNicotinic Acid and derivatives[5]
Oral LD50 (Rat) 3,530 - 3,540 mg/kgNicotinamide[6]
Dermal LD50 (Rabbit) >2,000 mg/kgNicotinamide[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the safe handling of this compound from receipt to use.

Workflow for Handling this compound

G Workflow for Handling this compound receiving Receiving and Storage preparation Preparation for Use receiving->preparation Inspect and log weighing Weighing Solid Compound preparation->weighing Don appropriate PPE dissolving Dissolving and Solution Handling weighing->dissolving In a fume hood experiment Experimental Use dissolving->experiment Use calibrated equipment cleanup Post-Experiment Cleanup experiment->cleanup Follow protocol

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocols:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Log the compound into the chemical inventory system.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Preparation for Use:

    • All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure all required PPE is donned correctly.

    • Use dedicated, clean spatulas and weigh boats for the compound.

  • Weighing the Solid:

    • Place a balance inside the chemical fume hood. If this is not possible, tare a sealed container, add the powder inside the fume hood, seal the container, and then weigh it outside the hood.[7][8]

    • Handle the powder gently to avoid creating dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the desired solvent to the vessel containing the weighed this compound within the fume hood.

    • If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent vapor release.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste bag.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container.

  • Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has come into contact with this compound. A thorough wash with an appropriate solvent followed by soap and water is recommended.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain.[1]

Emergency Procedures: Spill and Exposure

Emergency Response for this compound Spill

G Emergency Response for this compound Spill spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate notify Notify EHS and Supervisor evacuate->notify cleanup_small Cleanup with Spill Kit absorb Cover with Inert Absorbent ppe->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: A flowchart for responding to a this compound spill.

In Case of a Spill:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Personal Contamination: If the compound comes into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] Remove contaminated clothing.

  • Cleanup: For small spills, and only if you are trained and have the appropriate PPE and spill kit, you may proceed with cleanup.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Biochemical Context: Role in NAD+ Metabolism

This compound, also known as 1-Methylnicotinamide (MNA), is a key metabolite in the NAD+ salvage pathway. It is formed from the methylation of nicotinamide (a form of vitamin B3) by the enzyme Nicotinamide N-methyltransferase (NNMT).[1][9][10] This pathway is crucial for maintaining cellular NAD+ levels, which are vital for various cellular processes, including energy metabolism and DNA repair.[11]

This compound in the NAD+ Salvage Pathway

G This compound in the NAD+ Salvage Pathway nicotinamide Nicotinamide (NAM) nnmt NNMT nicotinamide->nnmt nampt NAMPT nicotinamide->nampt sah S-Adenosyl Homocysteine (SAH) nnmt->sah mna This compound (MNA) nnmt->mna sam S-Adenosyl Methionine (SAM) sam->nnmt nmn Nicotinamide Mononucleotide (NMN) nampt->nmn nad NAD+ nmn->nad

Caption: The role of this compound (MNA) in the NAD+ salvage pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylnicotinamide
Reactant of Route 2
Reactant of Route 2
4-Methylnicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.